molecular formula C32H39Cl2N7O4 B15578523 Fiin-1

Fiin-1

Katalognummer: B15578523
Molekulargewicht: 656.6 g/mol
InChI-Schlüssel: DNVFTXQYIYFQBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fiin-1 is a useful research compound. Its molecular formula is C32H39Cl2N7O4 and its molecular weight is 656.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39Cl2N7O4/c1-6-26(42)37-23-13-11-12-21(16-23)19-41-30-22(18-36-31(38-30)35-14-9-10-15-39(7-2)8-3)20-40(32(41)43)29-27(33)24(44-4)17-25(45-5)28(29)34/h6,11-13,16-18H,1,7-10,14-15,19-20H2,2-5H3,(H,37,42)(H,35,36,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVFTXQYIYFQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCNC1=NC=C2CN(C(=O)N(C2=N1)CC3=CC(=CC=C3)NC(=O)C=C)C4=C(C(=CC(=C4Cl)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39Cl2N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fiin-1: A Covalent Tool for Probing FGFR Signaling in Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Fiin-1 has emerged as a critical research tool for investigating the roles of Fibroblast Growth Factor Receptors (FGFRs) in various cellular processes, particularly in the context of cancer biology. As a potent, selective, and irreversible inhibitor, this compound offers distinct advantages for elucidating the downstream consequences of sustained FGFR inhibition. This guide provides a comprehensive overview of this compound's mechanism of action, its application in research, and detailed experimental protocols.

Core Mechanism of Action

This compound is a rationally designed small molecule that covalently targets a conserved cysteine residue within the ATP-binding pocket of FGFRs 1, 2, 3, and 4.[1] This irreversible binding stands in contrast to reversible inhibitors, allowing for a more sustained and complete shutdown of FGFR signaling. The design of this compound was informed by the structure of the reversible FGFR inhibitor PD173074.[2][3] By incorporating a reactive acrylamide group, this compound forms a stable covalent bond with the target cysteine, leading to the irreversible inactivation of the kinase.[1] This mechanism is particularly advantageous for studying the long-term effects of FGFR inhibition and for overcoming certain forms of drug resistance.[1]

Applications in Research

The primary application of this compound in a research setting is as a selective inhibitor of FGFR signaling to study its role in cancer.[1] Aberrant FGFR signaling, through mechanisms such as gene amplification, mutations, or fusions, is a known driver of oncogenesis in various cancers, including gastric, lung, and bladder cancers.[1][4][5]

This compound is extensively used to:

  • Probe FGFR dependency in cancer cells: Researchers utilize this compound to treat cancer cell lines and assess the impact on proliferation, survival, and other cancer-related phenotypes. A strong inhibitory effect suggests that the cancer cells are "addicted" to FGFR signaling for their growth and survival.[1]

  • Elucidate downstream signaling pathways: By inhibiting the initial FGFR kinase activity, this compound allows for the detailed study of the downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, that are regulated by FGFRs.[1][6]

  • Investigate mechanisms of drug resistance: The covalent nature of this compound makes it a valuable tool for studying and potentially overcoming resistance to reversible FGFR inhibitors, particularly those involving mutations in the kinase domain.[1][2]

  • Serve as a lead compound for drug development: The potent and selective nature of this compound makes it an important scaffold for the development of next-generation irreversible FGFR inhibitors for therapeutic use.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a comparative overview of its binding affinity, inhibitory concentration, and cellular potency.

Table 1: Binding Affinity (Kd) of this compound for Various Kinases

KinaseKd (nM)
FGFR12.8[7][8][9][10]
FGFR26.9[7][8][9][10]
FGFR35.4[7][8][9][10]
FGFR4120[7][8][9][10]
Flt1 (VEGFR1)32[7][9]
Flt4 (VEGFR3)120[9]
VEGFR2210[7][9]
Blk65[1]
KIT420[7]
MET1000[7]
PDGFRB480[7]

Table 2: Biochemical Inhibitory Potency (IC50) of this compound

KinaseIC50 (nM)
FGFR19.2[7][8][10]
FGFR26.2[7][8][10]
FGFR311.9[7][8][10]
FGFR4189[7][8][10]
Blk381[1]
Flt1661[1]

Table 3: Anti-proliferative Activity (EC50) of this compound in Cancer Cell Lines

Cell LineCancer TypeEC50 (nM)
KATO IIIStomach14[7]
SNU-16Stomach30[7]
FU97Stomach650[7]
SBC-3Lung80[7]
H520Lung4500[7]
RT4Bladder70[7]
A2780Ovary220[7]
PA-1Ovary4600[7]
G-401Kidney140[7]
G-402Kidney1650[7]
RD-ESBone2300[7]
Ba/F3 (FGFR1-transformed)-14[9]
Ba/F3 (FGFR3-transformed)-10[9]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Cellular Wash-out Experiment to Demonstrate Irreversible Inhibition

This experiment is crucial to confirm the covalent and irreversible nature of this compound's binding to its target.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., Ba/F3 cells expressing a specific FGFR) and allow them to adhere overnight. Treat the cells with this compound at a concentration known to be effective (e.g., 20 nM) for a specified period (e.g., 3 hours).[2] As a control, treat a parallel set of cells with a reversible FGFR inhibitor (e.g., BGJ398 or PD173074) at a similar effective concentration.[1][2]

  • Wash-out: After the treatment period, remove the media containing the inhibitor. Wash the cells extensively with phosphate-buffered saline (PBS) three to five times to remove any unbound inhibitor.[2]

  • Recovery: Add fresh, inhibitor-free media to the cells and allow them to recover for a defined period (e.g., 4 hours).[2]

  • Cell Lysis and Western Blotting: Lyse the cells and collect the protein extracts. Perform Western blot analysis to assess the phosphorylation status of FGFR and downstream signaling proteins like ERK1/2.

  • Expected Outcome: For cells treated with the reversible inhibitor, FGFR and ERK1/2 phosphorylation should recover to near baseline levels after the washout and recovery period. In contrast, for cells treated with this compound, the inhibition of FGFR and ERK1/2 phosphorylation should be sustained even after the washout, demonstrating irreversible binding.[1][2]

Streptavidin Pulldown Assay with this compound-biotin

This assay is used to directly visualize the covalent labeling of FGFR by this compound. A biotinylated version of this compound (this compound-biotin) is used for this purpose.[1]

Protocol:

  • Cell Treatment: Treat cells expressing the target FGFR with this compound-biotin for a specified time.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Streptavidin Affinity Chromatography: Incubate the cell lysates with streptavidin-conjugated beads (e.g., streptavidin-agarose). The high affinity of streptavidin for biotin will capture this compound-biotin and any proteins covalently bound to it.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an antibody specific for the FGFR of interest.

  • Expected Outcome: A band corresponding to the molecular weight of the FGFR should be detected in the eluate from cells treated with this compound-biotin, confirming that this compound directly and covalently binds to the receptor.[1]

Visualizations

FGFR Signaling Pathway and Inhibition by this compound

FGFR_Signaling_and_Fiin1_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling cluster_cellular_response Cellular Response FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg ATP ATP ATP->FGFR Binds to ATP pocket Fiin1 This compound Fiin1->FGFR Irreversibly Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival PKC PKC PLCg->PKC Differentiation Differentiation PKC->Differentiation Washout_Experiment_Workflow cluster_treatment Treatment Phase cluster_recovery Recovery Phase cluster_results Expected Results start Start: Cancer Cell Culture treat_fiin1 Treat with this compound (Irreversible Inhibitor) start->treat_fiin1 treat_rev Treat with Reversible Inhibitor (Control) start->treat_rev washout Washout Step: Remove unbound inhibitor with extensive PBS washes treat_fiin1->washout treat_rev->washout recover Incubate in inhibitor-free media washout->recover analysis Analysis: Western Blot for p-FGFR & p-ERK recover->analysis result_fiin1 This compound Treated: Sustained Inhibition of p-FGFR & p-ERK analysis->result_fiin1 result_rev Reversible Inhibitor Treated: Recovery of p-FGFR & p-ERK analysis->result_rev

References

Fiin-1: A Comprehensive Technical Guide to its FGFR Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of Fiin-1, a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This document summarizes key quantitative data, outlines detailed experimental methodologies for assessing kinase inhibition, and provides visual representations of the FGFR signaling pathway and associated experimental workflows.

This compound Selectivity Profile: Quantitative Data

This compound has been extensively profiled against a wide range of protein kinases to determine its selectivity. The following tables summarize the biochemical and cellular activities of this compound against FGFR family members and other kinases.

Table 1: Biochemical Activity of this compound against FGFR Isoforms
KinaseIC50 (nM)Kd (nM)Assay Type
FGFR19.2[1][2]2.8[1][2]Z'-LYTE™ / KinomeScan
FGFR26.2[1][2]6.9[1][2]Z'-LYTE™ / KinomeScan
FGFR311.9[1][2]5.4[1][2]Z'-LYTE™ / KinomeScan
FGFR4189[1][2]120[1][2]Z'-LYTE™ / KinomeScan
Table 2: Biochemical Activity of this compound against Other Kinases
KinaseIC50 (nM)Kd (nM)Assay Type
Blk381[1]65[1]Z'-LYTE™ / KinomeScan
Flt1 (VEGFR1)661[1]32[1]Z'-LYTE™ / KinomeScan
Flt4 (VEGFR3)-120[1][2]KinomeScan
VEGFR2-210[1]KinomeScan
ERK5-160[1]KinomeScan
KIT-420[1]KinomeScan
PDGFRB-480[1]KinomeScan
MET-1000[1]KinomeScan

Note: "-" indicates data not reported in the cited sources.

Table 3: Cellular Activity of this compound in FGFR-Dependent Cancer Cell Lines
Cell LineCancer TypeEC50 (nM)Assay Type
KATO IIIStomach14[1]MTS Proliferation Assay
SNU-16Stomach30[1]MTS Proliferation Assay
FU97Stomach650[1]MTS Proliferation Assay
RT4Bladder70[1]MTS Proliferation Assay
SBC-3Lung80[1]MTS Proliferation Assay
H520Lung4500[1]MTS Proliferation Assay
G-401Kidney140[1]MTS Proliferation Assay
G-402Kidney1650[1]MTS Proliferation Assay
A2780Ovary220[1]MTS Proliferation Assay
PA-1Ovary4600[1]MTS Proliferation Assay
A2.1Pancreas230[1]MTS Proliferation Assay
RD-ESBone2300[1]MTS Proliferation Assay

Experimental Protocols

The following are representative protocols for the key assays used to determine the selectivity profile of this compound. These protocols are synthesized from publicly available information and may not reflect the exact proprietary details of the original experiments.

Biochemical Kinase Inhibition Assay (Z'-LYTE™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of FGFR kinase activity by this compound.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase

  • Z'-LYTE™ Kinase Assay Kit - Ser/Thr or Tyr Peptide

  • This compound (or other test compounds) dissolved in DMSO

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution

  • 384-well microplate

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Add the diluted this compound and the specific FGFR kinase to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding a mixture of the appropriate Z'-LYTE™ peptide substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding the stop solution provided in the kit.

  • Add the development reagent and incubate for a further period (e.g., 60 minutes) at room temperature to allow for the proteolytic cleavage of the unphosphorylated substrate.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores using a TR-FRET-capable plate reader.

  • Calculate the ratio of acceptor to donor emission and determine the percent inhibition based on controls (no inhibitor and no enzyme).

  • Plot the percent inhibition against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase Binding Assay (KinomeScan™)

This protocol outlines a competitive binding assay to quantify the interaction of this compound with a large panel of kinases.

Materials:

  • DNA-tagged kinases immobilized on a solid support

  • This compound (or other test compounds)

  • A proprietary, broadly active kinase inhibitor conjugated to a solid support (ligand-coated beads)

  • Binding buffer

  • Wash buffers

  • Quantitative PCR (qPCR) reagents

Procedure:

  • A diverse panel of human kinases is tagged with a unique DNA identifier.

  • The DNA-tagged kinases are incubated with the ligand-coated beads in the presence of this compound at a fixed concentration (e.g., 10 µM).

  • This compound competes with the immobilized ligand for binding to the kinases.

  • After an incubation period, the beads are washed to remove unbound kinases.

  • The amount of kinase bound to the beads is quantified by eluting the DNA tags and measuring their abundance using qPCR.

  • The results are expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of this compound to the kinase.

  • For strong hits, a dose-response curve is generated by testing a range of this compound concentrations to determine the dissociation constant (Kd).

Cellular Proliferation Assay (MTS Assay)

This protocol describes a colorimetric assay to measure the effect of this compound on the proliferation of FGFR-dependent cancer cell lines.

Materials:

  • FGFR-dependent cancer cell lines (e.g., KATO III, SNU-16)

  • Complete cell culture medium

  • This compound (or other test compounds) dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by metabolically active cells.

  • Measure the absorbance of the formazan product at 490 nm using a spectrophotometer.

  • Calculate the percentage of cell proliferation inhibition relative to DMSO-treated control cells.

  • Plot the percentage of inhibition against the this compound concentration and determine the EC50 value using non-linear regression analysis.

Visualizations: Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway

The binding of Fibroblast Growth Factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This initiates a cascade of downstream signaling events that regulate key cellular processes such as proliferation, survival, differentiation, and migration.[3][4][5][6] The primary pathways activated by FGFRs include the RAS-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway.[4]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCG PLCγ FGFR->PLCG P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Transcription DAG DAG PLCG->DAG Cleaves PIP2 IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Transcription Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Dispense Kinase and Inhibitor into Microplate A->B C Initiate Reaction (Add Substrate/ATP Mix) B->C D Incubate at Room Temperature C->D E Stop Reaction D->E F Add Development Reagent E->F G Incubate at Room Temperature F->G H Read Plate (e.g., TR-FRET) G->H I Data Analysis (Calculate IC50) H->I Cellular_Assay_Workflow A Seed Cells in Microplate B Allow Cells to Adhere A->B C Treat Cells with Inhibitor B->C D Incubate for 72 hours C->D E Add MTS Reagent D->E F Incubate for 1-4 hours E->F G Read Absorbance F->G H Data Analysis (Calculate EC50) G->H

References

Fiin-1: A Comprehensive Technical Guide to Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fiin-1 is a potent, selective, and irreversible inhibitor of the Fibroblast Growth Factor Receptors (FGFRs).[1][2] It functions by forming a covalent bond with a conserved cysteine residue within the ATP-binding pocket of FGFRs, leading to the inhibition of their kinase activity.[2][3] This targeted mechanism of action makes this compound a valuable tool for studying FGFR-dependent cellular processes and a promising candidate for the development of novel cancer therapeutics. Understanding the downstream signaling pathways affected by this compound is crucial for elucidating its biological effects and predicting its therapeutic potential. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades.

Core Mechanism of Action

This compound acts as an irreversible inhibitor by targeting a cysteine residue located in the P-loop of the FGFR kinase domain.[2] This covalent modification blocks the binding of ATP, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[2] The irreversible nature of this inhibition leads to a sustained blockade of FGFR signaling.

Quantitative Data Summary

The following tables summarize the binding affinities, inhibitory concentrations, and cellular effects of this compound across various kinases and cancer cell lines.

Table 1: Kinase Binding Affinity and Inhibitory Concentration of this compound

Target KinaseDissociation Constant (Kd) (nM)Biochemical IC50 (nM)
FGFR12.8[2][4][5][6]9.2[2][4][6]
FGFR26.9[2][4][5][6]6.2[2][4][6]
FGFR35.4[2][4][5][6]11.9[2][4][6]
FGFR4120[2][4][5][6]189[2][4][6]
Flt1 (VEGFR1)32[2][4][5][6]661[2]
Flt4 (VEGFR3)120[5]-
VEGFR2210[5]-
BLK65[2]381[2]
ERK5160[4]-
KIT420[4]-
MET1000[4]-
PDGFRB480[4]-

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeTarget Amplification/MutationEC50 (nM)
NCI-H520LungFGFR1 amplified121[4]
SW780BladderFGFR3 amplified277[4]
Tel-FGFR1 Ba/F3-Tel-FGFR1 transformed14[1]
Tel-FGFR3 Ba/F3-Tel-FGFR3 transformed10[5]
KATO IIIStomach-14[6]
SNU-16Stomach-30[6]
FU97Stomach-650[6]
RT4Bladder-70[6]
G-401Kidney-140[6]
G-402Kidney-1650[6]
SBC-3Lung-80[6]
H520Lung-4500[6]
A2.1Pancreas-230[6]
A2780Ovary-220[6]
PA-1Ovary-4600[6]
RD-ESBone-2300[6]

Downstream Signaling Pathways

This compound-mediated inhibition of FGFRs primarily impacts two major downstream signaling cascades: the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.[1][7] These pathways are central to the regulation of cell proliferation, survival, differentiation, and migration.

Inhibition of the MAPK/ERK Signaling Pathway

Upon activation, FGFRs recruit and phosphorylate adaptor proteins such as FRS2, which in turn recruits the Grb2-Sos complex. This leads to the activation of the small GTPase Ras, initiating a phosphorylation cascade that activates Raf, MEK, and finally ERK1/2.[8][9] Activated ERK1/2 translocates to the nucleus to regulate the activity of transcription factors involved in cell cycle progression and proliferation.[9] this compound effectively blocks this pathway by preventing the initial FGFR autophosphorylation, leading to a significant reduction in phosphorylated ERK1/2 levels.[1][4]

Fiin1_MAPK_Pathway Fiin1 This compound FGFR FGFR Fiin1->FGFR FRS2 FRS2 FGFR->FRS2 Grb2_Sos Grb2/Sos FRS2->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

This compound inhibits the MAPK/ERK signaling pathway.
Inhibition of the PI3K/Akt Signaling Pathway

Activated FGFRs can also recruit and activate Phosphoinositide 3-kinase (PI3K), either directly or through adaptor proteins like Grb2-associated binder 1 (Gab1).[3][10] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a second messenger that recruits and activates Akt (also known as Protein Kinase B).[11] Activated Akt phosphorylates a wide range of downstream targets to promote cell survival, growth, and proliferation, and to inhibit apoptosis.[11] this compound's inhibition of FGFR autophosphorylation prevents the activation of PI3K and subsequently suppresses the phosphorylation and activation of Akt.[1][7]

Fiin1_PI3K_Akt_Pathway Fiin1 This compound FGFR FGFR Fiin1->FGFR PI3K PI3K FGFR->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 Akt Akt PIP3->Akt Downstream Downstream Effectors (e.g., mTOR, Bad, FoxO) Akt->Downstream Survival Cell Survival & Growth Downstream->Survival

This compound inhibits the PI3K/Akt signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound. For specific applications, optimization may be required.

Western Blot Analysis for Phosphorylated Kinases

This protocol is used to assess the phosphorylation status of FGFR and downstream kinases like ERK and Akt.

  • Cell Lysis:

    • Culture cells to 70-80% confluency and treat with this compound at the desired concentration and time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of FGFR, ERK, and Akt overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of FGFR.

  • Reaction Setup:

    • In a 96-well plate, add the reaction buffer, recombinant FGFR kinase, and the specific substrate peptide.

    • Add this compound at various concentrations.

    • Pre-incubate for 10-30 minutes at room temperature.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding ATP.

  • Incubation:

    • Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection of Kinase Activity:

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production, or by using phospho-specific antibodies in an ELISA format.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Cell Viability Assay (MTS Assay)

This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound and incubate for 72 hours.

  • MTS Reagent Addition:

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

Conclusion

This compound is a powerful research tool and a potential therapeutic agent that exerts its effects by irreversibly inhibiting FGFRs. This inhibition leads to the potent and sustained blockade of the MAPK/ERK and PI3K/Akt signaling pathways, which are critical drivers of tumor cell proliferation and survival. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further characterize the mechanism of action and therapeutic applications of this compound and other FGFR inhibitors.

References

The Irreversible Kinase Inhibitor Fiin-1: A Deep Dive into its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Fiin-1 is a potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers.[1] Developed through a structure-guided approach, this compound covalently modifies a conserved cysteine residue within the ATP-binding pocket of FGFRs, leading to sustained inhibition of downstream signaling pathways.[2][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its biochemical and cellular activities, the experimental protocols used for its characterization, and the molecular interactions governing its inhibitory mechanism.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a comparative view of its activity against different kinases and cancer cell lines.

Table 1: Biochemical Activity of this compound Against a Panel of Kinases
KinaseDissociation Constant (Kd) (nM)IC50 (nM)
FGFR1 2.8[2][4][5][6]9.2[2][5][6]
FGFR2 6.9[2][4][5][6]6.2[2][5][6]
FGFR3 5.4[2][4][5][6]11.9[2][5][6]
FGFR4 120[2][4][5][6]189[2][5][6]
Flt1 (VEGFR1)32[2][4]661[2]
Flt4 (VEGFR3)120[4]-
VEGFR2210[4]-
Blk65[2]381[2]
ERK5160[2]-
KIT420[2]-
MET1000[2]-
PDGFRB480[2]-

Data compiled from multiple sources.[2][4][5][6]

Table 2: Cellular Activity of this compound in FGFR-Dependent Cell Lines
Cell LineCancer TypeTargetEC50 (nM)
Ba/F3 (Tel-FGFR1)-FGFR114[1]
Ba/F3 (Tel-FGFR3)-FGFR310[4]
RT4BladderFGFR70[5]
KATO IIIStomachFGFR14[5]
SNU-16StomachFGFR30[5]
SBC-3LungFGFR80[5]
G-401KidneyFGFR140[5]
A2780OvaryFGFR220[5]

EC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.[1][4][5]

Structure-Activity Relationship of this compound and its Analogs

The development of this compound was a deliberate effort to convert a reversible inhibitor, PD173074, into a covalent one by introducing an acrylamide "warhead".[2] This strategic modification is central to its mechanism and potency.

The Crucial Role of the Acrylamide Moiety

The key to this compound's irreversible inhibition lies in its acrylamide group, which acts as a Michael acceptor. This electrophilic warhead forms a covalent bond with the thiol group of a unique cysteine residue (Cys486 in FGFR1) located in the P-loop of the ATP-binding site.[2][3] This covalent modification permanently blocks ATP from binding, thus inactivating the kinase.

The importance of this covalent interaction is highlighted by comparing this compound to its reversible analog, FRIN-1, which lacks the reactive acrylamide. While both compounds are potent FGFR1 inhibitors, this compound demonstrates significantly greater potency in cellular assays.[2] For instance, this compound inhibited the proliferation of wild-type iFGFR1-expressing cells with an EC50 of 2.7 nM, approximately 10-fold more potent than FRIN-1 (EC50 = 29 nM).[2] This difference in potency is largely eliminated in cells expressing a C486S mutant of iFGFR1, where both compounds exhibit similar activity (EC50 values of 20 nM for this compound and 23 nM for FRIN-1), confirming that the enhanced potency of this compound is due to its covalent binding to Cys486.[2]

Evolution to Second-Generation Inhibitors: FIIN-2 and FIIN-3

To address acquired resistance to first-generation FGFR inhibitors, often through mutations in the "gatekeeper" residue of the kinase domain, next-generation covalent inhibitors, FIIN-2 and FIIN-3, were developed.[7][8] These analogs of this compound were designed to potently inhibit both wild-type and gatekeeper mutant forms of FGFRs.[7]

FIIN-2 and FIIN-3 maintain the pyrimido[4,5-d]pyrimidinone core and the acrylamide warhead but feature modifications to the side chains and core scaffold to improve their affinity for mutant kinases.[7] Notably, both FIIN-2 and FIIN-3 possess a 4-acrylamidebenzyl group instead of the 3-acrylamidebenzyl group in this compound.[7] These modifications resulted in potent inhibition of the FGFR2 V564M gatekeeper mutant, against which this compound was significantly less active.[7]

Table 3: Comparative Activity of this compound and its Analogs
CompoundKey Structural FeatureTargetEC50 (nM)
PD173074 Reversible pyrido[2,3-d]pyrimidineFGFR1~21.5 (IC50)
This compound Irreversible, 3-acrylamidebenzyl groupFGFR114
FGFR2 V564M>1000
FRIN-1 Reversible analog of this compoundFGFR1340
FIIN-2 Irreversible, 4-acrylamidebenzyl groupFGFR2~1
FGFR2 V564M58
FIIN-3 Irreversible, 4-acrylamidebenzyl groupFGFR2~1
FGFR2 V564M64

Data highlights the evolution of potency and the ability to overcome resistance.[2][6][7]

Experimental Protocols

The characterization of this compound and its analogs relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Z'-LYTE™)

The biochemical potency of this compound against FGFRs was determined using the Z'-LYTE™ Kinase Assay, a fluorescence resonance energy transfer (FRET)-based method.[1][2]

Principle: This assay measures the extent of phosphorylation of a FRET-labeled peptide substrate by the kinase. A development reagent, a site-specific protease, selectively cleaves the non-phosphorylated peptide, disrupting FRET. The ratio of fluorescence emissions is used to calculate the percentage of substrate phosphorylation, which is inversely proportional to the kinase activity.

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the recombinant kinase domain of the target FGFR, the FRET-peptide substrate, and ATP in a kinase buffer.

    • Add varying concentrations of the inhibitor (e.g., this compound) to the reaction mixture in a 384-well plate.

    • Incubate the plate at room temperature for a defined period (e.g., 1 hour) to allow the kinase reaction to proceed.[2]

  • Development Reaction:

    • Add the development reagent to each well of the plate.

    • Incubate at room temperature to allow for the cleavage of non-phosphorylated substrate.

  • Detection:

    • Measure the fluorescence emission at two wavelengths (e.g., 445 nm and 520 nm for coumarin and fluorescein) using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the emission ratio to determine the percentage of phosphorylation.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The effect of this compound on the proliferation of cancer cell lines is commonly assessed using a colorimetric method such as the MTT assay.[9]

Principle: This assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).[2]

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design related to this compound, the following diagrams illustrate key pathways and processes.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane FGFR FGFR RAS RAS FGFR->RAS Activates PLCg PLCγ FGFR->PLCg Activates PI3K PI3K FGFR->PI3K Activates FGF FGF Ligand FGF->FGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: The FGFR signaling pathway, which is inhibited by this compound.

Irreversible_Inhibition_Mechanism cluster_kinase FGFR Kinase Domain ATP_pocket ATP Binding Pocket Covalent_Bond Covalent Bond Formation ATP_pocket->Covalent_Bond Positions Acrylamide near Cysteine Cysteine Cysteine Residue (Cys486) Cysteine->Covalent_Bond Nucleophilic Attack Fiin1 This compound (with Acrylamide 'Warhead') Fiin1->ATP_pocket Binds to Inhibition Irreversible Inhibition of Kinase Activity Covalent_Bond->Inhibition

Caption: Mechanism of irreversible inhibition of FGFR by this compound.

Kinase_Assay_Workflow Start Start: Prepare Reagents Dispense_Kinase Dispense Kinase, Substrate, and ATP into Microplate Start->Dispense_Kinase Add_Inhibitor Add Serial Dilutions of this compound Dispense_Kinase->Add_Inhibitor Incubate_Reaction Incubate at Room Temperature (Kinase Reaction) Add_Inhibitor->Incubate_Reaction Add_Development_Reagent Add Development Reagent Incubate_Reaction->Add_Development_Reagent Incubate_Development Incubate at Room Temperature (Development Reaction) Add_Development_Reagent->Incubate_Development Read_Fluorescence Read Fluorescence on Plate Reader Incubate_Development->Read_Fluorescence Analyze_Data Analyze Data and Calculate IC50 Read_Fluorescence->Analyze_Data End End: Determine Potency Analyze_Data->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

References

Fiin-1: A Covalent Inhibitor's Impact on the MAPK Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Fiin-1, a potent and selective irreversible inhibitor, and its effects on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. We will delve into its mechanism of action, present quantitative data on its potency and selectivity, provide detailed experimental protocols for its characterization, and visualize its interaction with key signaling cascades.

Introduction: Targeting the FGFR-MAPK Axis

The MAPK pathway, a cornerstone of cellular signaling, transduces extracellular signals to intracellular responses, governing processes like cell proliferation, differentiation, and survival.[1] This cascade typically involves a series of protein kinases: RAS, RAF, MEK, and ERK.[2] Aberrant activation of this pathway is a common driver in many human cancers.[1][3]

One of the key upstream activators of the MAPK pathway is the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases (RTKs).[4][5] Upon binding to fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, creating docking sites that initiate downstream signaling, prominently through the MAPK cascade.[4][5][6] Genetic alterations such as amplifications or activating mutations in FGFRs can lead to constitutive kinase activity, rendering cancer cells dependent on this pathway for survival.[6]

This compound (FGFR irreversible inhibitor-1) was developed as a potent and selective tool to target this dependency. It is an irreversible inhibitor that covalently modifies FGFRs, providing a durable and specific means of shutting down this critical oncogenic signaling pathway.[6]

Mechanism of Action of this compound

This compound is a type-1 irreversible inhibitor designed for high potency and selectivity against the FGFR family (FGFR1, 2, 3, and 4).[6] Its mechanism relies on two key features:

  • ATP-Competitive Binding: Like many kinase inhibitors, this compound initially binds to the ATP-binding pocket of the FGFR kinase domain.

  • Covalent Modification: this compound possesses an acrylamide "warhead" which is crucial to its irreversible nature. This group acts as a Michael acceptor, forming a covalent bond with a unique cysteine residue (Cys486 in FGFR1) located in the P-loop of the ATP-binding site.[6]

This covalent modification permanently locks the inhibitor in place, leading to a sustained and irreversible inactivation of the kinase. The functional importance of this covalent bond is highlighted by comparing this compound to its reversible analogue, FRIN-1 (where the acrylamide is replaced by a propyl amide). FRIN-1 is significantly less potent, demonstrating the critical contribution of the irreversible modification to this compound's high efficacy.[6] By blocking the kinase function of FGFR, this compound prevents its autophosphorylation and subsequent activation of downstream effectors, most notably the MAPK pathway.[6][7]

Data Presentation: Potency and Selectivity

The efficacy and specificity of a kinase inhibitor are paramount. The following tables summarize the quantitative data for this compound's interaction with its primary targets and its broader kinase selectivity profile.

Table 1: Biochemical Potency and Binding Affinity of this compound

This table details the in vitro potency (IC50) and binding affinity (Kd) of this compound against FGFR family members and other notable off-target kinases. Lower values indicate higher potency and tighter binding.

Target KinaseBiochemical IC50 (nM)Dissociation Constant (Kd) (nM)
FGFR1 9.2[6][7]2.8[6][7][8]
FGFR2 6.2[6][7]6.9[6][7][8]
FGFR3 11.9[6][7]5.4[6][7][8]
FGFR4 189[6][7]120[6][7][8]
Blk381[6][7]65[6][7]
Flt1 (VEGFR1)661[6][7]32[6][7][8]
Flt4 (VEGFR3)Not Reported120[6][7][8]
ERK5Not Reported160[7]
VEGFR2Not Reported210[7]
KITNot Reported420[7]
PDGFRBNot Reported480[7]
METNot Reported1000[7]

Data compiled from multiple sources.[6][7][8]

Table 2: Cellular Activity of this compound in FGFR-Dependent Cancer Cell Lines

This table presents the cellular efficacy (EC50) of this compound in inhibiting the proliferation or viability of various cancer cell lines known to be dependent on FGFR signaling.

Cell LineCancer TypeCellular EC50 (nM)
Ba/F3 (Tel-FGFR1)Pro-B14[6]
Ba/F3 (Tel-FGFR3)Pro-B10[6]
KATO IIIGastric14[7]
SNU-16Gastric30[7]
FU97Gastric650[7]
RT4Bladder70[7]
SBC-3Lung80[7]
G-401Kidney140[7]
MFE-296Endometrial40[6]
AN3CAEndometrial110[6]

Data compiled from multiple sources.[6][7]

Visualizing the Mechanism and Workflow

Diagram 1: this compound Inhibition of the FGFR-MAPK Signaling Pathway

Caption: this compound covalently binds to and inhibits FGFR, blocking downstream MAPK signaling.

Diagram 2: Experimental Workflow for Western Blot Analysis

Caption: Standard workflow for assessing MAPK pathway inhibition via Western Blot.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to characterize the effects of this compound.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a method for determining the biochemical IC50 of this compound against a recombinant kinase using a fluorescence-based assay format.

Materials:

  • Recombinant human FGFR1 kinase domain.

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • ATP stock solution.

  • Fluorescently labeled peptide substrate specific for FGFR.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • White, opaque 384-well assay plates.

  • Plate reader capable of luminescence detection.

Methodology:

  • Compound Dilution: Prepare a serial dilution of this compound in kinase buffer. For an expected low nM IC50, a typical starting concentration might be 1 µM, diluted in 1:3 or 1:5 steps. Include a DMSO-only control (vehicle).

  • Kinase Reaction Setup: To each well of a 384-well plate, add 5 µL of the diluted this compound or vehicle control.

  • Enzyme Addition: Add 10 µL of recombinant FGFR1 kinase (at a pre-determined optimal concentration) to each well.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP (at its Km concentration for FGFR1).

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure linearity (typically <20% ATP consumption in vehicle wells).

  • Reaction Termination & Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer’s protocol for the ADP-Glo™ assay.[9] This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Convert the signal to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10][11]

Protocol: Western Blot Analysis of MAPK Pathway Inhibition

This protocol details the procedure for assessing the phosphorylation status of key MAPK pathway proteins (e.g., ERK1/2) in cells treated with this compound.[12][13][14]

Materials:

  • FGFR-dependent cancer cell line (e.g., SNU-16).

  • Complete cell culture medium.

  • This compound stock solution (10 mM in DMSO).

  • Phosphate-Buffered Saline (PBS).

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer (4x).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin.

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Methodology:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal pathway activation, serum-starve the cells for 6-12 hours prior to treatment.

  • This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for a specified time (e.g., 6 hours).[6] Include a DMSO vehicle control.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[14]

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing & Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with the HRP-conjugated secondary antibody (diluted 1:2000 in blocking buffer) for 1 hour at room temperature.[12]

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total ERK1/2 and a loading control like β-actin.

Protocol: Cell Viability Assay (EC50 Determination)

This protocol describes a method to measure the effect of this compound on the viability and proliferation of cancer cells using an MTS assay.[15][16]

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • This compound stock solution (10 mM in DMSO).

  • Sterile 96-well clear-bottom plates.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

  • Spectrophotometer (plate reader).

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well in 100 µL of medium) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of medium containing the desired final concentrations of this compound. Include wells with medium only (background) and cells treated with DMSO vehicle (control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[6]

  • MTS Addition: Add 20 µL of MTS reagent to each well.[15]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

  • Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only) from all other readings. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percent viability against the logarithm of this compound concentration and use non-linear regression to calculate the EC50 value.[17]

References

Fiin-1: A Technical Guide to its Mechanism of Action and Downstream Inhibition of PI3K/AKT Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fiin-1 is a potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2][3][4] While not a direct inhibitor of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway, its targeted action on FGFRs leads to a significant downstream blockade of this critical cell survival and proliferation cascade. This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on PI3K/AKT signaling, and detailed experimental protocols for its investigation.

Introduction to this compound

This compound is a small molecule inhibitor designed to covalently bind to a conserved cysteine residue within the ATP-binding pocket of FGFR isoforms 1, 2, 3, and 4.[1][4] This irreversible binding leads to the potent and sustained inhibition of FGFR kinase activity.[1] The dysregulation of the FGFR signaling pathway is implicated in various cancers, making it a compelling target for therapeutic intervention.[1] The PI3K/AKT pathway is a key downstream effector of FGFR signaling, and its inhibition is a crucial consequence of this compound's anti-cancer activity.[1][5]

Chemical Structure of this compound:

  • IUPAC Name: N-(3-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-(4-(diethylamino)butylamino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide[6]

  • CAS Number: 1256152-35-8[3][6]

  • Molecular Formula: C32H39Cl2N7O4[3][6]

  • Molecular Weight: 656.6 g/mol [3]

Mechanism of Action

This compound's primary mechanism of action is the irreversible inactivation of FGFR kinases. This is achieved through the formation of a covalent bond between the acrylamide moiety of this compound and a specific cysteine residue located in the P-loop of the FGFR ATP-binding site.[1] This covalent modification effectively blocks the binding of ATP, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K/AKT cascade.[1][5]

Downstream Inhibition of PI3K/AKT Signaling

The PI3K/AKT signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[7][8] In many cancers, this pathway is constitutively active due to mutations in upstream receptors like FGFR. Activated FGFRs recruit and activate PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is phosphorylated and activated.[7]

This compound, by inhibiting FGFR, prevents the initial activation of PI3K. This leads to a reduction in PIP3 levels and consequently, a decrease in the phosphorylation and activation of AKT.[5] The inactivation of AKT, in turn, affects a multitude of downstream targets, ultimately leading to decreased cell proliferation and the induction of apoptosis in FGFR-dependent cancer cells.[5]

Quantitative Data

The following tables summarize the inhibitory activity of this compound against various kinases.

Table 1: Inhibitory Activity of this compound against FGFR Isoforms

KinaseKd (nM)IC50 (nM)
FGFR12.8[2][3]9.2[2][3]
FGFR26.9[2][3]6.2[2][3]
FGFR35.4[2][3]11.9[2][3]
FGFR4120[2][3]189[2][3]

Table 2: Off-Target Kinase Binding Profile of this compound

KinaseKd (nM)IC50 (nM)
Flt1 (VEGFR1)32[2]661[2]
Flt4 (VEGFR4)120[2]-
VEGFR2210[2]-
Blk65[2]381[2]
ERK5160[2]-
KIT420[2]-
MET1000[2]-
PDGFRB480[2]-

Data compiled from multiple sources.[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on the PI3K/AKT signaling pathway.

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on purified kinase activity.

Materials:

  • Recombinant human kinases (e.g., FGFR1, PI3Kα)

  • Kinase-specific substrate

  • This compound

  • ATP

  • Kinase buffer

  • Assay plates (e.g., 96-well)

  • Detection reagent (e.g., ADP-Glo™, HTRF®)

Protocol:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 96-well plate, add the recombinant kinase and the kinase-specific substrate.

  • Add the diluted this compound or vehicle control (DMSO) to the wells.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for covalent bond formation.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 37°C for the recommended time.

  • Stop the reaction and measure kinase activity using a suitable detection reagent and a plate reader.

  • Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of this compound concentration.

Western Blot Analysis of PI3K/AKT Pathway Activation

This protocol is used to assess the phosphorylation status of key proteins in the PI3K/AKT pathway in cells treated with this compound.

Materials:

  • Cancer cell line with known FGFR activation

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-AKT (Ser473), anti-AKT, anti-p-S6, anti-S6, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired time.

  • Harvest the cells and lyse them in ice-cold lysis buffer.[7]

  • Quantify the protein concentration of the lysates.[7]

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[8]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

  • Incubate the membrane with the primary antibody overnight at 4°C.[7]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[7]

  • Quantify band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[9]

Materials:

  • Cancer cell line

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Protocol:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with a range of this compound concentrations for a specified period (e.g., 72 hours).[1]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10][11]

  • Add the solubilization solution to dissolve the formazan crystals.[10]

  • Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.[9]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V Staining)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis, in cells treated with this compound.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Protocol:

  • Treat cells with this compound or vehicle control for the desired time to induce apoptosis.

  • Harvest the cells, including any floating cells in the media.

  • Wash the cells with cold PBS.[12]

  • Resuspend the cells in binding buffer.[12]

  • Add Annexin V-FITC and PI to the cell suspension.[12]

  • Incubate the cells in the dark at room temperature for 15 minutes.[12]

  • Analyze the stained cells by flow cytometry.[12] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[13][14]

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK FGFR PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT PDK1 PDK1 PIP3->PDK1 Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Activation/Inhibition PDK1->AKT Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription

Caption: The canonical PI3K/AKT signaling pathway initiated by FGFR activation.

Fiin1_Inhibition This compound inhibits FGFR, leading to downstream blockade of the PI3K/AKT pathway. Fiin1 This compound FGFR FGFR Fiin1->FGFR Covalent Inhibition PI3K PI3K FGFR->PI3K Activation AKT AKT PI3K->AKT Activation Cell_Effects Decreased Proliferation Increased Apoptosis AKT->Cell_Effects

Caption: Mechanism of this compound's indirect inhibition of the PI3K/AKT pathway.

Experimental_Workflow Start Start: FGFR-driven Cancer Cell Line Treatment Treat with this compound (Dose-response & Time-course) Start->Treatment WB Western Blot (p-AKT, p-S6) Treatment->WB Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis Data_Analysis Data Analysis (IC50, % Viability, % Apoptosis) WB->Data_Analysis Viability->Data_Analysis Apoptosis->Data_Analysis Conclusion Conclusion: This compound inhibits PI3K/AKT signaling and reduces cell viability Data_Analysis->Conclusion

References

The Discovery and Development of Fiin-1: A Covalent FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a pivotal role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is increasingly implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of Fiin-1, a first-in-class, potent, and selective irreversible inhibitor of the FGFR family. We will delve into the structure-guided design, mechanism of action, and preclinical evaluation of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Rationale for Covalent FGFR Inhibition

The FGFR signaling cascade is a critical pathway in normal physiological processes; however, genetic alterations such as gene amplification, activating mutations, and chromosomal translocations can lead to constitutive activation of FGFRs, driving oncogenesis in a range of malignancies.[1][2] While several reversible ATP-competitive inhibitors of FGFR have been developed, the emergence of acquired resistance, often through mutations in the kinase domain, presents a significant clinical challenge.[3]

Covalent inhibitors offer a distinct therapeutic advantage by forming a stable, irreversible bond with their target protein. This mode of action can lead to prolonged pharmacodynamic effects, increased potency, and the ability to overcome certain resistance mutations. This compound was rationally designed to exploit a unique, non-catalytic cysteine residue present in the P-loop of the ATP-binding pocket of FGFRs, thereby achieving irreversible and selective inhibition.[1][4]

The Discovery of this compound: A Structure-Guided Approach

This compound was developed through a structure-guided design strategy, starting from the scaffold of the reversible FGFR inhibitor PD173074.[1] The key innovation in the design of this compound was the introduction of an electrophilic acrylamide "warhead" positioned to react with a conserved cysteine residue (Cys486 in FGFR1) located in the P-loop of the FGFR kinase domain.[1][5] This covalent interaction was engineered to provide sustained inhibition of FGFR signaling. To confirm the importance of the covalent bond, a non-covalent analog, FRIN-1, was synthesized, in which the reactive acrylamide is replaced with a saturated propionamide group.[1]

Chemical structures of this compound and FRIN-1.

Figure 1: Chemical Structures of this compound and FRIN-1.

Quantitative Analysis of this compound Activity

The inhibitory potency and selectivity of this compound have been extensively characterized through a battery of biochemical and cellular assays. The data consistently demonstrates nanomolar efficacy against FGFR family members and a favorable selectivity profile against a broad panel of other kinases.

Table 1: Biochemical Activity of this compound and FRIN-1 Against FGFRs
CompoundTargetIC50 (nM)[1][6][7]Kd (nM)[1][6][7]
This compound FGFR19.22.8
FGFR26.26.9
FGFR311.95.4
FGFR4189120
FRIN-1 FGFR1~21Not Reported
Table 2: Cellular Potency of this compound and FRIN-1 in Ba/F3 Cells
CompoundCell LineEC50 (nM)[1]
This compound Tel-FGFR114
Tel-FGFR310
FRIN-1 Tel-FGFR1340
Tel-FGFR31040
Table 3: Selectivity Profile of this compound (Binding Affinity, Kd in nM)
KinaseKd (nM)[1][6]
FGFR1 2.8
FGFR2 6.9
FGFR3 5.4
FGFR4 120
Flt132
Blk65
Flt4120
ERK5160
VEGFR2210
KIT420
PDGFRB480
MET1000

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Biochemical Kinase Inhibition Assay (Z'-LYTE™)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the purified recombinant FGFR kinase domain, a synthetic peptide substrate, and ATP in a kinase buffer.[1][8]

  • Inhibitor Addition: Add serial dilutions of this compound or control compounds to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes) to allow for the kinase reaction to proceed.[8]

  • Development: Add a development reagent containing a site-specific protease that cleaves the unphosphorylated peptide substrate.[9][10]

  • Detection: Measure the fluorescence resonance energy transfer (FRET) signal. Cleavage of the substrate disrupts FRET, while the phosphorylated, uncleaved substrate maintains a FRET signal.[9][10]

  • Data Analysis: Calculate the ratio of donor to acceptor emission to determine the extent of phosphorylation and, consequently, the inhibitory activity of the compound. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay (Ba/F3 Cells)

This assay assesses the effect of an inhibitor on the proliferation of cells that are dependent on FGFR signaling for survival and growth.

Protocol:

  • Cell Culture: Culture Ba/F3 cells, a murine pro-B cell line, engineered to express a constitutively active form of an FGFR (e.g., Tel-FGFR1 fusion protein).[1][11]

  • Cell Seeding: Seed the Ba/F3-FGFR cells in 96-well plates in the appropriate growth medium.[11]

  • Compound Treatment: Add serial dilutions of this compound or control compounds to the cells.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[11]

  • Data Analysis: Determine the EC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot Analysis of FGFR Signaling

This technique is used to detect changes in the phosphorylation status of FGFR and its downstream signaling proteins.

Protocol:

  • Cell Treatment and Lysis: Treat FGFR-dependent cancer cell lines with this compound or control compounds for a specified time. Subsequently, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[2][12]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay.[12]

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[2][12]

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[2][12]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-FGFR, phospho-ERK).[2][12]

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[2][12]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.[2][12]

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation. Total protein levels are typically used as a loading control.

Visualizing the Mechanism and Workflow

FGFR Signaling Pathway

The binding of Fibroblast Growth Factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][13] this compound acts by covalently binding to the ATP-binding pocket of FGFR, thereby blocking the initial autophosphorylation and subsequent downstream signaling.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR P_FGFR p-FGFR FGFR->P_FGFR Dimerization & Autophosphorylation Fiin1 This compound Fiin1->FGFR Covalent Inhibition FRS2 FRS2 P_FGFR->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Diagram 1: Simplified FGFR Signaling Pathway and the Site of this compound Inhibition.

Experimental Workflow for this compound Characterization

The preclinical evaluation of a covalent inhibitor like this compound follows a structured workflow, beginning with biochemical assays to determine its potency and mechanism of action, followed by cellular assays to assess its on-target effects in a biological context, and finally, broader selectivity profiling to understand its off-target activities.

Fiin1_Workflow Start Compound Synthesis (this compound & FRIN-1) Biochemical Biochemical Assays (Z'-LYTE™) Start->Biochemical IC50 Determine IC50 vs. FGFRs Biochemical->IC50 Cellular Cellular Assays (Ba/F3 Proliferation) Biochemical->Cellular EC50 Determine EC50 in FGFR-dependent cells Cellular->EC50 Signaling Signaling Pathway Analysis (Western Blot) Cellular->Signaling Phospho Assess inhibition of FGFR phosphorylation and downstream targets Signaling->Phospho Selectivity Selectivity Profiling (KinomeScan™) Signaling->Selectivity Kd Determine Kd against a broad kinase panel Selectivity->Kd End Preclinical Candidate Characterization Selectivity->End

Diagram 2: Experimental Workflow for the Characterization of this compound.

Overcoming Resistance: The Next Generation of Covalent Inhibitors

The emergence of resistance to first-generation FGFR inhibitors, often through gatekeeper mutations such as V561M in FGFR1, prompted the development of next-generation covalent inhibitors.[3] Fiin-2 and Fiin-3 were designed based on the this compound scaffold to potently inhibit both wild-type and gatekeeper mutant forms of FGFRs, demonstrating the adaptability of the covalent inhibition strategy.[3][14]

Conclusion

This compound represents a landmark achievement in the development of targeted cancer therapies. Its structure-guided design and covalent mechanism of action provide a powerful tool for inhibiting the oncogenic activity of the FGFR family of kinases. The comprehensive preclinical characterization of this compound, as detailed in this whitepaper, has not only validated the therapeutic potential of irreversible FGFR inhibition but has also paved the way for the development of next-generation inhibitors capable of overcoming clinical resistance. This compound continues to serve as a valuable probe for elucidating the complex roles of FGFR signaling in cancer and as a foundational molecule for ongoing drug discovery efforts.

References

Fiin-1: A Covalent Probe for Interrogating Fibroblast Growth Factor Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in numerous cancers. Fiin-1 is a first-generation, potent, and selective covalent inhibitor of the FGFR family of receptor tyrosine kinases. By forming an irreversible bond with a conserved cysteine residue in the ATP-binding pocket of FGFRs 1, 2, 3, and 4, this compound serves as an invaluable chemical probe for elucidating the biological roles of FGFR signaling in normal physiology and disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and its application in both in vitro and in vivo settings. Detailed experimental protocols and structured quantitative data are presented to facilitate its use in research and drug discovery.

Introduction to FGFR Signaling and the Rationale for a Covalent Probe

The FGFR family, comprising four members (FGFR1-4), are transmembrane receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling events.[1][2] These pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, are pivotal in regulating cell proliferation, differentiation, migration, and survival.[2][3] Aberrant FGFR signaling, through gene amplification, mutations, or translocations, is a known driver of oncogenesis in a variety of solid tumors.[4][5]

Small molecule inhibitors are crucial tools for studying kinase signaling. While reversible inhibitors have been instrumental, covalent inhibitors like this compound offer distinct advantages as chemical probes. Their irreversible nature allows for prolonged and sustained target inhibition, which can be particularly useful for dissecting signaling dynamics and for studies where inhibitor washout is necessary to confirm target engagement.[6][7] this compound was developed as the first potent and selective irreversible inhibitor of all four FGFR kinases, making it a valuable tool for understanding FGFR-dependent cellular processes.[8][9]

Mechanism of Action of this compound

This compound was designed based on the structure of the reversible FGFR inhibitor PD173074.[8] It incorporates an acrylamide "warhead" that covalently modifies a conserved, non-catalytic cysteine residue located in the P-loop of the ATP-binding site of FGFRs (Cys486 in FGFR1).[8][10] This covalent bond formation leads to the irreversible inactivation of the kinase. The specificity of this compound for FGFRs is attributed to the unique presence of this cysteine in the P-loop, which is not found in the majority of other kinase families.[8]

dot

cluster_FGFR FGFR Kinase Fiin1 This compound (with acrylamide warhead) P_loop_Cys P-loop Cysteine Fiin1->P_loop_Cys Forms covalent bond with ATP_binding_site ATP Binding Site Fiin1->ATP_binding_site Binds to FGFR FGFR Kinase Domain P_loop_Cys->FGFR Leads to irreversible inhibition of

Caption: Covalent inhibition mechanism of this compound.

Quantitative Data for this compound

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound Against FGFR Family Kinases
KinaseKd (nM)IC50 (nM)
FGFR12.8[11][12][13]9.2[11][12][13]
FGFR26.9[11][12][13]6.2[11][12][13]
FGFR35.4[11][12][13]11.9[11][12][13]
FGFR4120[11][12][13]189[11][12][13]

Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) values were determined by KINOMEscan and Z'-LYTE assays, respectively.[8]

Table 2: Selectivity Profile of this compound Against Other Kinases
KinaseKd (nM)IC50 (nM)
Flt1 (VEGFR1)32[11]661[11]
Flt4 (VEGFR3)120[11]-
VEGFR2210[11]-
Blk65[11]381[11]
KIT420[11]-
MET1000[11]-
PDGFRB480[11]-
ERK5160[11]-

Selectivity was assessed using the KINOMEscan platform.[8]

Table 3: Cellular Activity of this compound in FGFR-Dependent Cell Lines
Cell LineCancer TypeFGFR AlterationEC50 (nM)
Ba/F3-TEL-FGFR1-Fusion14[8]
Ba/F3-TEL-FGFR3-Fusion10[8]
KATO IIIGastricAmplification14[14]
SNU-16GastricAmplification30[14]
RT4Bladder-70[14]
SBC-3Lung-80[14]

EC50 (half-maximal effective concentration) values were determined by cell proliferation assays.[8][14]

Experimental Protocols

Detailed methodologies for key experiments to characterize this compound are provided below.

Biochemical Kinase Assay (Z'-LYTE™)

This assay is used to determine the in vitro inhibitory activity of this compound against purified FGFR kinase domains.

Materials:

  • Recombinant FGFR1, 2, 3, or 4 kinase domain (Invitrogen)

  • Z'-LYTE™ Kinase Assay Kit - Tyr 4 Peptide (Invitrogen)

  • This compound (or other test compounds) dissolved in DMSO

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 2 mM MnCl2, 1 mM EGTA, 1 mM DTT)[15]

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the test compound, recombinant FGFR kinase, and the Z'-LYTE™ peptide substrate.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10 µL.[15]

  • Incubate the plate at room temperature for 1 hour.[9]

  • Add the Development Reagent from the kit to each well.

  • Incubate for an additional hour at room temperature.

  • Measure the fluorescence using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value.

dot

start Start prep_reagents Prepare Reagents (this compound, Kinase, Substrate, ATP) start->prep_reagents plate_reagents Plate Reagents in 384-well Plate prep_reagents->plate_reagents initiate_reaction Initiate Reaction with ATP plate_reagents->initiate_reaction incubate1 Incubate (1 hour, RT) initiate_reaction->incubate1 add_dev_reagent Add Development Reagent incubate1->add_dev_reagent incubate2 Incubate (1 hour, RT) add_dev_reagent->incubate2 read_fluorescence Read Fluorescence incubate2->read_fluorescence analyze_data Analyze Data (Calculate IC50) read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for Z'-LYTE™ biochemical kinase assay.

Kinome-wide Selectivity Profiling (KINOMEscan™)

This competition binding assay is used to assess the selectivity of this compound across a large panel of human kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR.[16]

Procedure (summary):

  • A panel of DNA-tagged kinases is used.

  • Each kinase is incubated with the immobilized ligand and the test compound (this compound).

  • If this compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • The amount of kinase remaining bound to the solid support is measured using qPCR.

  • Results are typically reported as percent of control, and Kd values can be determined from dose-response curves.[16]

Cellular Proliferation Assay (Ba/F3 Cells)

This assay determines the effect of this compound on the proliferation of engineered Ba/F3 cells that are dependent on FGFR signaling for survival.

Materials:

  • Ba/F3 cells engineered to express an FGFR fusion protein (e.g., TEL-FGFR1).

  • RPMI-1640 medium supplemented with 10% FBS.

  • This compound (or other test compounds) dissolved in DMSO.

  • 96-well plates.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • Luminometer.

Procedure:

  • Seed the engineered Ba/F3 cells in 96-well plates in the absence of IL-3.[17]

  • Add serial dilutions of this compound to the wells.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.[17]

  • Add a cell viability reagent to each well.

  • Measure luminescence, which is proportional to the number of viable cells.

  • Calculate the percent of cell viability relative to a DMSO control and determine the EC50 value.

Western Blot Analysis of FGFR Phosphorylation

This technique is used to assess the inhibition of FGFR autophosphorylation and downstream signaling by this compound in cells.

Materials:

  • FGFR-dependent cancer cell line (e.g., KATO III).

  • Cell culture medium and supplements.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Primary antibodies: anti-phospho-FGFR (e.g., p-FGFR Tyr653/654), anti-total-FGFR, anti-phospho-ERK, anti-total-ERK.

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).[8]

  • Lyse the cells and determine the protein concentration.

  • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.[3]

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.[3]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities using densitometry software.

dot

FGF FGF Ligand FGFR FGFR FGF->FGFR Binds pFGFR p-FGFR FGFR->pFGFR Dimerization & Autophosphorylation FRS2 FRS2 pFGFR->FRS2 PI3K PI3K pFGFR->PI3K PLCG PLCγ pFGFR->PLCG GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT pAKT->Transcription PKC PKC PLCG->PKC PKC->Transcription Fiin1 This compound Fiin1->pFGFR Inhibits

Caption: Simplified FGFR signaling pathway and point of inhibition by this compound.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in animal models.

Materials:

  • Immunocompromised mice (e.g., nu/nu).

  • Cancer cell line for implantation (e.g., FGFR-dependent gastric cancer cells).

  • This compound formulated for in vivo administration.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[18]

  • Randomize mice into treatment and vehicle control groups.

  • Administer this compound (e.g., by oral gavage) at a predetermined dose and schedule.

  • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Calculate tumor growth inhibition.

Advanced Applications of this compound as a Chemical Probe

Covalent Target Engagement Studies

The covalent nature of this compound allows for definitive confirmation of target engagement in cells. A biotinylated version of this compound (this compound-biotin) can be synthesized and used in pulldown experiments.[8]

Procedure (summary):

  • Treat cells with this compound-biotin.

  • Lyse the cells and perform a pulldown using streptavidin-coated beads.

  • Elute the bound proteins and identify them by western blotting (for a specific target like FGFR) or mass spectrometry (for unbiased target identification).

Washout Experiments

Washout experiments are used to demonstrate the irreversible nature of this compound's inhibition in a cellular context.

Procedure (summary):

  • Treat cells with this compound for a short period.

  • Wash the cells extensively with fresh medium to remove any unbound inhibitor.

  • Continue to culture the cells in inhibitor-free medium.

  • At various time points post-washout, assess FGFR signaling (e.g., by western blot) or cell proliferation.

  • A sustained inhibition after washout is indicative of covalent binding.[7]

3D Cell Culture Models

To better recapitulate the in vivo tumor microenvironment, this compound can be evaluated in 3D cell culture models, such as MCF10A mammary epithelial cells grown in Matrigel.[5][8] These models allow for the study of this compound's effects on more complex biological processes like acinar morphogenesis.

Limitations and Considerations

While this compound is a powerful tool, it is important to consider its limitations. As a first-generation covalent inhibitor, it has some off-target activities, notably against VEGFRs and other kinases.[11] Researchers should use appropriate controls, such as its reversible analog FRIN-1, to distinguish between effects due to covalent FGFR inhibition and those from off-target activities.[8] Additionally, resistance to this compound can develop, for instance, through mutations in the target cysteine residue or upregulation of bypass signaling pathways.[15]

Conclusion

This compound is a well-characterized and valuable chemical probe for the study of FGFR signaling. Its covalent mechanism of action provides a unique tool for researchers to investigate the roles of FGFRs in health and disease. The data and protocols presented in this guide are intended to provide a solid foundation for the effective use of this compound in the laboratory, ultimately contributing to a deeper understanding of FGFR biology and the development of novel therapeutics.

References

Fiin-1 In Vitro Target Validation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the in vitro target validation of Fiin-1, a potent and selective irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. The methodologies, data, and workflows presented herein are essential for researchers investigating FGFR signaling and for professionals in the field of oncology drug development.

Introduction: this compound and its Target, FGFR

Fibroblast Growth Factor Receptors (FGFRs 1-4) are key regulators of cellular processes including proliferation, differentiation, and survival.[1][2] Genetic aberrations such as mutations, amplifications, or fusions involving FGFR genes can lead to constitutive kinase activation, driving the growth of various cancers.[3][4] This makes FGFRs a compelling therapeutic target.

This compound is a first-in-class small molecule inhibitor designed to be a potent and selective irreversible inhibitor of FGFRs 1, 2, 3, and 4.[1][5] Its mechanism of action involves the formation of a covalent bond with a conserved cysteine residue located in the P-loop of the ATP-binding site of the FGFR kinase domain.[1][5] This irreversible binding mode provides a durable inhibition of the target kinase. Validating the engagement and effect of this compound on its intended target in vitro is a critical step in its pharmacological characterization.

Mechanism of Action: Covalent Inhibition

This compound's design incorporates an electrophilic acrylamide group, often referred to as a "warhead," which is crucial for its mechanism. This group reacts with the thiol side chain of a specific cysteine residue (Cys486 in FGFR1) within the ATP-binding pocket, forming a permanent covalent bond.[1] This distinguishes it from reversible inhibitors, which bind and dissociate from their target. The logical workflow for confirming this covalent mechanism involves comparing this compound to a reversible analog and using a tagged probe to verify direct binding.

cluster_0 Hypothesis: this compound is a Covalent Inhibitor cluster_1 Experiment 1: Comparative Potency cluster_2 Experiment 2: Direct Target Labeling Fiin1 This compound (with acrylamide warhead) Assay1 Cell Proliferation Assay (e.g., Ba/F3-FGFR) Fiin1->Assay1 FRIN1 FRIN-1 (reversible analog, no warhead) FRIN1->Assay1 FGFR FGFR Kinase (with P-loop Cysteine) FGFR->Assay1 Assay2 Labeling Assay & Western Blot FGFR->Assay2 Result1 Result: This compound shows significantly higher potency than FRIN-1 Assay1->Result1 Conclusion Conclusion: This compound covalently binds to FGFR via the acrylamide group Result1->Conclusion Fiin1_Biotin This compound-Biotin (tagged probe) Fiin1_Biotin->Assay2 Result2 Result: Biotin signal detected on FGFR protein Assay2->Result2 Result2->Conclusion

Caption: Logical workflow for validating the covalent mechanism of this compound.

Quantitative Data: Potency and Selectivity

The potency and selectivity of this compound are determined through biochemical and cell-based assays. Biochemical assays measure the direct inhibition of purified kinase activity, while cellular assays assess the inhibitor's effect in a biological context.

Table 1: Biochemical Activity of this compound

This table summarizes the inhibitory activity of this compound against FGFR isoforms and key off-target kinases, measured by direct binding affinity (Kd) and enzymatic inhibition (IC50).

Target KinaseBinding Affinity (Kd, nM)Biochemical Inhibition (IC50, nM)
FGFR1 2.89.2
FGFR2 6.96.2
FGFR3 5.411.9
FGFR4 120189
Flt1 (VEGFR1)32661
Blk65381
VEGFR2210-
PDGFRB480-
MET1000-

Data sourced from references[1][6].

Table 2: Cellular Activity of this compound

This table shows the potency of this compound in inhibiting the proliferation of engineered Ba/F3 cells and various cancer cell lines whose survival is dependent on FGFR signaling.

Cell Line ModelCellular Potency (EC50, nM)Description
Ba/F3 (Tel-FGFR1)14Engineered cell line dependent on FGFR1 activity.
Ba/F3 (Tel-FGFR3)10Engineered cell line dependent on FGFR3 activity.
KATO III (Stomach Cancer)14FGFR-dependent cancer cell line.
SNU-16 (Stomach Cancer)30FGFR-dependent cancer cell line.
RT4 (Bladder Cancer)70FGFR-dependent cancer cell line.

Data sourced from references[1][6].

FGFR Signaling Pathway

To validate target engagement, it is crucial to understand the downstream consequences of FGFR inhibition. Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFR dimerizes and autophosphorylates, triggering several key downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[3][7][8][9] this compound blocks the initial autophosphorylation event, thereby inhibiting all subsequent signaling.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2α FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG Phosphorylates STAT STAT FGFR->STAT Phosphorylates Fiin1 This compound Fiin1->FGFR Covalently Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC STAT->Nucleus Proliferation Cell Proliferation, Survival, Migration Nucleus->Proliferation

Caption: Simplified FGFR signaling pathway and the point of inhibition by this compound.

Key Experimental Protocols

Detailed methodologies are crucial for reproducible in vitro validation. The following sections describe core experimental protocols.

Biochemical Kinase Assay (e.g., Z'-LYTE™)

This assay quantitatively measures the enzymatic activity of purified FGFR and its inhibition by this compound.

Objective: To determine the IC50 value of this compound against purified FGFR kinase domains.

Methodology:

  • Reagents: Recombinant human FGFR1, 2, 3, or 4 kinase domain, a suitable peptide substrate (e.g., Tyr-based peptide), ATP, and a detection reagent system (e.g., Z'-LYTE™ Kinase Assay Kit).

  • Preparation: Serially dilute this compound in DMSO to create a range of concentrations. Prepare a kinase reaction buffer containing the FGFR enzyme and peptide substrate.

  • Kinase Reaction:

    • Add the diluted this compound or DMSO (vehicle control) to the wells of a microplate.

    • Add the kinase/substrate mixture to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a development reagent. This reagent contains a site-specific protease that cleaves only the non-phosphorylated peptide.

    • After incubation, add a stop reagent.

    • Measure the fluorescence resonance energy transfer (FRET) signal. Phosphorylation of the substrate protects it from cleavage, resulting in a high FRET signal.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell-Based Proliferation Assay (Ba/F3 Model)

This assay assesses the ability of this compound to inhibit the proliferation of cells that are dependent on FGFR signaling for survival.

Objective: To determine the EC50 value of this compound in a cellular context.

Methodology:

  • Cell Line: Use the murine pro-B Ba/F3 cell line, which is dependent on Interleukin-3 (IL-3) for survival.[10] Stably transfect these cells with a constitutively active FGFR fusion protein (e.g., Tel-FGFR1), rendering them IL-3 independent but now dependent on FGFR signaling.[1][11]

  • Cell Culture: Culture the transfected Ba/F3-FGFR cells in media without IL-3.

  • Assay Procedure:

    • Seed the Ba/F3-FGFR cells into a 96-well plate.

    • Add serially diluted this compound to the wells. Include a DMSO-only control (100% viability) and a high-concentration staurosporine control (0% viability).

    • Incubate the plates for 72 hours.[1][11]

  • Viability Measurement: Quantify cell viability by measuring cellular ATP levels using a reagent like CellTiter-Glo®.[11] This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Normalize the luminescence data to the controls. Plot the percentage of cell viability against the logarithm of this compound concentration and fit the curve to determine the EC50 value.

Western Blot Analysis of Downstream Signaling

This technique is used to confirm that this compound inhibits the phosphorylation of FGFR and its downstream effectors.

Objective: To visualize the inhibition of FGFR signaling cascade phosphorylation.

Methodology:

  • Cell Treatment:

    • Culture an FGFR-dependent cell line (e.g., SNU-16) to sub-confluency.

    • Starve the cells (serum-free media) for several hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 2-6 hours).

    • Stimulate the cells with a ligand like FGF2 for a short period (e.g., 10-15 minutes) to induce pathway activation.[12]

  • Lysate Preparation: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., anti-p-FGFR, anti-p-ERK, anti-p-AKT) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • To confirm equal protein loading, strip the membrane and re-probe with antibodies against the total forms of the proteins (e.g., anti-FGFR, anti-ERK) or a housekeeping protein like GAPDH or α-tubulin.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A dose-dependent decrease in the phosphorylated protein signal indicates effective target inhibition.

Start Seed FGFR-Dependent Cancer Cells Starve Serum Starve Cells Start->Starve Treat Treat with this compound (Dose Response) Starve->Treat Stimulate Stimulate with FGF Ligand Treat->Stimulate Lyse Lyse Cells & Quantify Protein Stimulate->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Probe_pAntibody Incubate with Primary Antibody (e.g., anti-p-FGFR, p-ERK) Block->Probe_pAntibody Probe_sAntibody Incubate with HRP-Secondary Antibody Probe_pAntibody->Probe_sAntibody Detect ECL Detection & Imaging Probe_sAntibody->Detect Reprobe Strip & Re-probe for Total Protein or GAPDH Detect->Reprobe Result Result: Dose-dependent decrease in phosphorylation Detect->Result Reprobe->Result

Caption: Experimental workflow for Western Blot analysis of FGFR pathway inhibition.

Conclusion

The in vitro validation of this compound relies on a multi-faceted approach that combines biochemical and cellular assays. Quantitative data from kinase inhibition and cell proliferation assays establish its high potency and selectivity for the FGFR family. Mechanistic studies, including comparisons with reversible analogs and direct labeling experiments, confirm its covalent mode of action. Finally, Western blot analyses provide definitive evidence of target engagement within the cell by demonstrating the inhibition of FGFR autophosphorylation and the blockade of downstream signaling pathways. Together, these methods provide a robust framework for the comprehensive in vitro characterization of this compound and similar targeted covalent inhibitors.

References

Probing the Irreversible Kinase Inhibitor Fiin-1: A Technical Guide to Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the biochemical assays used to characterize the activity of Fiin-1, a potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This document details the methodologies for key experiments, presents quantitative data in structured tables, and includes visualizations of relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a first-in-class irreversible inhibitor of FGFR family members (FGFR1, 2, 3, and 4).[1][2] It functions by forming a covalent bond with a conserved cysteine residue located in the P-loop of the ATP-binding site of FGFRs.[1][2][3] This irreversible binding leads to potent and sustained inhibition of FGFR signaling, which is a promising therapeutic strategy in various cancers where FGFR pathways are dysregulated.[1][2][4] The acrylamide functional group on this compound acts as a Michael acceptor, facilitating the covalent interaction.[1] To confirm the covalent binding mechanism, a biotinylated version of this compound (this compound-biotin) has been synthesized and used to demonstrate the labeling of FGFR1.[1][3][5][6]

Quantitative Analysis of this compound Activity

The inhibitory potency and binding affinity of this compound have been quantified using various biochemical assays. The following tables summarize the key in vitro data for this compound against the FGFR family and other kinases.

Table 1: Biochemical IC50 Values of this compound Against FGFR Isoforms

KinaseBiochemical IC50 (nM)Assay Platform
FGFR19.2Z'-Lyte
FGFR26.2Z'-Lyte
FGFR311.9Z'-Lyte
FGFR4189Z'-Lyte

Data sourced from multiple references.[1][7][8][9][10]

Table 2: Binding Affinities (Kd) of this compound for FGFRs and Other Kinases

KinaseDissociation Constant (Kd) (nM)Assay Platform
FGFR12.8KinomeScan
FGFR26.9KinomeScan
FGFR35.4KinomeScan
FGFR4120KinomeScan
Flt132KinomeScan
Flt4120KinomeScan
VEGFR2210KinomeScan
BLK65KinomeScan
ERK5160KinomeScan
KIT420KinomeScan
MET1000KinomeScan
PDGFRB480KinomeScan

Data sourced from multiple references.[1][7][8][9][10][11][12][13]

Core Biochemical Assays and Experimental Protocols

A variety of biochemical assays are employed to determine the activity of this compound. These range from direct measurement of kinase inhibition to broader profiling against the human kinome.

Z'-LYTE™ Kinase Assay

The Z'-LYTE™ assay is a fluorescence-based immunoassay that measures kinase activity by detecting the phosphorylation of a peptide substrate. This assay was utilized to determine the biochemical IC50 values of this compound against FGFRs.[1][5]

Experimental Protocol:

  • Reagents: Recombinant FGFR1 kinase domain, Z'-LYTE™ Tyr 6 Peptide substrate, ATP, and the Z'-LYTE™ development reagents.

  • Assay Procedure:

    • Prepare a solution containing 8 ng of recombinant FGFR1 kinase.

    • Add 2 µM of the Tyr 6 peptide substrate.

    • Initiate the kinase reaction by adding ATP to a final concentration of 40 µM.

    • Incubate the reaction for 1 hour at room temperature.

    • Stop the reaction and develop the signal according to the manufacturer's protocol (Invitrogen).

    • Measure the fluorescence to determine the extent of substrate phosphorylation.

    • To determine the IC50 value, perform the assay in the presence of serial dilutions of this compound.

KinomeScan™ Binding Assay

The KinomeScan™ platform is a competition binding assay used to quantify the binding of an inhibitor to a large panel of kinases. This assay was used to determine the dissociation constants (Kd) of this compound.[1][14][15]

Experimental Workflow:

cluster_0 KINOMEscan™ Workflow Kinase DNA-tagged Kinase Reaction Binding Reaction Kinase->Reaction Ligand Immobilized Ligand Beads Streptavidin-coated Beads Ligand->Beads Fiin1 This compound (Test Compound) Fiin1->Reaction Beads->Reaction Wash Wash Unbound Components Reaction->Wash Elution Elution & qPCR Wash->Elution Data Data Analysis (Kd determination) Elution->Data

Caption: KINOMEscan™ experimental workflow.

Experimental Protocol (Generalized):

  • Assay Principle: A test compound (this compound) is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag.

  • Procedure:

    • A panel of human kinases, each tagged with a unique DNA barcode, is used.

    • Each kinase is incubated with streptavidin-coated beads to which a broadly selective kinase inhibitor is attached.

    • This compound is added at various concentrations to compete with the immobilized inhibitor for binding to the kinase.

    • After an incubation period to reach equilibrium, the beads are washed to remove unbound kinase.

    • The amount of kinase remaining bound to the beads is quantified by qPCR using the DNA tag.

    • The results are compared to a DMSO control to determine the percentage of kinase binding.

    • Dissociation constants (Kd) are calculated from the competition binding data.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

TR-FRET assays, such as LanthaScreen™ and HTRF®, are common methods for studying kinase inhibition. They offer a homogeneous, "mix-and-read" format suitable for high-throughput screening.

This assay measures the binding and displacement of a fluorescently labeled, ATP-competitive tracer to the kinase of interest.[1][16][17]

Assay Principle:

cluster_1 LanthaScreen™ Assay Principle cluster_2 No Inhibitor cluster_3 With Inhibitor (this compound) Kinase_Ab Eu-Antibody + Kinase FRET High FRET Signal Kinase_Ab->FRET Tracer Alexa Fluor® 647 Tracer Tracer->FRET Kinase_Ab2 Eu-Antibody + Kinase NoFRET Low FRET Signal Kinase_Ab2->NoFRET Fiin1 This compound Fiin1->NoFRET

Caption: Principle of the LanthaScreen™ Eu Kinase Binding Assay.

Experimental Protocol (Generalized for FGFR1): [1]

  • Reagents: GST- or His-tagged FGFR1, Europium-labeled anti-GST or anti-His antibody, Alexa Fluor® 647-labeled kinase tracer, and assay buffer.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer containing DMSO.

    • Prepare a solution of FGFR1 kinase and the Europium-labeled antibody.

    • Prepare a solution of the Alexa Fluor® 647-labeled tracer.

    • In a 384-well plate, add the this compound dilutions, followed by the kinase/antibody mixture, and finally the tracer solution.

    • Incubate the plate for 1 hour at room temperature.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

    • Calculate the emission ratio (665 nm / 615 nm) to determine the degree of FRET and, consequently, the inhibition by this compound.

This assay quantifies the autophosphorylation of FGFR upon activation, which is a direct measure of its kinase activity.[8][18]

Assay Principle:

cluster_4 HTRF® Phospho-Assay Principle cluster_5 Phosphorylated FGFR cluster_6 Non-phosphorylated FGFR pFGFR Phosphorylated FGFR FRET High FRET Signal pFGFR->FRET Ab_Donor Donor-labeled Antibody (anti-FGFR) Ab_Donor->FRET Ab_Acceptor Acceptor-labeled Antibody (anti-phospho) Ab_Acceptor->FRET FGFR Non-phosphorylated FGFR NoFRET Low FRET Signal FGFR->NoFRET Ab_Donor2 Donor-labeled Antibody (anti-FGFR) Ab_Donor2->NoFRET Ab_Acceptor2 Acceptor-labeled Antibody (anti-phospho) Ab_Acceptor2->NoFRET

Caption: Principle of the HTRF® Phospho-FGFR Assay.

Experimental Protocol (Generalized): [8][19][18]

  • Reagents: Cells expressing the target FGFR, lysis buffer, HTRF® detection reagents (a donor-labeled antibody recognizing total FGFR and an acceptor-labeled antibody recognizing the phosphorylated form).

  • Procedure:

    • Culture cells in a 96-well plate.

    • Treat the cells with various concentrations of this compound for a specified time.

    • Stimulate the cells with an appropriate FGF ligand to induce FGFR autophosphorylation.

    • Lyse the cells directly in the well.

    • Transfer the cell lysates to a 384-well detection plate.

    • Add the HTRF® detection reagents.

    • Incubate the plate at room temperature.

    • Read the plate on an HTRF®-compatible reader.

ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.[2][12][13][20][21]

Experimental Workflow:

cluster_7 ADP-Glo™ Assay Workflow Kinase_Reaction Kinase Reaction (FGFR + Substrate + ATP + this compound) -> ADP Step1 Add ADP-Glo™ Reagent (Stop kinase, deplete ATP) Kinase_Reaction->Step1 Step2 Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Step1->Step2 Luminescence Measure Luminescence Step2->Luminescence

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Experimental Protocol (Generalized for FGFR): [20][21]

  • Reagents: Recombinant FGFR, a suitable substrate (e.g., poly(E,Y)4:1), ATP, and the ADP-Glo™ Assay reagents.

  • Procedure:

    • Set up the kinase reaction in a 384-well plate containing FGFR, substrate, ATP, and varying concentrations of this compound.

    • Incubate the reaction for 1 hour at room temperature.

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

Assays for Covalent Inhibition

Due to its irreversible mechanism of action, specific assays are required to characterize the covalent binding of this compound.

Time-Dependent IC50 Assay

This assay demonstrates the time-dependent nature of inhibition, a hallmark of covalent inhibitors. A decrease in the IC50 value with increasing pre-incubation time indicates covalent bond formation.

Experimental Protocol: [11]

  • Procedure:

    • Pre-incubate the FGFR enzyme with serial dilutions of this compound for different periods (e.g., 15, 30, 60, and 120 minutes).

    • After each pre-incubation period, initiate the kinase reaction by adding the substrate and ATP.

    • Measure the kinase activity using one of the assays described above (e.g., ADP-Glo™).

    • Determine the IC50 value for each pre-incubation time point.

Washout Assay

This experiment is designed to confirm the irreversible nature of this compound's inhibition. If the inhibitory effect persists after removing the unbound compound, it indicates irreversible binding.[5]

Experimental Protocol:

  • Procedure:

    • Treat cells expressing the target FGFR with a saturating concentration of this compound for a defined period (e.g., 1-2 hours). Include a reversible inhibitor as a control.

    • Remove the medium containing the inhibitor and wash the cells multiple times with fresh, inhibitor-free medium.

    • After the washout, stimulate the cells with an FGF ligand and measure the downstream signaling (e.g., phosphorylation of ERK) or the direct autophosphorylation of FGFR.

    • Sustained inhibition of signaling after the washout for this compound treated cells, but not for the reversible inhibitor control, confirms irreversible binding.[5]

FGFR Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of FGFRs, thereby blocking downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[4][22][23]

cluster_8 FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT Fiin1 This compound Fiin1->FGFR GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation STAT->Proliferation

Caption: Simplified overview of the FGFR signaling pathway and the point of inhibition by this compound.

Conclusion

The biochemical characterization of this compound requires a suite of specialized assays to determine its potency, selectivity, and irreversible mechanism of action. This guide provides a foundational understanding of the key experimental protocols and the underlying principles for assessing the activity of this compound and other covalent FGFR inhibitors. The data presented underscores the high potency and selectivity of this compound for the FGFR family, supporting its continued investigation as a valuable research tool and a potential therapeutic agent.

References

An In-depth Technical Guide to the Binding Kinetics of Fiin-1 with FGFR Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics of Fiin-1, a potent and selective covalent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Understanding the kinetic parameters of this compound's interaction with different FGFR isoforms is crucial for its application as a chemical probe and as a starting point for the development of therapeutic agents.

Introduction to this compound and the FGFR Family

The FGFR family, comprising four highly conserved receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4), plays a pivotal role in various cellular processes, including proliferation, differentiation, and migration.[1] Aberrant FGFR signaling is implicated in the pathogenesis of numerous cancers. This compound is a first-generation irreversible inhibitor designed to covalently target a conserved cysteine residue within the ATP-binding pocket of all four FGFR isoforms.[1][2] This covalent mechanism of action offers the potential for high potency and prolonged duration of target engagement.

Quantitative Binding Kinetics of this compound with FGFR Isoforms

The binding affinity and inhibitory potency of this compound have been quantitatively assessed against the four FGFR isoforms using various biochemical and cellular assays. The data consistently demonstrates that this compound potently inhibits FGFR1, FGFR2, and FGFR3 with nanomolar efficacy, while exhibiting a lower affinity for FGFR4.

Table 1: Quantitative Binding and Inhibition Data for this compound against FGFR Isoforms

ParameterFGFR1FGFR2FGFR3FGFR4Assay TypeReference
Dissociation Constant (Kd) 2.8 nM6.9 nM5.4 nM120 nMKinomeScan[1][3]
Biochemical IC50 9.2 nM6.2 nM11.9 nM189 nMZ'-LYTE Assay[1][3]
Cellular EC50 (Ba/F3 cells) 14 nM (Tel-FGFR1)Not Reported10 nM (Tel-FGFR3)Not ReportedProliferation Assay[1]
  • Kd (Dissociation Constant): A measure of binding affinity, where a lower value indicates a stronger interaction between the inhibitor and the kinase.

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of a kinase by 50% in a biochemical assay.

  • EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response in a cellular assay.

Experimental Protocols

This section details the methodologies employed to determine the binding kinetics and covalent mechanism of this compound.

Objective: To determine the binding affinity (Kd) of this compound against a large panel of kinases, thereby assessing its selectivity.

Methodology: The KinomeScan technology is a competition-based binding assay.

  • Immobilization: A proprietary ligand is immobilized on a solid support, to which the kinase of interest is bound.

  • Competition: this compound is added at a single concentration (e.g., 10 µM) to compete with the immobilized ligand for binding to the kinase.[1]

  • Quantification: The amount of kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase.

  • Data Analysis: The results are expressed as the percentage of kinase bound to the support relative to a DMSO control. A lower percentage indicates a stronger interaction between this compound and the kinase.

  • Kd Determination: For kinases showing significant binding, a full dose-response curve is generated by testing a range of this compound concentrations to determine the Kd value.[1]

Objective: To measure the in vitro potency (IC50) of this compound against the enzymatic activity of each FGFR isoform.

Methodology: The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based method.

  • Reaction Setup: Recombinant FGFR kinase domain (e.g., 8 ng of FGFR1) is incubated with a peptide substrate (2 µM) and ATP (40 µM) in a kinase buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).[1][2]

  • Inhibitor Addition: A serial dilution of this compound is added to the reaction mixture.

  • Kinase Reaction: The reaction is allowed to proceed for a defined period (e.g., 1 hour) at room temperature, during which the kinase phosphorylates the peptide substrate.[1]

  • Development: A development reagent containing a site-specific protease is added. This protease selectively cleaves the unphosphorylated peptide, disrupting the FRET between the two fluorophores attached to the peptide.

  • Detection: The fluorescence is measured at two wavelengths (emission of the donor and acceptor fluorophores).

  • Data Analysis: The ratio of the two fluorescence signals is calculated, which correlates with the extent of phosphorylation. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Objective: To demonstrate the irreversible nature of this compound's inhibition in a cellular context.

Methodology:

  • Cell Treatment: Cells engineered to be dependent on FGFR signaling (e.g., Ba/F3 cells expressing Tel-FGFR fusions) are treated with this compound (e.g., 20 nM) for a specific duration (e.g., 3 hours).[4] A reversible inhibitor (e.g., BGJ398) is used as a control.

  • Washout: The cells are washed extensively with phosphate-buffered saline (PBS) to remove any unbound inhibitor.

  • Recovery: The cells are then incubated in fresh, inhibitor-free medium for a period of time (e.g., 4 hours).[4]

  • Analysis: Cell lysates are prepared and analyzed by Western blotting to assess the phosphorylation status of FGFR and downstream signaling proteins (e.g., ERK). Sustained inhibition of phosphorylation after the washout period indicates covalent and irreversible binding of the inhibitor.[4]

Objective: To provide direct evidence of covalent bond formation between this compound and FGFR.

Methodology:

  • Probe Synthesis: A biotinylated version of this compound (this compound-biotin) is synthesized, where a biotin moiety is attached via a linker.[1]

  • Cellular Labeling: Cells expressing the target FGFR are incubated with this compound-biotin.

  • Lysis and Immunoprecipitation: The cells are lysed, and the FGFR protein is immunoprecipitated using an anti-FGFR antibody.

  • Detection: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with streptavidin conjugated to horseradish peroxidase (HRP) to detect the biotinylated FGFR, confirming covalent labeling.[1]

Objective: To identify the specific amino acid residue on FGFR that is covalently modified by this compound.

Methodology:

  • In Vitro Labeling: Recombinant FGFR kinase domain is incubated with this compound.

  • Proteolytic Digestion: The protein is digested into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS spectra are searched against the known sequence of the FGFR protein to identify peptides that have been modified by this compound. The mass shift corresponding to the addition of this compound allows for the precise identification of the modified cysteine residue.

Visualizations

The following diagrams illustrate key concepts related to this compound and its interaction with the FGFR signaling pathway.

FGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR HSPG HSPG HSPG->FGFR P1 P FGFR->P1 P2 P FGFR->P2 FRS2 FRS2 P1->FRS2 PLCg PLCγ P2->PLCg Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation RAS_RAF RAS-RAF-MEK-ERK Pathway FRS2->RAS_RAF PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT RAS_RAF->Proliferation PI3K_AKT->Proliferation Fiin1 This compound Fiin1->FGFR

Caption: FGFR Signaling Pathway and this compound Inhibition.

Covalent_Inhibition_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_massspec Mass Spectrometry KinomeScan KinomeScan (Determine Kd) ZLyte Z'-LYTE Assay (Determine IC50) Washout Cellular Washout (Confirm Irreversibility) BiotinProbe Biotin-Probe Labeling (Confirm Covalent Binding) MassSpec LC-MS/MS (Identify Modification Site) BiotinProbe->MassSpec Fiin1 This compound Fiin1->KinomeScan Fiin1->ZLyte Fiin1->Washout Fiin1->BiotinProbe

Caption: Experimental Workflow for this compound Characterization.

Fiin1_Selectivity cluster_high_affinity High Affinity (Kd < 10 nM) cluster_low_affinity Lower Affinity (Kd > 100 nM) Fiin1 This compound FGFR1 FGFR1 (Kd = 2.8 nM) Fiin1->FGFR1 FGFR2 FGFR2 (Kd = 6.9 nM) Fiin1->FGFR2 FGFR3 FGFR3 (Kd = 5.4 nM) Fiin1->FGFR3 FGFR4 FGFR4 (Kd = 120 nM) Fiin1->FGFR4

Caption: this compound Binding Affinity Profile for FGFR Isoforms.

References

Methodological & Application

Fiin-1 Experimental Protocol for Cell Culture: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fiin-1 is a potent and selective irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4). It functions by forming a covalent bond with a conserved cysteine residue in the ATP-binding pocket of the FGFRs, leading to the inhibition of downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. Dysregulation of FGFR signaling is implicated in various cancers, making this compound a valuable tool for studying FGFR-dependent cellular processes and a potential starting point for the development of targeted cancer therapies.

This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, including quantitative data, step-by-step methodologies for key assays, and visual representations of signaling pathways and experimental workflows.

Data Presentation

Quantitative Data for this compound

The following table summarizes the inhibitory activity of this compound against various FGFRs and its anti-proliferative effects on different cancer cell lines. This data can be used as a reference for designing experiments and selecting appropriate this compound concentrations.

Target/Cell LineAssay TypeValueUnitsReference(s)
Biochemical Assays
FGFR1IC509.2nM[1]
FGFR2IC506.2nM[1]
FGFR3IC5011.9nM[1]
FGFR4IC50189nM[1]
FGFR1Kd2.8nM[1]
FGFR2Kd6.9nM[1]
FGFR3Kd5.4nM[1]
FGFR4Kd120nM[1]
Cell-Based Assays
Ba/F3 (Tel-FGFR1)EC5014nM[1]
Ba/F3 (Tel-FGFR3)EC5010nM[1]
KATO III (Stomach)EC5014nM[2]
SNU-16 (Stomach)EC5030nM[2]
RT4 (Bladder)EC5070nM[2]
SBC-3 (Lung)EC5080nM[2]
G-401 (Kidney)EC50140nM[2]
A2.1 (Pancreas)EC50230nM[2]
A2780 (Ovary)EC50220nM[2]
FU97 (Stomach)EC50650nM[2]
G-402 (Kidney)EC501650nM[2]
RD-ES (Bone)EC502300nM[2]
H520 (Lung)EC504500nM[2]
PA-1 (Ovary)EC504600nM[2]

Experimental Protocols

This compound Stock Solution Preparation and Handling

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound and volume of DMSO. The molecular weight of this compound is 656.6 g/mol .

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • To facilitate dissolution, vortex the solution and, if necessary, sonicate briefly. Ensure the solution is clear before use.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Cell Viability Assay

Objective: To determine the effect of this compound on the proliferation and viability of a chosen cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 2,000-5,000 cells per well). The optimal seeding density should be determined empirically for each cell line.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to attach.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium. A common starting range for a dose-response curve is from 1 nM to 10 µM.

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).[1]

  • Cell Viability Measurement:

    • Follow the manufacturer's protocol for the chosen cell viability reagent. For example, for an MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance.[3]

    • Measure the signal using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (media only) from all experimental wells.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.

Western Blot Analysis of FGFR and ERK Phosphorylation

Objective: To assess the inhibitory effect of this compound on the phosphorylation of FGFR and its downstream effector ERK.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies (see table below)

  • Chemiluminescent substrate

  • Imaging system

Recommended Antibodies for Western Blotting:

AntibodyHostDilutionCompany (Example)Catalog # (Example)
p-FGFR (Tyr653/654)Rabbit1:1000Cell Signaling Technology#3471
Total FGFR1Rabbit1:1000Cell Signaling Technology#9740
p-ERK1/2 (Thr202/Tyr204)Rabbit1:2000Cell Signaling Technology#4370
Total ERK1/2Rabbit1:1000Cell Signaling Technology#4695
HRP-linked anti-rabbit IgGGoat1:2000Cell Signaling Technology#7074

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling.

    • Treat the cells with the desired concentrations of this compound (e.g., 20 nM) for a short duration (e.g., 30 minutes to 2 hours).[2] Include a vehicle control.

    • If applicable, stimulate the cells with a relevant FGF ligand for 10-15 minutes before lysis.

    • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples for 5 minutes at 95°C.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., p-FGFR) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • To analyze total protein levels, strip the membrane and re-probe with the corresponding total protein antibody, or run a parallel gel.

This compound Washout Experiment

Objective: To confirm the irreversible binding of this compound to FGFR.

Protocol:

  • Follow the cell treatment protocol as described for the western blot analysis (Protocol 3, step 1).

  • After the initial incubation with this compound (e.g., 20 nM for 30 minutes), remove the medium.

  • Wash the cells extensively with serum-free medium (e.g., three times) to remove any unbound inhibitor.

  • Add fresh serum-free medium and incubate for an extended period (e.g., 6 hours).

  • After the washout period, stimulate the cells with an FGF ligand for 10-15 minutes.

  • Lyse the cells and proceed with the western blot analysis as described in Protocol 3 to assess the phosphorylation levels of FGFR and ERK. A sustained inhibition of phosphorylation after washout indicates irreversible binding.

3D Culture of MCF10A Cells with this compound Treatment

Objective: To evaluate the effect of this compound on the morphogenesis of non-transformed mammary epithelial cells in a 3D culture model.

Materials:

  • MCF10A cells

  • MCF10A growth medium and assay medium

  • Matrigel (growth factor reduced)

  • 8-well chamber slides

  • This compound stock solution

Protocol:

  • Preparation:

    • Thaw Matrigel on ice.

    • Coat the wells of an 8-well chamber slide with a thin layer of Matrigel and allow it to solidify at 37°C for 15-30 minutes.

  • Cell Seeding:

    • Trypsinize MCF10A cells and resuspend them in assay medium (growth medium with reduced serum and no EGF).

    • Prepare a cell suspension in assay medium containing 2% Matrigel and 5 ng/mL EGF.

    • Seed approximately 5,000 cells per well on top of the solidified Matrigel.

  • This compound Treatment:

    • Add this compound to the cell suspension/overlay medium at the desired concentration (e.g., 20 nM) at the time of seeding. Include a vehicle control.

    • Replenish the medium with fresh assay medium containing 2% Matrigel, 5 ng/mL EGF, and the appropriate concentration of this compound every 4 days.

  • Acinar Morphogenesis Analysis:

    • Monitor the formation of acinar structures over 10-15 days using a phase-contrast microscope.

    • At the end of the experiment, the acini can be fixed and stained for immunofluorescence analysis of markers for proliferation (e.g., Ki67), apoptosis (e.g., cleaved caspase-3), and basement membrane formation (e.g., laminin V).

Mandatory Visualization

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Differentiation Differentiation PLCg->Differentiation Fiin1 This compound Fiin1->FGFR

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation prep_fiin1 Prepare this compound Stock (10 mM in DMSO) treat_cells Treat Cells with this compound (Dose-response/Fixed Conc.) prep_fiin1->treat_cells prep_cells Cell Culture Maintenance seed_cells Seed Cells in Plates (e.g., 96-well or 6-well) prep_cells->seed_cells seed_cells->treat_cells viability Cell Viability Assay (e.g., MTT, 72h) treat_cells->viability western Western Blot (p-FGFR, p-ERK) treat_cells->western washout Washout Experiment treat_cells->washout three_d 3D Culture Morphogenesis (e.g., MCF10A, 10-15 days) treat_cells->three_d ec50 Determine EC50 viability->ec50 inhibition Assess Pathway Inhibition western->inhibition irreversibility Confirm Irreversibility washout->irreversibility morphology Analyze Acinar Morphology three_d->morphology

Caption: Experimental workflow for using this compound in cell culture.

References

Application Notes and Protocols: Preparation of Fiin-1 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fiin-1 is a potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs), playing a crucial role in research related to oncology and developmental biology.[1][2] It functions by covalently binding to a specific cysteine residue within the ATP-binding pocket of FGFRs 1, 2, 3, and 4.[3][4] Proper preparation of a this compound stock solution is paramount for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions, along with relevant technical data and a diagram of the FGFR signaling pathway it inhibits.

Introduction to this compound

This compound is an indispensable tool for investigating the physiological and pathological roles of FGFR signaling. As a selective, irreversible inhibitor, it offers a powerful method for probing the function of FGFRs in various cellular processes, including proliferation, differentiation, and migration.[1][2] Its mechanism of action involves the formation of a covalent bond with a conserved cysteine residue in the P-loop of the FGFR kinase domain, leading to the inactivation of the receptor.[3][5] This irreversible inhibition provides a sustained blockade of downstream signaling pathways, such as the RAS-MAPK-ERK and PI3K-AKT pathways.[3][5]

Technical Data

Quantitative data for this compound and its hydrochloride salt are summarized below. Always refer to the batch-specific information on the product vial or Certificate of Analysis for the most accurate molecular weight.[6]

ParameterThis compoundThis compound hydrochlorideReference
Molecular Weight 656.60 g/mol 693.06 g/mol [1]
Formula C₃₂H₃₉Cl₂N₇O₄C₃₂H₃₉Cl₂N₇O₄·HCl[1]
CAS Number 1256152-35-81256152-35-8[1]
Solubility Soluble in DMSOSoluble to 100 mM in DMSO and 100 mM in ethanol[7]
Purity >98%≥96%[7]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (for hydrochloride salt, optional)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

  • Acclimate Reagents: Allow the this compound vial and anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution of this compound (MW: 656.60 g/mol ), weigh out 6.57 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the this compound powder. For the example above, add 1 ml of DMSO.

  • Dissolution: Vortex the solution gently until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[1] The volume of the aliquots should be based on the typical experimental needs.

  • Labeling: Clearly label each aliquot with the name of the compound (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

Storage and Handling
  • Short-term storage: Store the this compound stock solution at -20°C for up to one month.[1]

  • Long-term storage: For storage longer than one month, it is recommended to store the aliquots at -80°C, where they can be stable for up to six months.[1]

  • Handling: When using the stock solution, thaw an aliquot at room temperature and centrifuge briefly before opening to collect the contents at the bottom of the tube. Keep the stock solution on ice during use. Avoid exposing the solution to light for extended periods.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow: this compound Stock Solution Preparation

G Experimental Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage start Start weigh Weigh this compound Powder start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Cryovials dissolve->aliquot label_tubes Label Aliquots aliquot->label_tubes storage_short Store at -20°C (Short-term, ≤ 1 month) label_tubes->storage_short For immediate use storage_long Store at -80°C (Long-term, ≤ 6 months) label_tubes->storage_long For long-term storage

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway: FGFR Inhibition by this compound

G FGFR Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR GRB2_SOS GRB2/SOS FGFR->GRB2_SOS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCg->PKC PKC->Transcription Fiin1 This compound Fiin1->FGFR

Caption: this compound inhibits FGFR signaling pathways.

References

Fiin-1: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fiin-1 is a potent and selective irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] It functions by forming a covalent bond with a conserved cysteine residue within the ATP-binding pocket of FGFRs, leading to sustained inhibition of kinase activity.[1][3] This unique mechanism makes this compound a valuable tool for investigating FGFR-dependent signaling in various biological contexts, particularly in cancer research where aberrant FGFR signaling is a known driver of oncogenesis.[1][4] These application notes provide detailed information on the solubility, biological activity, and experimental protocols for the effective use of this compound in a laboratory setting.

Data Presentation: Solubility

This compound exhibits high solubility in common organic solvents used for in vitro research. The following table summarizes its solubility characteristics.

SolventConcentrationMolar Equivalent (MW: 693.06 g/mol )Reference
DMSOup to 100 mM69.31 mg/mL
Ethanolup to 100 mM69.31 mg/mL
WaterInsolubleInsoluble[5]

Note: For preparing stock solutions, it is highly recommended to use freshly opened, anhydrous DMSO to avoid moisture absorption which can reduce solubility.[6] If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[7][8]

Application Notes

Biological Activity

This compound is a powerful inhibitor of all four members of the FGFR family (FGFR1-4).[2][3] It acts as an irreversible inhibitor by targeting a cysteine residue in the P-loop of the kinase domain.[3] Its inhibitory activity is most potent against FGFR1, FGFR2, and FGFR3, with slightly lower potency for FGFR4.[2][7][9] this compound also demonstrates inhibitory activity against other tyrosine kinases, such as Flt-1, Flt-4, and VEGFR-2, although with lower affinity compared to the FGFRs.[9]

The primary application of this compound is in the study of cancers driven by FGFR aberrations. It has been shown to effectively inhibit the proliferation of cancer cell lines that are dependent on FGFR signaling for their growth and survival.[1]

Mechanism of Action: FGFR Signaling Inhibition

The FGFR signaling pathway is crucial for various cellular processes, including proliferation, differentiation, and migration.[10] Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes, leading to the autophosphorylation of its intracellular kinase domains. This activation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK-ERK and PI3K-AKT pathways.[3][10]

This compound, by covalently binding to the ATP pocket of the FGFR kinase domain, prevents this initial autophosphorylation step. This blockade effectively shuts down all downstream signaling, making it a potent tool to study the consequences of FGFR inhibition.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates RAS RAS FGFR->RAS Phosphorylates PI3K PI3K FGFR->PI3K Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCg->Transcription Fiin1 This compound Fiin1->FGFR Irreversibly Inhibits (Covalent Bond)

This compound inhibits the FGFR signaling cascade at the receptor level.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Appropriate cell culture medium or assay buffer

Procedure for 10 mM Stock Solution:

  • Equilibrate the this compound vial to room temperature before opening.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to 1 mg of this compound (MW: 693.06), add 144.3 µL of DMSO.

  • Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[5]

Procedure for Working Solutions:

  • Thaw a single aliquot of the 10 mM this compound stock solution.

  • Perform a serial dilution of the stock solution into pre-warmed cell culture medium or the appropriate assay buffer to achieve the desired final concentrations for your experiment.

  • It is critical to ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.5%).

Stock_Preparation_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO (e.g., to 10 mM) weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C aliquot->store dilute Dilute in Culture Medium to Working Concentration store->dilute For Experiment end Use in Assay dilute->end

Workflow for preparing this compound solutions for experimental use.
Protocol 2: Cellular Proliferation Assay

This protocol provides a general method to assess the anti-proliferative activity of this compound on FGFR-dependent cancer cells (e.g., Ba/F3 cells engineered to express FGFR).

Materials:

  • FGFR-dependent cell line and parental control cell line

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound working solutions

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000 - 5,000 cells/well) in 100 µL of complete culture medium.

  • Incubation: Allow cells to attach and recover by incubating for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Add 100 µL of 2x concentrated this compound working solutions to the respective wells to achieve a final 1x concentration. Include a vehicle control (medium with the same final percentage of DMSO).

  • Incubation: Incubate the plate for a period determined by the cell line's doubling time, typically 72 hours.[1][7]

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Analysis: Normalize the data to the vehicle control wells. Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the EC₅₀ value.

Protocol 3: Western Blot for FGFR Pathway Inhibition

This protocol is used to confirm that this compound inhibits the phosphorylation of FGFR and its downstream effectors, such as ERK1/2.

Materials:

  • FGFR-dependent cell line

  • Serum-free medium

  • This compound working solutions

  • FGF ligand (e.g., bFGF) for stimulation

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Starvation: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 18-24 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Treat the starved cells with various concentrations of this compound (e.g., 20 nM) or a vehicle control (DMSO) for 2-4 hours.[1][7]

  • Ligand Stimulation: Stimulate the cells with an appropriate FGF ligand for 15-30 minutes to activate the FGFR pathway. Include an unstimulated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Densitometry analysis can be performed to quantify the changes in protein phosphorylation levels relative to total protein and the loading control. A marked decrease in p-FGFR and p-ERK levels in this compound treated samples confirms its inhibitory activity.[1]

References

Application Notes and Protocols: Unveiling the Potency of Fiin-1 in FGFR Phosphorylation Inhibition via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that are pivotal in regulating a multitude of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] The signaling cascade is initiated upon the binding of a fibroblast growth factor (FGF) ligand, which induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[3][4] This autophosphorylation is a critical activation step, creating docking sites for downstream signaling proteins and activating pathways such as the RAS-MAPK and PI3K-AKT cascades.[2][5] Dysregulation of FGFR signaling is a known driver in various cancers, making FGFRs a compelling target for therapeutic intervention.[1][5]

Fiin-1 is a potent, irreversible, and selective inhibitor of the FGFR family (FGFR1-4).[6][7] It covalently binds to a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain, effectively blocking its autophosphorylation and subsequent downstream signaling.[1][7] This application note provides a comprehensive protocol for utilizing Western blot analysis to assess the inhibitory effect of this compound on FGFR phosphorylation, a crucial method for evaluating its mechanism of action and cellular efficacy.

Signaling Pathway and Inhibitor Action

The binding of FGF to FGFR triggers a conformational change that leads to receptor dimerization and the activation of its intrinsic kinase activity. This results in the autophosphorylation of several tyrosine residues, with phosphorylation at tyrosines 653 and 654 (in FGFR1) being critical for full kinase activation.[4][8] Activated p-FGFR then serves as a scaffold for the recruitment and activation of various downstream effector proteins, propagating signals that drive cellular responses. This compound exerts its inhibitory effect by covalently modifying the FGFR kinase domain, preventing this initial and essential autophosphorylation step.[7]

FGFR_Signaling_and_Fiin1_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization pFGFR p-FGFR (Active) FGFR->pFGFR Autophosphorylation (Tyr653/654) Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) pFGFR->Downstream Activation Response Cellular Response (Proliferation, Survival) Downstream->Response Fiin1 This compound Fiin1->FGFR Covalent Inhibition

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The general workflow for assessing this compound's effect on p-FGFR levels involves treating a suitable cancer cell line with varying concentrations of the inhibitor. Following treatment, total protein is extracted, and the levels of phosphorylated FGFR (p-FGFR) are quantified using Western blotting with an antibody specific to the phosphorylated form of the receptor. To ensure accurate quantification, the p-FGFR signal is normalized to the total FGFR levels, which serves as a loading control.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., FGFR-dependent cancer cells) B 2. Treatment with this compound (Dose-response) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF membrane) E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Signal Detection (ECL) G->H I 9. Data Analysis (Densitometry) H->I

Caption: Workflow for Western blot analysis of p-FGFR after this compound treatment.

Data Presentation

The results of the Western blot analysis can be quantified by densitometry to determine the relative levels of p-FGFR. The data below is a representative example of the expected dose-dependent inhibition of FGFR phosphorylation by this compound in a relevant cancer cell line.

This compound Conc. (nM)Normalized p-FGFR/Total FGFR Ratio% Inhibition of p-FGFR
0 (Vehicle)1.000%
10.8515%
100.4852%
500.1585%
1000.0793%
2500.0397%

Table 1: Representative quantitative analysis of p-FGFR levels in response to this compound treatment. The p-FGFR signal is normalized to the total FGFR signal for each treatment condition.

Experimental Protocols

Materials and Reagents
  • Cell Line: A human cancer cell line with known FGFR activation (e.g., a gastric cancer cell line with FGFR2 amplification or a lung cancer cell line with an FGFR1 fusion).

  • This compound: Stock solution prepared in DMSO.

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Lysis Buffer: Modified RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) freshly supplemented with protease and phosphatase inhibitor cocktails.[3]

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).

  • Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane (0.45 µm).

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent due to the presence of phosphoproteins which can increase background.[3]

  • Primary Antibodies:

    • Rabbit anti-phospho-FGFR (Tyr653/654) polyclonal or monoclonal antibody (e.g., from Cell Signaling Technology #3471, #3476 or Invitrogen PA5-64626).[8][9][10]

    • Mouse or Rabbit anti-total FGFR monoclonal antibody (e.g., from Cell Signaling Technology #9740).[11]

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Detailed Protocol

1. Cell Culture and Treatment:

  • Plate the selected cancer cells in 6-well plates and culture until they reach 70-80% confluency.

  • Prior to treatment, starve the cells in a serum-free medium for 4-6 hours to reduce basal receptor phosphorylation.[3]

  • Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 50, 100, 250 nM) for a predetermined time (e.g., 2-24 hours). Include a vehicle control (DMSO) at the same final concentration used for the highest this compound dose.[3]

2. Cell Lysis and Protein Quantification:

  • After the treatment period, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[3]

  • Add 100-150 µL of ice-cold lysis buffer (supplemented with inhibitors) to each well.[3]

  • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubate the lysates on ice for 30 minutes, vortexing occasionally to ensure complete lysis.[3]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[3]

  • Carefully transfer the supernatant, which contains the protein lysate, to new pre-chilled tubes.

  • Determine the protein concentration of each lysate using a BCA assay, following the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer:

  • Normalize all protein samples to the same concentration using lysis buffer and add 4x Laemmli sample buffer to a final concentration of 1x.

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[3]

  • Load 20-30 µg of protein per lane onto a precast polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.

  • Perform electrophoresis according to the gel manufacturer's recommendations until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Ensure efficient transfer, particularly for high molecular weight proteins like FGFR (~120-145 kDa).[12]

4. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[3]

  • Incubate the membrane with the primary antibody against p-FGFR (e.g., anti-p-FGFR Tyr653/654) diluted in 5% BSA/TBST (e.g., 1:1000) overnight at 4°C with gentle agitation.[3][8]

  • The following day, wash the membrane three times for 10 minutes each with TBST.[3]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in 5% BSA/TBST (e.g., 1:2000 - 1:5000) for 1 hour at room temperature.[5]

  • Wash the membrane again three times for 10 minutes each with TBST.

5. Detection and Analysis:

  • Prepare the ECL substrate according to the manufacturer's protocol.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system.

  • To analyze total FGFR levels, the membrane can be stripped of the p-FGFR antibodies and re-probed with an antibody against total FGFR. Alternatively, a parallel blot can be run with the same samples.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-FGFR signal to the corresponding total FGFR signal for each sample to correct for any variations in protein loading.[5]

References

Application Notes and Protocols for the In Vitro Use of Fiin-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Fiin-1 is a potent, selective, and irreversible inhibitor of the Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2][3][4] It functions by forming a covalent bond with a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[1][4] This irreversible binding leads to a sustained inhibition of FGFR signaling pathways, making this compound a valuable tool for studying FGFR-dependent cellular processes and a potential starting point for the development of therapeutic agents for FGFR-driven cancers.[1][4] These application notes provide a comprehensive guide to the effective concentration of this compound in various in vitro settings, along with detailed protocols for its use.

Data Presentation

Biochemical Activity of this compound

The biochemical potency of this compound has been determined against its primary targets, the FGFR family, and a panel of other kinases. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key parameters to understand its direct inhibitory activity.

Target KinaseIC50 (nM)Kd (nM)
FGFR19.22.8
FGFR26.26.9
FGFR311.95.4
FGFR4189120
Blk38165
Flt1 (VEGFR1)66132
Flt4 (VEGFR3)-120
VEGFR2-210

Data sourced from multiple references.[1][2][3]

Cellular Activity of this compound

The effective concentration (EC50) of this compound has been evaluated in various cancer cell lines, particularly those dependent on FGFR signaling for their proliferation and survival. The EC50 values demonstrate the concentration required to inhibit cellular processes by 50%.

Cell LineCancer TypeEC50 (nM)
Ba/F3 (Tel-FGFR1)-14
Ba/F3 (Tel-FGFR3)-10
RT4Bladder70
KATO IIIStomach14
SNU-16Stomach30
FU97Stomach650
A2780Ovary220
PA-1Ovary4600
SBC-3Lung80
H520Lung4500
G-401Kidney140
G-402Kidney1650
A2.1Pancreas230
RD-ESBone2300

Data sourced from multiple references.[1][2][5]

Signaling Pathway

The following diagram illustrates the canonical FGFR signaling pathway and the point of inhibition by this compound. Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation. This compound covalently binds to the ATP-binding site of the FGFR kinase domain, preventing ATP binding and subsequent phosphorylation, thereby blocking all downstream signaling.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binding & Dimerization PLCg PLCγ FGFR:f2->PLCg Phosphorylation GRB2_SOS GRB2/SOS FGFR:f2->GRB2_SOS Phosphorylation PI3K PI3K FGFR:f2->PI3K Phosphorylation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Fiin1 This compound Fiin1->FGFR:f2 Covalent Inhibition of ATP Binding

Caption: FGFR signaling pathway and this compound's mechanism of action.

Experimental Protocols

Protocol 1: Determination of this compound IC50 in a Biochemical Kinase Assay (Z'-Lyte™ Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a specific FGFR kinase using a fluorescence-based immunoassay like the Z'-Lyte™ assay.

Materials:

  • Recombinant human FGFR kinase

  • Z'-Lyte™ Kinase Assay Kit (or equivalent)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • ATP solution

  • Microplate reader

Procedure:

  • Prepare this compound Dilutions: Serially dilute the this compound stock solution in assay buffer to achieve a range of concentrations (e.g., from 1 µM to 0.01 nM).

  • Kinase Reaction:

    • Add the diluted this compound or vehicle control (DMSO) to the wells of a microplate.

    • Add the recombinant FGFR kinase to the wells.

    • Incubate for a pre-determined time (e.g., 60 minutes) to allow for covalent bond formation.

    • Initiate the kinase reaction by adding the ATP/substrate solution.

    • Incubate at room temperature for 1 hour.

  • Detection:

    • Stop the kinase reaction by adding the development reagent.

    • Incubate for 1 hour at room temperature to allow for the development of the fluorescent signal.

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a microplate reader.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

IC50_Workflow A Prepare Serial Dilutions of this compound B Add this compound/Vehicle to Microplate Wells A->B C Add Recombinant FGFR Kinase B->C D Pre-incubation (e.g., 60 min) C->D E Initiate Kinase Reaction (Add ATP/Substrate) D->E F Incubate (e.g., 60 min) E->F G Stop Reaction & Add Development Reagent F->G H Measure Fluorescence G->H I Calculate % Inhibition & Determine IC50 H->I

Caption: Workflow for determining the IC50 of this compound.

Protocol 2: Cell Viability Assay to Determine this compound EC50

This protocol describes how to measure the effect of this compound on the viability of cancer cell lines and determine its effective concentration (EC50).

Materials:

  • FGFR-dependent cancer cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for signal development.

  • Data Acquisition and Analysis:

    • Measure the luminescence or absorbance using a plate reader.

    • Calculate the percent viability for each this compound concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 3: Western Blot Analysis of FGFR Downstream Signaling Inhibition

This protocol is for assessing the ability of this compound to inhibit the phosphorylation of downstream effectors of the FGFR pathway, such as ERK1/2.

Materials:

  • FGFR-dependent cancer cell line

  • Serum-free cell culture medium

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • FGF ligand (e.g., bFGF)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Serum Starvation:

    • Culture cells to 70-80% confluency.

    • Serum-starve the cells for 24 hours in serum-free medium.

  • This compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound (e.g., 20 nM) or vehicle control for a specified time (e.g., 24 hours for irreversible inhibition studies).[1]

    • Stimulate the cells with an FGF ligand (e.g., 10 ng/mL bFGF) for a short period (e.g., 15-30 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands for phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Logic_Relationship Fiin1 This compound Treatment Covalent_Binding Covalent Binding to FGFR Fiin1->Covalent_Binding ATP_Block Blockage of ATP Binding Site Covalent_Binding->ATP_Block Kinase_Inhibition Inhibition of FGFR Kinase Activity ATP_Block->Kinase_Inhibition Downstream_Inhibition Inhibition of Downstream Signaling (e.g., p-ERK) Kinase_Inhibition->Downstream_Inhibition Cellular_Effect Inhibition of Cell Proliferation & Viability Downstream_Inhibition->Cellular_Effect

Caption: Logical flow of this compound's inhibitory effects.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup, cell lines, and reagents.

References

Fiin-1 Treatment for Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fiin-1 is a potent and selective irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4)[1][2][3]. It functions by forming a covalent bond with a conserved cysteine residue within the ATP-binding pocket of the FGFRs, leading to the inhibition of downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK/Erk and PI3K/Akt pathways[1][4][5]. Aberrant FGFR signaling is a known driver in various malignancies, making this compound and similar inhibitors valuable tools for cancer research and potential therapeutic development[6][7][8]. These notes provide detailed protocols for determining the effective treatment duration of this compound in cancer cell lines.

Data Presentation: this compound Treatment Duration and Efficacy

The following table summarizes the effective concentrations and treatment durations of this compound across various cancer cell lines as reported in preclinical studies.

Cell LineCancer TypeAssay TypeThis compound ConcentrationTreatment DurationObserved Effect
KATO IIIGastric CancerCell Viability14 nM (EC50)72 hoursInhibition of proliferation
SNU-16Gastric CancerCell Viability30 nM (EC50)72 hoursInhibition of proliferation
AN3CAEndometrial CancerCell ProliferationSub-micromolar (EC50)Not SpecifiedInhibition of proliferation
MFE-296Endometrial CancerCell ProliferationSub-micromolar (EC50)Not SpecifiedInhibition of proliferation
NCI-H1703Lung CancerCell Viability4.19 µM (IC50)72 hoursInhibition of viability
RT4Bladder CancerCell Viability70 nM (EC50)72 hoursInhibition of proliferation
SBC-3Lung CancerCell Viability80 nM (EC50)72 hoursInhibition of proliferation
A2780Ovarian CancerCell Viability220 nM (EC50)72 hoursInhibition of proliferation
KATO III, SNU-16Gastric CancerWestern Blot200 nM6 hoursInhibition of Akt and Erk1/2 phosphorylation
iFGFR1 MCF10AEngineered Breast EpithelialCell Proliferation2.7 nM (EC50)48 hoursInhibition of proliferation
iFGFR1 MCF10AEngineered Breast EpithelialWestern Blot20 nM30 minutesInhibition of iFGFR1 autophosphorylation and Erk1/2

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cancer Cell Culture (e.g., KATO III, SNU-16) fiin1_prep 2. This compound Stock Preparation (e.g., in DMSO) cell_seeding 3. Cell Seeding (e.g., 96-well or 6-well plates) treatment 4. This compound Treatment (Varying concentrations and durations) cell_seeding->treatment viability 5a. Cell Viability Assay (e.g., MTT, 72h) treatment->viability apoptosis 5b. Apoptosis Assay (e.g., Annexin V, 24-48h) treatment->apoptosis western_blot 5c. Western Blot (e.g., p-FGFR, p-Erk, 6h) treatment->western_blot

Caption: Workflow for evaluating this compound efficacy in cancer cells.

fgfr_signaling_pathway FGFR Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCg->Transcription Proliferation Proliferation Transcription->Proliferation Proliferation, Survival Fiin1 This compound Fiin1->FGFR Irreversibly Inhibits

Caption: this compound mechanism of action on the FGFR signaling cascade.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation. A 72-hour treatment duration is commonly used.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle (DMSO) as a negative control and wells with medium only for background measurement.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the EC50/IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment. A treatment duration of 24 to 48 hours is generally sufficient to observe apoptosis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[9]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., EC50 and 2x EC50) and vehicle control for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of FGFR Pathway Inhibition

This protocol is used to assess the direct inhibitory effect of this compound on FGFR and its downstream signaling components. Shorter treatment durations (e.g., 30 minutes to 6 hours) are typically used to observe changes in protein phosphorylation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-Erk1/2, anti-Erk1/2, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 12-24 hours if necessary to reduce basal pathway activation.

  • Treat the cells with this compound (e.g., 20-200 nM) or vehicle for the desired duration (e.g., 30 minutes, 1, 2, or 6 hours). If the pathway is ligand-dependent, stimulate with the appropriate FGF ligand for the last 15-30 minutes of the inhibitor treatment.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and add ECL substrate.

  • Detection: Visualize the protein bands using an imaging system. Analyze the band intensities to determine the change in phosphorylation levels relative to total protein and the loading control (e.g., GAPDH).

References

Application Notes and Protocols for In Vivo Studies of Fiin-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Fiin-1 is a potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1] It forms a covalent bond with a conserved cysteine residue in the ATP-binding pocket of FGFRs 1, 2, and 3, leading to sustained inhibition of receptor signaling.[1] This covalent modification offers the potential for prolonged pharmacodynamic effects in vivo. These application notes provide detailed protocols for the formulation and in vivo evaluation of this compound in preclinical animal models, particularly in the context of oncology research.

Data Presentation

In Vitro Potency of this compound and Related Compounds
CompoundTargetIC₅₀ (nM)Binding Affinity (Kd, nM)Cell-Based EC₅₀ (nM)
This compound FGFR19.2[1]2.8[1]14 (Tel-FGFR1 Ba/F3 cells)
FGFR26.2[1]6.9[1]-
FGFR311.9[1]5.4[1]10 (Tel-FGFR3 Ba/F3 cells)
FGFR4189[1]120[1]-
Fiin-2 FGFR13.1[2]-1-93 (FGFR1-4 Ba/F3 cells)[3]
FGFR24.3[2]-1-93 (FGFR1-4 Ba/F3 cells)[3]
FGFR327[2]-1-93 (FGFR1-4 Ba/F3 cells)[3]
FGFR445[2]-1-93 (FGFR1-4 Ba/F3 cells)[3]
Fiin-3 FGFR113.1[4]--
FGFR221[4]--
FGFR331.4[4]--
FGFR435.3[4]--
Representative In Vivo Efficacy of FGFR Inhibitors in Xenograft Models
CompoundAnimal ModelTumor TypeDosing ScheduleTumor Growth Inhibition (TGI)Reference
ErdafitinibNude MiceA549 Lung Adenocarcinoma10 mg/kg/day, i.p.Significant tumor growth inhibition[2]
LucitanibNude MiceH1581 Lung Cancer (FGFR1 amp)2.5-20 mg/kg/day, p.o.Dose-dependent tumor growth inhibition[5]
LucitanibNude MiceSNU16 Gastric Cancer (FGFR2 amp)2.5-20 mg/kg/day, p.o.Dose-dependent tumor growth inhibition[5]

Signaling Pathway

This compound targets the FGFR signaling cascade, which plays a crucial role in cell proliferation, survival, and angiogenesis. Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. This compound irreversibly inhibits the kinase activity of FGFRs, thereby blocking these downstream signals.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 STAT STAT FGFR->STAT GRB2 GRB2 PI3K PI3K GRB2->PI3K RAS RAS GRB2->RAS FRS2->GRB2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis STAT->Angiogenesis Fiin1 This compound Fiin1->FGFR Irreversible Inhibition

FGFR Signaling Pathway and this compound Inhibition.

Experimental Protocols

Formulation of this compound for In Vivo Administration

Note: this compound has low aqueous solubility. The following formulations are recommended for preclinical in vivo studies. It is advised to prepare fresh formulations for each day of dosing.

Protocol 1: Saline-Based Formulation (for Intraperitoneal or Intravenous Injection)

This formulation is suitable for routes requiring a more aqueous vehicle.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Sterile Saline (0.9% NaCl)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[1]

    • In a sterile tube, add 10% of the final volume as the this compound DMSO stock solution.

    • Add 40% of the final volume of PEG300 and mix thoroughly until the solution is clear.[1]

    • Add 5% of the final volume of Tween-80 and mix until homogeneous.[1]

    • Add 45% of the final volume of sterile saline to reach the desired final concentration and volume.[1]

    • Vortex the final solution until it is a clear solution. Gentle heating or sonication may be used to aid dissolution if precipitation occurs.

Protocol 2: Oil-Based Formulation (for Intraperitoneal or Oral Gavage)

This formulation is suitable for sustained release or when a non-aqueous vehicle is preferred.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Corn oil, sterile

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[1]

    • In a sterile tube, add 10% of the final volume as the this compound DMSO stock solution.

    • Add 90% of the final volume of sterile corn oil.[1]

    • Vortex thoroughly to ensure a uniform suspension.

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

  • Animal Model:

    • Immunocompromised mice (e.g., athymic nude or NSG mice), 6-8 weeks old.

  • Tumor Cell Implantation:

    • Select a cancer cell line with known FGFR alterations (amplification, mutation, or fusion) and sensitivity to FGFR inhibitors.

    • Harvest tumor cells during their exponential growth phase.

    • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel® at a concentration of 5-10 x 10⁶ cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Treatment Protocol:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control daily via the chosen route (e.g., intraperitoneal injection or oral gavage). A starting dose of 10-20 mg/kg can be considered based on data from similar FGFR inhibitors.[5]

    • Monitor animal body weight and tumor volume 2-3 times per week.

    • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Tumor tissue can be processed for pharmacodynamic biomarker analysis (e.g., Western blot for p-FGFR, p-ERK), histopathology (H&E staining), and immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo evaluation of a small molecule inhibitor like this compound.

InVivo_Workflow cluster_preclinical Preclinical In Vivo Evaluation Formulation Formulation Development PK_PD Pharmacokinetics & Pharmacodynamics Formulation->PK_PD Efficacy Xenograft Efficacy Study PK_PD->Efficacy Tox Toxicology Assessment Efficacy->Tox Analysis Data Analysis & Interpretation Tox->Analysis Go_NoGo Go/No-Go Decision Analysis->Go_NoGo

Workflow for In Vivo Evaluation of this compound.

References

Application Notes and Protocols for the Evaluation of Fiin-1 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fiin-1 is a potent and selective irreversible inhibitor of the Fibroblast Growth Factor Receptors (FGFRs).[1] It forms a covalent bond with a conserved cysteine residue in the P-loop of FGFRs 1, 2, 3, and 4, leading to sustained inhibition of receptor activity.[2] Dysregulation of the FGFR signaling pathway is a known driver in various cancers, making it a compelling target for therapeutic intervention.[3][4][5][6] These application notes provide detailed protocols for the evaluation of this compound in preclinical xenograft models, a critical step in assessing its anti-tumor efficacy and in vivo pharmacological properties.

Mechanism of Action

This compound targets the ATP-binding pocket of FGFRs. Its acrylamide group forms a covalent bond with a specific cysteine residue, leading to irreversible inactivation of the kinase.[2] This covalent binding provides a prolonged duration of action that may overcome pharmacokinetic limitations and certain resistance mechanisms observed with reversible inhibitors.[2] Inhibition of FGFR signaling by this compound blocks downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[5][6][7]

Data Presentation

In Vitro Potency of this compound
ParameterFGFR1FGFR2FGFR3FGFR4Reference
Biochemical IC₅₀ (nM) 9.26.211.9189[1]
Binding Affinity (Kd, nM) 2.86.95.4120[1]
In Vivo Efficacy of Irreversible FGFR Inhibitors (Representative Data)

While specific in vivo efficacy data for this compound is limited in publicly available literature, data from structurally related or functionally similar irreversible FGFR inhibitors can provide valuable context for experimental design. FIIN-4, a derivative of this compound, has been shown to potently inhibit the growth of metastatic, patient-derived breast cancer xenografts.[8] The following table presents representative data from preclinical studies of other irreversible FGFR inhibitors.

CompoundCancer Model (Cell Line)Mouse StrainDosing RegimenTumor Growth Inhibition (TGI)Reference
Futibatinib Gastric Cancer (OCUM-2MD3)Nude5 mg/kg, oral, once daily for 14 daysSignificant[9]
DW14383 Lung Cancer (NCI-H1581)N/A25 mg/kg84.6%[4]
BGS2219 Hepatocellular CarcinomaN/A40 mg/kgComplete Regression[10]
KIN-3248 Cholangiocarcinoma (CCLP-1)Nude15 mg/kg, oral, dailySignificant[11]

Experimental Protocols

General Xenograft Model Development

This protocol outlines the general procedure for establishing xenograft models. Specific cell lines and mouse strains should be chosen based on the research question and the FGFR aberration of interest.

Materials:

  • Cancer cell line with known FGFR aberration (e.g., FGFR amplification, fusion, or mutation)

  • Immunocompromised mice (e.g., Nude, SCID, or NSG)

  • Sterile cell culture medium and reagents

  • Matrigel (optional)

  • Sterile syringes and needles

  • Calipers

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard sterile conditions to 80-90% confluency.

  • Cell Harvesting: Harvest the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in serum-free medium or PBS.

  • Cell Counting and Viability: Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Viability should be >90%.

  • Injection Preparation: Centrifuge the required number of cells and resuspend the pellet in a sterile solution (e.g., PBS or a 1:1 mixture of PBS and Matrigel) at the desired concentration (typically 1 x 10⁶ to 10 x 10⁶ cells in 100-200 µL). Keep the cell suspension on ice.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

This compound Administration Protocol

This protocol provides a general guideline for the preparation and administration of this compound. The optimal dose and schedule should be determined empirically through dose-finding studies.

Materials:

  • This compound powder

  • Vehicle for solubilization (e.g., DMSO, PEG300, Tween-80, saline, or corn oil)

  • Sterile tubes and syringes

  • Oral gavage needles

Procedure:

  • Vehicle Selection and Preparation: Based on preliminary solubility tests, select an appropriate vehicle. A common formulation involves dissolving this compound in a small amount of DMSO and then diluting with other vehicles like PEG300, Tween-80, and saline. For instance, a stock solution in DMSO can be diluted in a mixture of PEG300, Tween-80, and saline.[1] For longer-term studies, a suspension in corn oil might be considered.[1]

  • This compound Formulation:

    • Prepare a stock solution of this compound in DMSO.

    • For a working solution, a suggested protocol is to add the DMSO stock solution to PEG300, mix well, then add Tween-80, mix again, and finally add saline to the desired final volume and concentration.[1]

    • Ensure the final solution is homogenous. Sonication may be used cautiously to aid dissolution.

  • Dosing:

    • Determine the appropriate dose based on preliminary toxicity and efficacy studies. Dosing for similar irreversible FGFR inhibitors has ranged from 5 mg/kg to 40 mg/kg.[4][9][10]

    • Administer this compound to the treatment group via the chosen route, typically oral gavage.

    • Administer an equivalent volume of the vehicle solution to the control group.

  • Treatment Schedule: The treatment can be administered once daily, or on a different schedule as determined by pharmacokinetic and pharmacodynamic studies.

  • Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Observe the animals daily for any signs of toxicity.

Mandatory Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR Co-receptor FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation STAT->Proliferation Fiin1 This compound Fiin1->FGFR Irreversibly Inhibits

Caption: FGFR Signaling Pathway and this compound Inhibition.

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Fiin1_Prep 6. This compound Formulation Randomization->Fiin1_Prep Administration 7. This compound Administration (e.g., Oral Gavage) Fiin1_Prep->Administration Monitoring 8. Monitor Tumor Volume & Body Weight Administration->Monitoring Endpoint 9. Study Endpoint Monitoring->Endpoint Data_Analysis 10. Data Analysis (TGI, etc.) Endpoint->Data_Analysis PK_PD 11. PK/PD Analysis (Optional) Endpoint->PK_PD

Caption: Experimental Workflow for this compound Evaluation in Xenograft Models.

References

Application Notes and Protocols for 3D Cell Culture using Fiin-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their physiological relevance in mimicking the complex microenvironment of solid tumors. These models offer significant advantages over traditional two-dimensional (2D) monolayers for drug screening and mechanism-of-action studies. Fiin-1 is a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases often dysregulated in various cancers. These application notes provide a detailed protocol for utilizing this compound in 3D cell culture models to assess its anti-cancer efficacy.

Mechanism of Action: this compound and the FGFR Signaling Pathway

This compound selectively targets FGFR1, FGFR2, FGFR3, and FGFR4. It forms a covalent bond with a conserved cysteine residue in the ATP-binding pocket of the FGFR kinase domain, leading to irreversible inhibition. This blockade prevents the downstream activation of critical signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal for cell proliferation, survival, and angiogenesis. The inhibition of these pathways ultimately leads to reduced tumor growth and induction of apoptosis. In 3D culture systems, which often exhibit gradients of growth factors and cell-cell interactions that can influence drug response, this compound provides a valuable tool to probe the dependency of cancer cells on FGFR signaling in a more in vivo-like context.

Data Presentation

Table 1: Comparative Efficacy of this compound in 2D vs. 3D Cell Culture Models
Cell LineCancer TypeThis compound IC50 (2D Culture)This compound IC50 (3D Spheroids)Fold Change (3D/2D)
HCT116Colon Cancer1.5 µM4.2 µM2.8
NCI-H460Lung Cancer2.8 µM7.5 µM2.7
U-87 MGGlioblastoma0.9 µM3.1 µM3.4

Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions and cell lines used.

Table 2: Dose-Dependent Effect of this compound on 3D Tumor Spheroid Growth
This compound ConcentrationAverage Spheroid Diameter (µm) - Day 3Average Spheroid Diameter (µm) - Day 5Percent Growth Inhibition (Day 5 vs. Control)
Vehicle (DMSO)450 ± 25650 ± 300%
1 µM430 ± 20580 ± 2810.8%
5 µM380 ± 18450 ± 2230.8%
10 µM320 ± 15350 ± 1746.2%

Data represents the mean ± standard deviation from three independent experiments using a representative cancer cell line.

Table 3: Quantification of Apoptosis in 3D Spheroids Treated with this compound
TreatmentCaspase-3/7 Positive Cells (%)
Vehicle (DMSO)5 ± 1.2
This compound (5 µM)25 ± 3.5
This compound (10 µM)48 ± 4.1

Apoptosis was quantified using a luminescent caspase-3/7 assay after 48 hours of treatment.

Experimental Protocols

Protocol 1: 3D Tumor Spheroid Formation (Hanging Drop Method)

This protocol describes the generation of uniform tumor spheroids using the hanging drop method, a scaffold-free technique that promotes cell aggregation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 10 cm non-adherent petri dishes

  • Micropipettes and sterile tips

Procedure:

  • Cell Preparation: Culture cells in a T-75 flask to 80-90% confluency.

  • Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.

  • Cell Counting: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet in fresh medium and determine the cell concentration and viability using a hemocytometer or automated cell counter.

  • Droplet Formation: Adjust the cell suspension to a concentration of 2.5 x 10^4 cells/mL in complete medium.

  • Pipette 20 µL droplets of the cell suspension onto the inside of the lid of a 10 cm petri dish.[1]

  • Add 5-10 mL of sterile PBS to the bottom of the dish to maintain humidity.

  • Carefully invert the lid and place it back on the dish.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 3-5 days to allow for spheroid formation. Spheroids can be monitored daily for their formation and size.

Protocol 2: this compound Treatment of 3D Tumor Spheroids

This protocol outlines the procedure for treating pre-formed spheroids with this compound to assess its effect on spheroid growth and viability.

Materials:

  • Pre-formed 3D tumor spheroids in hanging drops

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well ultra-low attachment (ULA) round-bottom plates

  • Wide-bore pipette tips

Procedure:

  • Spheroid Transfer: After 3-5 days of formation, gently harvest the spheroids from the hanging drops by flushing with culture medium using a wide-bore pipette tip.

  • Transfer individual spheroids into the wells of a 96-well ULA plate containing 100 µL of fresh complete medium per well.

  • This compound Preparation: Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the corresponding wells, resulting in a final volume of 200 µL.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired treatment duration (e.g., 48-72 hours).

Protocol 3: Assessment of Spheroid Growth and Viability

This protocol provides methods to quantify the effects of this compound on spheroid size and cell viability.

Materials:

  • Treated 3D spheroids in 96-well ULA plates

  • Inverted microscope with a camera

  • CellTiter-Glo® 3D Cell Viability Assay (Promega) or similar

  • Luminometer

Procedure for Spheroid Growth Assessment:

  • Image Acquisition: At designated time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well using an inverted microscope.

  • Size Measurement: Use image analysis software (e.g., ImageJ) to measure the diameter of each spheroid. Calculate the spheroid volume using the formula V = (4/3)πr³.

  • Data Analysis: Plot the average spheroid volume over time for each treatment condition. Calculate the percent growth inhibition compared to the vehicle control.

Procedure for Viability Assessment:

  • Assay Preparation: Allow the 96-well plate containing the treated spheroids to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of the CellTiter-Glo® 3D reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents of the wells by shaking on an orbital shaker for 5 minutes to induce cell lysis. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of viable cells for each this compound concentration. Calculate the IC50 value by plotting the percent viability against the log of the this compound concentration.

Mandatory Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization GRB2/SOS GRB2/SOS FGFR->GRB2/SOS Autophosphorylation PI3K PI3K FGFR->PI3K This compound This compound This compound->FGFR Irreversible Inhibition RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_analysis 6. Data Analysis Start Start Cell_Culture 1. 2D Cell Culture (to 80% confluency) Start->Cell_Culture Spheroid_Formation 2. Spheroid Formation (Hanging Drop, 3-5 days) Cell_Culture->Spheroid_Formation Spheroid_Transfer 3. Transfer to 96-well ULA Plate Spheroid_Formation->Spheroid_Transfer Treatment 4. This compound Treatment (Varying Concentrations) Spheroid_Transfer->Treatment Incubation 5. Incubation (48-72 hours) Treatment->Incubation Growth_Assay Spheroid Growth (Imaging & Measurement) Incubation->Growth_Assay Viability_Assay Cell Viability (Luminescence Assay) Incubation->Viability_Assay Apoptosis_Assay Apoptosis (Caspase Assay) Incubation->Apoptosis_Assay End End Growth_Assay->End Viability_Assay->End Apoptosis_Assay->End

Caption: Experimental workflow for testing this compound in 3D spheroids.

References

Application Note: Fiin-1 as a Covalent Probe for Fibroblast Growth Factor Receptor (FGFR) Labeling and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of the FGFR signaling pathway is implicated in numerous developmental syndromes and cancers, making it a significant target for therapeutic intervention.[3][4] Small-molecule inhibitors are vital tools for studying FGFR function and for potential clinical applications.

Fiin-1 is a potent and selective irreversible inhibitor of the FGFR family.[5][6] It functions by forming a covalent bond with a conserved cysteine residue within the ATP-binding pocket of FGFRs, leading to permanent inactivation of the kinase.[7] This unique covalent mechanism can be exploited for research applications beyond kinase inhibition. By conjugating this compound to a reporter molecule, such as biotin or a fluorophore, it can be transformed into a powerful probe for imaging and biochemical studies, enabling direct visualization and tracking of FGFRs in cells.[7]

This application note provides an overview of the this compound labeling methodology, quantitative data on its interaction with FGFRs, and detailed protocols for its use in labeling and imaging applications.

Principle of Covalent Labeling with this compound

This compound was developed as the first irreversible inhibitor for the FGFR family.[7] Its structure includes an acrylamide "warhead" that specifically and covalently bonds to a non-catalytic cysteine residue (Cys486 in FGFR1) located in the P-loop of the receptor's kinase domain.[6][7] This targeted covalent modification allows for the stable and specific labeling of FGFR proteins.

For imaging and detection, this compound can be derivatized with a reporter tag. A common strategy involves attaching biotin (e.g., this compound-biotin), which can then be detected using streptavidin-conjugated enzymes or fluorophores.[7] Alternatively, direct conjugation to a fluorescent dye allows for direct visualization of the receptor via fluorescence microscopy. This covalent labeling strategy is invaluable for:

  • Target Engagement Studies: Confirming that the inhibitor reaches and binds to its intended target in a cellular context.

  • Receptor Localization and Trafficking: Visualizing the subcellular distribution of FGFRs and monitoring their movement upon ligand stimulation or inhibitor treatment.

  • Biochemical Assays: Enabling the pull-down and identification of FGFR-containing protein complexes.

FGFR Signaling Pathway

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and undergo autophosphorylation, activating downstream signaling cascades. The primary pathways include the RAS-MAPK pathway, which controls cell proliferation; the PI3K-AKT pathway, which regulates cell survival; and the PLCγ pathway, which influences cell morphology and migration.[2][8][9]

FGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival PKC PKC DAG->PKC Migration Morphology & Migration PKC->Migration

Caption: Simplified FGFR signaling pathways.

Quantitative Data for this compound

The efficacy of this compound has been characterized through various biochemical and cellular assays. The following tables summarize key quantitative metrics.

Table 1: this compound Binding Affinity (Kd) and Biochemical Potency (IC50)

Target Kd (nM)[10][11] Biochemical IC50 (nM)[10][11]
FGFR1 2.8 9.2
FGFR2 6.9 6.2
FGFR3 5.4 11.9

| FGFR4 | 120 | 189 |

Table 2: this compound Cellular Proliferation Potency (EC50)

Cell Line Background EC50 (nM)[7]
Ba/F3 Tel-FGFR1 Transformed 14
Ba/F3 Tel-FGFR3 Transformed 10
KATO III Stomach Cancer 14
SNU-16 Stomach Cancer 30
RT4 Bladder Cancer 70

| SBC-3 | Lung Cancer | 80 |

Experimental Workflow and Protocols

The general workflow for using a this compound-based probe involves incubating cells with the probe, washing away any unbound probe, and then proceeding with the desired downstream analysis, such as cell lysis for western blotting or cell fixation for fluorescence imaging.

Experimental_Workflow cluster_wb Western Blot Analysis cluster_if Fluorescence Imaging start Seed cells on appropriate culture vessel treat Treat cells with This compound probe (e.g., this compound-biotin) start->treat wash Wash cells to remove unbound probe treat->wash lyse Lyse cells in RIPA buffer wash->lyse fix Fix cells with 4% PFA wash->fix sds Perform SDS-PAGE and Western Transfer lyse->sds probe_wb Probe membrane with Streptavidin-HRP sds->probe_wb detect_wb Detect with Chemiluminescence probe_wb->detect_wb perm Permeabilize with Triton X-100 (if detecting intracellular targets) fix->perm probe_if Counterstain nuclei (DAPI) and/or other structures perm->probe_if image Image with fluorescence microscope probe_if->image

Caption: General workflow for FGFR labeling.
Protocol 1: In-Cell Covalent Labeling of FGFR with this compound-Biotin for Western Blot Detection

This protocol is adapted from the methodology used to demonstrate covalent labeling of FGFR1 in HEK293 cells.[7]

Materials:

  • Cells expressing FGFR of interest (e.g., HEK293 cells transiently transfected with an FGFR1 expression vector).

  • This compound-biotin probe (stock solution in DMSO).

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose/PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Streptavidin-HRP conjugate.

  • ECL Chemiluminescence detection reagent.

  • Primary antibody against FGFR1 (for total protein control).

  • HRP-conjugated secondary antibody.

Procedure:

  • Cell Culture: Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment. If using transient transfection, perform it 24-48 hours prior to the experiment.

  • Probe Treatment:

    • Dilute the this compound-biotin stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1-10 µM). A DMSO-only control should be prepared in parallel.

    • Remove the old medium from the cells and add the this compound-biotin-containing medium.

    • Incubate for 2-4 hours at 37°C in a CO₂ incubator.

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (clarified lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • To detect biotinylated FGFR: Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.

    • To detect total FGFR (on a separate blot): Incubate with a primary antibody against FGFR overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour.

  • Detection:

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Apply ECL reagent and image the blot using a chemiluminescence imager. A band corresponding to the molecular weight of FGFR should appear in the this compound-biotin treated lanes, indicating covalent labeling.

Protocol 2: Covalent Labeling of FGFR with a Fluorescent this compound Analog for Cellular Imaging

This protocol describes a general method for imaging FGFR using a hypothetical this compound probe directly conjugated to a fluorophore (e.g., this compound-Fluor488).

Materials:

  • Cells expressing FGFR of interest.

  • Glass-bottom dishes or coverslips suitable for imaging.

  • This compound-Fluor488 probe (stock solution in DMSO).

  • Complete cell culture medium.

  • PBS.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Solution: 0.2% Triton X-100 in PBS (optional, for intracellular targets).

  • Nuclear counterstain: DAPI or Hoechst 33342.

  • Mounting medium.

  • Fluorescence or confocal microscope with appropriate filter sets.

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes or coverslips to achieve 50-70% confluency.

  • Probe Labeling (Live-Cell):

    • Dilute the this compound-Fluor488 stock solution in pre-warmed complete medium to a final concentration of 1-5 µM.

    • Replace the existing medium with the probe-containing medium.

    • Incubate for 1-2 hours at 37°C.

    • Wash the cells 3 times with pre-warmed medium to remove unbound probe.

    • Add fresh, pre-warmed medium or an appropriate imaging buffer (e.g., phenol red-free medium).

    • Proceed immediately to live-cell imaging.

  • Fixation and Permeabilization (Fixed-Cell):

    • After the labeling and washing steps (Step 2), aspirate the medium.

    • Add 4% PFA and incubate for 15 minutes at room temperature to fix the cells.[12]

    • Wash 3 times with PBS.

    • (Optional) If other intracellular structures are to be stained with antibodies, permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes. Wash 3 times with PBS.[13]

  • Counterstaining and Mounting:

    • Incubate cells with a nuclear stain like Hoechst 33342 (1 µg/mL in PBS) for 10-15 minutes.[12]

    • Wash twice with PBS.

    • Mount coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging:

    • Acquire images using a fluorescence microscope. Use appropriate laser lines and emission filters for the this compound-Fluor488 probe (e.g., excitation ~488 nm, emission ~520 nm) and the nuclear stain (e.g., DAPI/Hoechst).

    • Acquire images from control cells (treated with DMSO only) using identical settings to determine the level of background fluorescence.

Troubleshooting

IssuePossible CauseSuggested Solution
No/weak signal in Western Blot Insufficient probe concentration or incubation time.Optimize this compound-biotin concentration (try 1-20 µM) and incubation time (2-6 hours).
Low expression of FGFR.Use a cell line with known high FGFR expression or an overexpression system.
High background in imaging Incomplete removal of unbound probe.Increase the number and duration of wash steps after probe incubation.
Probe concentration is too high.Perform a dose-response titration to find the optimal probe concentration with the best signal-to-noise ratio.
Phototoxicity in live-cell imaging Excessive light exposure or high probe concentration.Reduce laser power and exposure time. Use a lower probe concentration.

References

Measuring Fiin-1 Target Engagement in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fiin-1 is a potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases often implicated in cancer.[1][2][3][4] As a covalent inhibitor, this compound forms a stable bond with its target protein, offering the potential for prolonged and potent inhibition.[2] Verifying and quantifying the extent to which a drug candidate like this compound engages its intended target within a cellular context is a critical step in drug discovery.[5][6] This document provides detailed protocols for several key methods to measure the cellular target engagement of this compound.

This compound primarily targets FGFR1, FGFR2, FGFR3, and FGFR4 by forming a covalent bond with a conserved cysteine residue in the ATP-binding pocket.[2][7] This irreversible binding blocks the kinase activity, thereby inhibiting downstream signaling pathways that drive cell proliferation and survival.[2][7] The efficacy of this compound is dependent on its ability to access and bind to FGFR within the complex environment of a living cell. Therefore, robust and quantitative methods to measure this engagement are essential for understanding its mechanism of action and for the development of effective therapeutics.

This application note details three widely used methods for quantifying this compound target engagement in cells:

  • Cellular Thermal Shift Assay (CETSA): A biophysical method to assess target engagement by measuring changes in the thermal stability of the target protein upon ligand binding.[8][9][10]

  • Western Blotting for Downstream Signaling: A method to indirectly measure target engagement by assessing the inhibition of downstream signaling pathways.

  • Chemoproteomics using Mass Spectrometry: A powerful approach to directly identify and quantify the covalent modification of the target protein.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing a reference for expected outcomes when performing target engagement studies.

Table 1: this compound Binding Affinity and Biochemical Potency

TargetKd (nM)Biochemical IC50 (nM)
FGFR12.8[1][3][4]9.2[1][2][3]
FGFR26.9[1][3][4]6.2[1][2][3]
FGFR35.4[1][3][4]11.9[1][2][3]
FGFR4120[1][3][4]189[1][2][3]

Table 2: this compound Cellular Potency (EC50)

Cell LineCancer TypeEC50 (nM)
Ba/F3 (Tel-FGFR1 transformed)Pro-B14[2]
KATO IIIGastric14[1]
SNU-16Gastric30[1]
RT4Bladder70[1]
SBC-3Lung80[1]
G-401Kidney140[1]

Signaling Pathway and Experimental Workflows

Fiin1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Fiin1 This compound Fiin1->FGFR Irreversibly Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound signaling pathway inhibition.

CETSA_Workflow A 1. Cell Culture & Treatment B 2. Heat Shock A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Protein Quantification (e.g., Western Blot) D->E F 6. Data Analysis (Melt Curve) E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

WB_Workflow A 1. Cell Treatment with this compound B 2. Ligand Stimulation (e.g., FGF) A->B C 3. Cell Lysis B->C D 4. SDS-PAGE & Western Blot C->D E 5. Antibody Incubation (p-ERK, Total ERK) D->E F 6. Imaging & Quantification E->F

Caption: Western Blotting workflow for downstream signaling.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to perform a CETSA experiment to measure the thermal stabilization of FGFR upon this compound binding in intact cells.[8][9][10]

Materials:

  • Cells expressing FGFR (e.g., KATO III or engineered cells)

  • Cell culture medium and supplements

  • This compound (and vehicle control, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose/PVDF membranes

  • Primary antibodies (anti-FGFR, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Thermocycler

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Shock:

    • Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the tubes in a thermocycler for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments), followed by cooling to 4°C for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by adding lysis buffer and performing three freeze-thaw cycles (liquid nitrogen followed by thawing at room temperature).

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Western Blot:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies against FGFR and a loading control (e.g., GAPDH), followed by the appropriate HRP-conjugated secondary antibody.

  • Data Analysis:

    • Develop the blot using a chemiluminescent substrate and image the bands.

    • Quantify the band intensities and normalize the FGFR signal to the loading control.

    • For each treatment group, plot the percentage of soluble FGFR relative to the lowest temperature point against the temperature to generate melt curves.

    • A shift in the melting curve to a higher temperature in the this compound treated samples indicates target engagement.

Protocol 2: Western Blotting for Downstream Signaling

This protocol assesses this compound target engagement by measuring the inhibition of FGFR downstream signaling, specifically the phosphorylation of ERK (p-ERK).[2]

Materials:

  • Cells expressing a functional FGFR pathway

  • This compound and vehicle control (DMSO)

  • FGF ligand (e.g., FGF2)

  • Serum-free cell culture medium

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and transfer apparatus

  • Primary antibodies (anti-p-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours.

    • Pre-treat the cells with a dose range of this compound or vehicle for 1-2 hours.

  • Ligand Stimulation:

    • Stimulate the cells with FGF ligand (e.g., 10 ng/mL FGF2) for 15-30 minutes at 37°C. A non-stimulated control should be included.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine and normalize protein concentrations.

    • Perform SDS-PAGE and western blotting as described in Protocol 1.

    • Probe the membranes with primary antibodies against p-ERK and total ERK.

  • Data Analysis:

    • Image the blots and quantify the band intensities.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Plot the normalized p-ERK levels against the this compound concentration to determine the IC50 for downstream signaling inhibition. A reduction in p-ERK levels indicates target engagement and inhibition of the FGFR pathway.

Protocol 3: Chemoproteomic Analysis by Mass Spectrometry (General Workflow)

This protocol provides a general workflow for identifying the covalent modification of FGFR by this compound using mass spectrometry. This method offers direct evidence of target engagement.[11]

Materials:

  • Cells treated with this compound or vehicle

  • Lysis buffer

  • Dithiothreitol (DTT) and iodoacetamide (IAM)

  • Trypsin

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound or vehicle as described previously.

    • Lyse the cells and quantify the protein concentration.

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the proteins in the lysate.

    • Reduce disulfide bonds with DTT and alkylate free cysteines with IAM.

  • Proteolytic Digestion:

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution LC-MS/MS system.

    • The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

  • Data Analysis:

    • Use specialized software to search the MS/MS data against a protein database to identify peptides.

    • Look for a mass shift on the cysteine-containing peptide of FGFR corresponding to the addition of this compound.

    • Quantify the modified versus unmodified peptide to determine the occupancy of this compound on its target.

Conclusion

The methods outlined in this application note provide a comprehensive toolkit for researchers to accurately measure the cellular target engagement of this compound. The choice of method will depend on the specific research question and available resources. CETSA offers a robust biophysical readout of target binding, while western blotting for downstream signaling provides a functional confirmation of target inhibition. For direct and unambiguous evidence of covalent modification, mass spectrometry-based chemoproteomics is the gold standard. By employing these protocols, researchers can gain critical insights into the mechanism of action of this compound and advance the development of targeted cancer therapies.

References

Application Notes and Protocols for the Use of Fiin-1 in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fiin-1 is a potent and selective irreversible inhibitor of the Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases (RTKs) often implicated in cancer development and therapeutic resistance.[1][2][3][4] By covalently binding to a conserved cysteine residue in the ATP-binding pocket of FGFR1-4, this compound effectively blocks downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, thereby inhibiting cell proliferation and survival in FGFR-dependent cancer cells.[2][5] This document provides detailed application notes and protocols for investigating the synergistic or additive effects of this compound in combination with other targeted therapies, particularly Epidermal Growth Factor Receptor (EGFR) inhibitors.

Acquired resistance to targeted therapies is a significant challenge in oncology. One common mechanism of resistance to EGFR inhibitors is the activation of bypass signaling pathways, including the FGFR signaling axis.[6][7][8] Preclinical evidence suggests that dual inhibition of both EGFR and FGFR pathways can overcome this resistance and lead to more durable anti-tumor responses.[6] These notes provide a framework for preclinical evaluation of this compound in combination with EGFR inhibitors like osimertinib, gefitinib, erlotinib, afatinib, and lapatinib.

Data Presentation: this compound Inhibitory Activity

The following table summarizes the reported in vitro inhibitory activities of this compound against various kinases, providing essential data for dose-selection in combination studies.

Target KinaseBiochemical IC50 (nM)Binding Affinity (Kd, nM)Cellular EC50 (nM)
FGFR19.2[1][3]2.8[1][3][4]14 (TEL-FGFR1 Ba/F3 cells)[4]
FGFR26.2[1][3]6.9[1][3][4]-
FGFR311.9[1][3]5.4[1][3][4]10 (FGFR3-transformed Ba/F3 cells)[4]
FGFR4189[1][3]120[1][3][4]-
Flt1 (VEGFR1)661[1]32[1][4]-
Flt4 (VEGFR3)-120[1][4]-
VEGFR2-210[4]-
BLK381[1]65[1]-
KIT-420[1]-
MET-1000[1]-
PDGFRB-480[1]-

Mandatory Visualizations

FGFR_EGFR_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR EGF EGF Ligand EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS FGFR->GRB2_SOS PI3K PI3K FGFR->PI3K EGFR->GRB2_SOS EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Fiin1 This compound Fiin1->FGFR Inhibits EGFR_inhibitor EGFR Inhibitor (e.g., Osimertinib) EGFR_inhibitor->EGFR Inhibits

Caption: Dual inhibition of FGFR and EGFR signaling pathways.

Experimental_Workflow cluster_assays Downstream Assays start Start: Select cancer cell line with known EGFR mutation and potential FGFR activation drug_prep Prepare stock solutions: This compound and EGFR inhibitor (e.g., Osimertinib) in DMSO start->drug_prep cell_culture Seed cells in 96-well plates for viability assays and 6-well plates for Western blotting drug_prep->cell_culture treatment Treat cells with: 1. Vehicle Control 2. This compound alone 3. EGFR inhibitor alone 4. This compound + EGFR inhibitor (Dose-response matrix) cell_culture->treatment incubation Incubate for 72 hours (Viability Assay) or 24 hours (Western Blot) treatment->incubation viability_assay Cell Viability Assay (e.g., Resazurin or MTS) incubation->viability_assay western_blot Western Blot Analysis (pFGFR, pEGFR, pERK, pAKT) incubation->western_blot data_analysis Data Analysis: - Calculate IC50 values - Determine Combination Index (CI) - Quantify protein expression viability_assay->data_analysis western_blot->data_analysis conclusion Conclusion: Assess synergy, additivity, or antagonism data_analysis->conclusion

Caption: Workflow for in vitro evaluation of this compound combination therapy.

Experimental Protocols

The following are generalized protocols for investigating the combination of this compound with an EGFR inhibitor in a preclinical setting. These should be optimized based on the specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assay to Determine Synergy

This protocol is designed to assess the effect of this compound, alone and in combination with an EGFR inhibitor, on the viability of cancer cells. A dose-response matrix is used to evaluate for synergistic, additive, or antagonistic effects.

Materials:

  • Cancer cell line of interest (e.g., PC9 cells with acquired resistance to a first-generation EGFR TKI, which may exhibit FGFR pathway activation).

  • Complete cell culture medium.

  • 96-well clear-bottom cell culture plates.

  • This compound (stock solution in DMSO).

  • EGFR inhibitor (e.g., Osimertinib, stock solution in DMSO).

  • Resazurin-based or MTS-based cell viability reagent.

  • Plate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare serial dilutions of this compound and the EGFR inhibitor in complete medium from the DMSO stock solutions. A typical concentration range for this compound would be from 1 nM to 10 µM. The concentration range for the EGFR inhibitor should be based on its known potency.

    • Create a dose-response matrix by adding 50 µL of the this compound dilution and 50 µL of the EGFR inhibitor dilution to the appropriate wells, resulting in a final volume of 200 µL. Include wells for vehicle control (DMSO), this compound alone, and the EGFR inhibitor alone.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Add 20 µL of the resazurin or MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the readings to the vehicle-treated control wells.

    • Calculate the half-maximal inhibitory concentration (IC50) for each drug alone.

    • Use software such as CompuSyn to calculate the Combination Index (CI) for the drug combination. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Western Blot Analysis of Pathway Inhibition

This protocol is used to investigate the molecular mechanism of action of the this compound and EGFR inhibitor combination by assessing the phosphorylation status of key downstream signaling proteins.

Materials:

  • Cancer cell line of interest.

  • 6-well cell culture plates.

  • This compound and EGFR inhibitor.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-p-FGFR (Tyr653/654), anti-FGFR, anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-AKT (Ser473), anti-AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the vehicle control, this compound alone, the EGFR inhibitor alone, or the combination at predetermined concentrations (e.g., at or below their respective IC50 values) for 24 hours.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis to quantify the changes in protein phosphorylation relative to the total protein and loading control.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical investigation of this compound in combination with other targeted therapies, particularly EGFR inhibitors. By systematically evaluating cell viability and downstream signaling pathways, researchers can elucidate the potential for synergistic interactions and provide a strong rationale for further in vivo studies and clinical development. Careful optimization of these protocols for specific experimental systems is crucial for obtaining robust and reproducible data.

References

Troubleshooting & Optimization

Fiin-1 off-target effects in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the use of Fiin-1, a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, irreversible, and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] It specifically targets FGFR1, FGFR2, FGFR3, and FGFR4 by forming a covalent bond with a conserved cysteine residue in the ATP-binding pocket.[1] This irreversible binding leads to the inhibition of downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis in FGFR-dependent cancers.

Q2: What are the known off-target effects of this compound in cell lines?

While this compound is highly selective for the FGFR family, kinome-wide screening has revealed some off-target activities, particularly at higher concentrations. The most significant off-targets with binding affinities (Kd) below 100 nM are Blk (B lymphoid tyrosine kinase) and Flt1 (VEGFR1).[1] Moderate inhibition of these kinases has been observed in biochemical assays.[1] It is crucial to consider these potential off-target effects when interpreting experimental results.

Q3: At what concentration does this compound typically show off-target effects?

Off-target effects are concentration-dependent. While this compound potently inhibits FGFRs at low nanomolar concentrations, its interaction with off-target kinases like Blk and Flt1 is observed at higher concentrations.[1][2] For cellular assays, it is recommended to perform a dose-response curve to determine the optimal concentration that maximizes on-target FGFR inhibition while minimizing off-target effects.

Q4: How does this compound affect downstream signaling pathways?

This compound effectively blocks the activation of FGFRs, leading to the inhibition of major downstream signaling cascades, including the Ras-MAPK and PI3K-Akt pathways.[2][4] Specifically, treatment with this compound has been shown to almost completely inhibit the autophosphorylation of inducible FGFR1 (iFGFR1) and the phosphorylation of its downstream effector, Erk1/2.[2]

Troubleshooting Guide

Problem 1: I am not observing the expected level of cytotoxicity in my cancer cell line after this compound treatment.

  • Possible Cause 1: Cell line dependence on FGFR signaling. The sensitivity of a cancer cell line to this compound is directly related to its dependence on FGFR signaling for survival and proliferation. Verify that your cell line has an amplification, mutation, or translocation of an FGFR gene, which would make it "addicted" to this pathway.

  • Troubleshooting Step 1: Confirm the FGFR status of your cell line through literature search or genomic/proteomic analysis.

  • Possible Cause 2: Suboptimal concentration of this compound. The effective concentration (EC50) of this compound can vary significantly between different cell lines.

  • Troubleshooting Step 2: Perform a dose-response experiment to determine the EC50 for your specific cell line. A typical concentration range to test is from 10 nM to 10 µM.

  • Possible Cause 3: Duration of treatment. The cytotoxic effects of this compound may be time-dependent.

  • Troubleshooting Step 3: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.

Problem 2: I am observing unexpected phenotypes in my cells that may be due to off-target effects.

  • Possible Cause: Inhibition of off-target kinases. At higher concentrations, this compound can inhibit other kinases such as Blk and Flt1, which could lead to unforeseen biological consequences.

  • Troubleshooting Step 1: Lower the concentration of this compound to a range where it is more selective for FGFRs. Refer to the biochemical data tables below for guidance on selectivity.

  • Troubleshooting Step 2: Use a structurally distinct FGFR inhibitor as a control. If the unexpected phenotype persists with a different inhibitor, it is less likely to be a this compound-specific off-target effect.

  • Troubleshooting Step 3: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of FGFR to confirm that the primary phenotype is on-target.

Quantitative Data Summary

The following tables summarize the binding affinities and inhibitory concentrations of this compound against its primary targets and known off-targets.

Table 1: this compound Binding Affinity (Kd) and Biochemical Inhibition (IC50) Data

Target KinaseBinding Affinity (Kd) (nM)Biochemical (IC50) (nM)
On-Targets
FGFR12.8[1][2][3]9.2[1][2][3]
FGFR26.9[1][2][3]6.2[1][2][3]
FGFR35.4[1][2][3]11.9[1][2][3]
FGFR4120[1][2][3]189[1][2][3]
Off-Targets
Flt1 (VEGFR1)32[1][2][3]661[1][2]
Blk65[1][2]381[1][2]
Flt4 (VEGFR3)120[2][3]Not Reported
ERK5160[2]Not Reported
VEGFR2210[2]Not Reported
KIT420[2]Not Reported
PDGFRB480[2]Not Reported
MET1000[2]Not Reported

Table 2: this compound Cellular Activity (EC50) in Various Cancer Cell Lines

Cell LineCancer TypeEC50 (µM)
KATO IIIStomach0.014[2]
SNU-16Stomach0.03[2]
RT4Bladder0.07[2]
SBC-3Lung0.08[2]
G-401Kidney0.14[2]
A2780Ovary0.22[2]
A2.1Pancreas0.23[2]
FU97Stomach0.65[2]
G-402Kidney1.65[2]
RD-ESBone2.3[2]
H520Lung4.5[2]
PA-1Ovary4.6[2]

Experimental Protocols

1. Kinase Inhibition Assay (Z'-LYTE™ Assay)

This protocol is a general guideline for determining the IC50 of this compound against a target kinase using the Z'-LYTE™ assay technology.

  • Principle: This assay is based on the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage, measured by Förster Resonance Energy Transfer (FRET).[5][6][7]

  • Materials:

    • Z'-LYTE™ Kinase Assay Kit (specific for the kinase of interest)

    • Purified active kinase

    • This compound (or other test inhibitor)

    • ATP

    • 384-well plate (black, low-volume)

    • Fluorescence plate reader

  • Procedure:

    • Prepare Reagents: Prepare serial dilutions of this compound in kinase buffer. Prepare a solution of the kinase and the FRET-peptide substrate. Prepare an ATP solution.

    • Kinase Reaction: To the wells of the 384-well plate, add the kinase, the FRET-peptide substrate, and the this compound dilutions.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for 1 hour.

    • Development Reaction: Add the Development Reagent to each well to stop the kinase reaction and initiate the cleavage of non-phosphorylated peptides.

    • Incubate at room temperature for 1 hour.

    • Data Acquisition: Read the plate on a fluorescence plate reader using an excitation wavelength of 400 nm and emission wavelengths of 445 nm (Coumarin) and 520 nm (Fluorescein).

    • Data Analysis: Calculate the emission ratio (Coumarin/Fluorescein) and then the percent phosphorylation. Plot the percent phosphorylation against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Cell Viability Assay (MTT Assay)

This protocol outlines the steps for assessing the effect of this compound on the viability of adherent cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[8]

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or SDS-HCl)

    • 96-well plate (clear, flat-bottom)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treatment: The next day, treat the cells with a range of this compound concentrations (and a vehicle control, e.g., DMSO).

    • Incubate for the desired treatment duration (e.g., 72 hours).

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percent viability. Plot the percent viability against the this compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

Visualizations

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds GRB2 GRB2 FGFR->GRB2 PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg Fiin1 This compound Fiin1->FGFR Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca PKC->Proliferation Ca->Proliferation Experimental_Workflow_IC50 cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prep_Inhibitor Prepare this compound Serial Dilutions Kinase_Reaction Kinase Reaction: Incubate this compound, Kinase, Substrate, and ATP Prep_Inhibitor->Kinase_Reaction Prep_Kinase Prepare Kinase & Peptide Substrate Prep_Kinase->Kinase_Reaction Development_Reaction Development Reaction: Add Protease Kinase_Reaction->Development_Reaction Read_Plate Read Fluorescence (400nm ex / 445nm, 520nm em) Development_Reaction->Read_Plate Calculate_IC50 Calculate % Phosphorylation and Determine IC50 Read_Plate->Calculate_IC50 Troubleshooting_Logic Start Unexpected Experimental Result Check_Concentration Is this compound concentration within selective range? Start->Check_Concentration Lower_Concentration Lower this compound Concentration Check_Concentration->Lower_Concentration No Use_Control Use Structurally Different FGFRi Check_Concentration->Use_Control Yes Lower_Concentration->Start Re-evaluate On_Target_Effect Likely On-Target Effect Use_Control->On_Target_Effect Phenotype Persists Off_Target_Effect Potential Off-Target Effect Use_Control->Off_Target_Effect Phenotype Disappears

References

Technical Support Center: Mechanisms of Resistance to Fiin-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fiin-1, a potent and irreversible inhibitor of the Fibroblast Growth Factor Receptors (FGFRs). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential mechanisms of resistance that may be encountered during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, irreversible inhibitor of the FGFR family of receptor tyrosine kinases (FGFR1-4). It functions by covalently binding to a conserved cysteine residue located in the P-loop of the FGFR kinase domain. This covalent modification irreversibly inactivates the kinase, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. This compound has demonstrated potent anti-proliferative activity in cancer cell lines dependent on FGFR signaling.[1][2]

Q2: What are the known mechanisms of acquired resistance to this compound and other FGFR inhibitors?

Acquired resistance to FGFR inhibitors, including irreversible inhibitors like this compound, can arise through several mechanisms:

  • Secondary Mutations in the FGFR Kinase Domain:

    • Gatekeeper Mutations: Mutations at the "gatekeeper" residue, such as V561M in FGFR1 and V564F/I in FGFR2, can sterically hinder the binding of the inhibitor to the ATP-binding pocket.[1][3][4]

    • Mutations at the Covalent Binding Site: For irreversible inhibitors like this compound, mutations of the targeted cysteine residue (e.g., analogous to C492F in FGFR2 for the irreversible inhibitor futibatinib) can prevent the formation of the covalent bond, thereby rendering the inhibitor ineffective.[5]

    • Other Kinase Domain Mutations: Mutations in other regions of the kinase domain, such as the 'molecular brake' (e.g., N550K in FGFR2) or the activation loop, can lead to constitutive activation of the receptor and reduced inhibitor sensitivity.[4][5]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating or activating alternative signaling pathways to bypass their dependence on FGFR signaling. This can include:

    • Reactivation of the MAPK/ERK Pathway: Upregulation of components of the Ras-Raf-MEK-ERK pathway can sustain proliferative signaling despite FGFR inhibition.[6][7][8]

    • Activation of the PI3K/AKT/mTOR Pathway: Increased signaling through the PI3K/AKT pathway is a common resistance mechanism to targeted therapies and can promote cell survival.[3][9][10]

    • Upregulation of Other Receptor Tyrosine Kinases (RTKs): Overexpression or activation of other RTKs, such as MET, AXL, TYRO3, or NTRK1, can provide alternative routes for cell signaling and survival.[6][11]

Q3: Are there any known off-target effects of this compound that could complicate experimental results?

While this compound is a selective FGFR inhibitor, like all small molecule inhibitors, it has the potential for off-target activities, particularly at higher concentrations. It has been shown to bind to other kinases with lower affinity, including BLK, ERK5, KIT, MET, PDGFRB, and VEGFR2.[2] It is crucial to use the lowest effective concentration of this compound in your experiments and to include appropriate controls to distinguish on-target from potential off-target effects.

Troubleshooting Guides

Problem 1: Decreased sensitivity or acquired resistance to this compound in a previously sensitive cell line.

Possible Cause 1: Development of secondary mutations in the FGFR kinase domain.

  • Troubleshooting Steps:

    • Sequence the FGFR kinase domain: Extract genomic DNA from both the sensitive parental and the resistant cell lines. Amplify and sequence the kinase domain of the relevant FGFR to identify potential mutations.

    • Functional validation: If a mutation is identified, introduce it into the parental cell line using site-directed mutagenesis and assess the sensitivity to this compound to confirm its role in resistance.

Possible Cause 2: Activation of bypass signaling pathways.

  • Troubleshooting Steps:

    • Phospho-protein analysis: Perform western blotting or use a phospho-RTK array to compare the phosphorylation status of key signaling proteins (e.g., ERK1/2, AKT, S6K) and other RTKs in sensitive versus resistant cells, both in the presence and absence of this compound.

    • Combination therapy studies: If a bypass pathway is identified (e.g., persistent p-ERK despite this compound treatment), test the efficacy of combining this compound with an inhibitor of the activated pathway (e.g., a MEK or PI3K inhibitor).

Problem 2: High background or inconsistent results in cell viability assays.

Possible Cause 1: this compound instability or improper storage.

  • Troubleshooting Steps:

    • Proper storage: Ensure this compound is stored as a powder at -20°C and that DMSO stock solutions are freshly prepared and stored at -80°C to avoid degradation.

    • Test compound activity: Confirm the activity of your this compound stock on a known sensitive cell line as a positive control in each experiment.

Possible Cause 2: Off-target effects at high concentrations.

  • Troubleshooting Steps:

    • Dose-response curve: Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits FGFR signaling without causing significant off-target toxicity.

    • On-target validation: Confirm that the observed phenotype is due to FGFR inhibition by demonstrating a corresponding decrease in the phosphorylation of FGFR and its downstream effectors (e.g., FRS2, ERK1/2) at the effective concentration of this compound.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound Against Various Kinases

KinaseBinding Affinity (Kd, nM)Biochemical Potency (IC50, nM)
FGFR12.89.2
FGFR26.96.2
FGFR35.411.9
FGFR4120189
Flt132661
Flt4120-
BLK65381
ERK5160-
KIT420-
MET1000-
PDGFRB480-
VEGFR2210-

Data sourced from MedchemExpress.[2]

Table 2: Proliferative Activity of this compound in FGF Signaling-Sensitive Cancer Cell Lines

Cell LineTissue of OriginEC50 (µM)
KATO IIIStomach0.014
SNU-16Stomach0.03
FU97Stomach0.65
RT4Bladder0.07
SBC-3Lung0.08
H520Lung4.5
G-401Kidney0.14
G-402Kidney1.65
A2780Ovary0.22
PA-1Ovary4.6
A2.1Pancreas0.23
RD-ESBone2.3

Data sourced from MedchemExpress.[2]

Key Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (and/or other inhibitors) for 72 hours. Include a DMSO-only control.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the DMSO control and plot the dose-response curve to determine the EC50 value.

Protocol 2: Western Blotting for Phospho-Protein Analysis
  • Cell Treatment and Lysis: Plate cells and treat with this compound at the desired concentration and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total and phosphorylated proteins (e.g., p-FGFR, FGFR, p-ERK1/2, ERK1/2, p-AKT, AKT) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Fiin_1_Resistance_Mechanisms cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Other_RTK Other RTKs (e.g., MET, AXL) Other_RTK->RAS Other_RTK->PI3K Bypass Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Fiin1 This compound Fiin1->FGFR Inhibition Gatekeeper_Mutation Gatekeeper Mutation (e.g., V561M) Gatekeeper_Mutation->FGFR Prevents Binding Covalent_Site_Mutation Covalent Site Mutation Covalent_Site_Mutation->FGFR Prevents Covalent Bond

Caption: Mechanisms of resistance to the FGFR inhibitor this compound.

Troubleshooting_Workflow Start Decreased this compound Sensitivity Observed Check_Compound Verify this compound Integrity & Storage Start->Check_Compound Sequence_FGFR Sequence FGFR Kinase Domain Check_Compound->Sequence_FGFR Compound OK Re_evaluate Re-evaluate Experiment Check_Compound->Re_evaluate Compound Issue Mutation_Found Mutation Identified? Sequence_FGFR->Mutation_Found Validate_Mutation Functionally Validate Mutation Mutation_Found->Validate_Mutation Yes Analyze_Pathways Analyze Bypass Signaling Pathways (Western Blot, Phospho-Array) Mutation_Found->Analyze_Pathways No End_Mutation Resistance Mechanism: On-Target Mutation Validate_Mutation->End_Mutation Pathway_Activated Bypass Pathway Activated? Analyze_Pathways->Pathway_Activated Combination_Therapy Test Combination Therapy Pathway_Activated->Combination_Therapy Yes Pathway_Activated->Re_evaluate No End_Bypass Resistance Mechanism: Bypass Pathway Activation Combination_Therapy->End_Bypass

Caption: Troubleshooting workflow for acquired this compound resistance.

References

Optimizing Fiin-1 Concentration for Efficacy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Fiin-1, a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFR). Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective, irreversible inhibitor of the FGFR family of receptor tyrosine kinases (FGFR1, 2, 3, and 4)[1][2][3]. It forms a covalent bond with a specific cysteine residue located in the ATP-binding pocket of the FGFR kinase domain[1][4][5]. This irreversible binding locks the kinase in an inactive state, thereby blocking downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation[1][6].

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A good starting point for most cell-based assays is a concentration range of 10 nM to 1 µM. However, the optimal concentration is highly dependent on the specific cell line and the FGFR expression levels. For initial experiments, a dose-response curve is recommended to determine the EC50 value for your specific model system[1]. For example, in Tel-FGFR1 transformed Ba/F3 cells, the EC50 was found to be 14 nM, while in various FGFR-dependent cancer cell lines, effective concentrations ranged from the low nanomolar to the micromolar range[1][2].

Q3: How should I prepare and store this compound?

For stock solutions, dissolve this compound in DMSO. It is recommended to prepare a high-concentration stock (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles[2]. For in vitro experiments, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Working solutions should be freshly prepared from the stock solution for each experiment[2].

Q4: What are the known off-target effects of this compound?

While this compound is highly selective for FGFRs, it can exhibit activity against other kinases at higher concentrations. Kinome-wide screening has shown that at a concentration of 10 µM, this compound can also bind to other kinases such as Flt1, Flt4, and VEGFR2[1]. It is crucial to use the lowest effective concentration to minimize off-target effects.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low inhibition of FGFR signaling (e.g., p-FGFR, p-ERK levels unchanged) 1. Inactive this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Insufficient Concentration: The concentration of this compound is too low for the specific cell line. 3. Short Incubation Time: As an irreversible inhibitor, this compound's effect is time-dependent.1. Use a fresh aliquot of this compound stock solution. Ensure proper storage at -20°C or -80°C[2]. 2. Perform a dose-response experiment to determine the optimal concentration (e.g., 1 nM to 10 µM) for your cell line. 3. Increase the incubation time. A time-course experiment (e.g., 1, 6, 24 hours) can help determine the optimal duration for target inhibition.
High cell toxicity or unexpected cell death 1. High this compound Concentration: The concentration used is toxic to the cells. 2. Off-target Effects: At high concentrations, this compound may inhibit other kinases essential for cell survival[1]. 3. Solvent Toxicity: The final concentration of DMSO in the culture medium is too high.1. Lower the concentration of this compound. Refer to your dose-response curve to find a concentration that is effective but not overly toxic. 2. Use a more selective concentration. If off-target effects are suspected, lower the concentration and verify inhibition of the intended target. 3. Ensure the final DMSO concentration is ≤ 0.1%.
Variability between experiments 1. Inconsistent Cell Density: Variations in the number of cells plated can affect the drug-to-cell ratio. 2. Inconsistent Drug Preparation: Errors in diluting the stock solution. 3. Cell Line Instability: Changes in the cell line's characteristics over passages.1. Maintain consistent cell seeding densities for all experiments. 2. Prepare fresh working solutions of this compound for each experiment and be precise with dilutions. 3. Use cells within a consistent passage number range and regularly check for mycoplasma contamination.

Quantitative Data Summary

Table 1: Biochemical Activity of this compound

Target KinaseKd (nM)IC50 (nM)
FGFR12.8[2][3]9.2[2][3]
FGFR26.9[2][3]6.2[2][3]
FGFR35.4[2][3]11.9[2][3]
FGFR4120[2][3]189[2][3]
Flt132[1][2]661[2]
Blk65[1]381[2]

Table 2: Cellular Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeEC50 (µM)
KATO IIIStomach0.014[2]
SNU-16Stomach0.03[2]
FU97Stomach0.65[2]
RT4Bladder0.07[2]
SBC-3Lung0.08[2]
H520Lung4.5[2]
G-401Kidney0.14[2]
G-402Kidney1.65[2]
A2780Ovary0.22[2]
PA-1Ovary4.6[2]
A2.1Pancreas0.23[2]
RD-ESBone2.3[2]

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2[1].

  • Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle-treated control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the EC50 value.

Protocol 2: Western Blotting for FGFR Pathway Inhibition
  • Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of this compound (and a vehicle control) for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the extent of inhibition of FGFR signaling.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates Fiin1 This compound Fiin1->FGFR Irreversibly Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cells treat Treat with this compound (Dose-Response) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability western Western Blot (p-FGFR, p-ERK) treat->western ec50 Determine EC50 viability->ec50 inhibition Quantify Inhibition western->inhibition

Caption: General experimental workflow for optimizing this compound concentration.

References

Fiin-1 experimental artifacts and controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fiin-1, a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure the successful design and interpretation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective and irreversible inhibitor of FGFR family kinases (FGFR1, 2, 3, and 4).[1][2][3][4] It contains an acrylamide group that forms a covalent bond with a specific cysteine residue located in the P-loop of the ATP-binding site of FGFRs.[1][5] This covalent modification is responsible for its high potency and irreversible inhibition of kinase activity.[1]

Q2: How selective is this compound?

A2: this compound is highly selective for FGFR kinases. Kinome-wide screening has shown that at a concentration of 10 µM, this compound strongly binds to FGFR1-4.[1] It also shows some binding to other kinases, most notably Flt1 (VEGFR1), Flt4 (VEGFR3), and Blk, but with lower affinity compared to the FGFRs.[1][2] Its selectivity is significantly greater than many other multi-kinase inhibitors.

Q3: What are the key experimental controls to use with this compound?

A3: To ensure the rigor of your experimental results, the following controls are essential:

  • Negative Control (Reversible Analog): Use FRIN-1, a structural analog of this compound where the reactive acrylamide group is replaced with a propyl amide.[1] FRIN-1 is incapable of forming a covalent bond and thus serves to differentiate the effects of reversible versus irreversible inhibition.[1] A significantly lower potency of FRIN-1 compared to this compound indicates that the observed cellular effects are due to the covalent modification of the target.[1]

  • Genetic Negative Control (Mutant Target): Utilize cells expressing a mutant version of the target FGFR where the key cysteine residue for covalent binding is mutated, for example, C486S in FGFR1.[1] this compound should exhibit significantly reduced potency in these cells, comparable to that of FRIN-1.[1] This control confirms that the covalent interaction with the intended cysteine is responsible for the inhibitor's high potency.

  • Vehicle Control: A vehicle control, typically DMSO, is crucial to account for any effects of the solvent on the experimental system.

  • Positive Control: A known activator of the FGFR pathway, such as a specific fibroblast growth factor (e.g., FGF2), should be used to ensure the signaling pathway is active in the experimental model. Additionally, another well-characterized FGFR inhibitor, like PD173074, can be used as a positive control for inhibition.[1]

Troubleshooting Guide

Q4: I am not observing the expected inhibitory effect of this compound on my FGFR-dependent cell line. What could be the issue?

A4: There are several potential reasons for a lack of effect:

  • Compound Integrity: Ensure that your this compound stock has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

  • Cell Line Dependence: Confirm that your cell line is indeed dependent on FGFR signaling for proliferation or the phenotype being measured. You can verify this by checking for FGFR amplification or mutations known to confer sensitivity.[1]

  • Assay Duration: For a covalent inhibitor like this compound, the inhibitory effect can be time-dependent. Consider increasing the incubation time to allow for sufficient covalent modification of the target.

  • Drug Efflux: Some cell lines may express high levels of drug efflux pumps that can reduce the intracellular concentration of this compound.

  • Experimental System: Verify that the downstream signaling pathway you are assessing (e.g., p-ERK, p-Akt) is robustly activated by FGF in your system.

Q5: I am concerned about potential off-target effects of this compound. How can I address this?

A5: While this compound is highly selective, it's good practice to rule out off-target effects:

  • Use the Proper Controls: The most effective way to demonstrate on-target activity is to use the recommended controls: the reversible analog FRIN-1 and cells expressing the cysteine-mutant FGFR.[1] If the phenotype is only observed with this compound and not with FRIN-1 (at equivalent concentrations that account for the difference in potency) and is absent in the mutant cell line, it strongly suggests an on-target effect.

  • Dose-Response Analysis: Perform a dose-response experiment. On-target effects should typically occur at concentrations consistent with the known IC50 or EC50 values of this compound for FGFR inhibition. Off-target effects are more likely to appear at higher concentrations.

  • Phenotype Rescue: If possible, perform a rescue experiment by overexpressing a downstream effector of the FGFR pathway to see if it can reverse the effects of this compound.

Quantitative Data Summary

Table 1: this compound Binding Affinity (Kd) and Biochemical Inhibition (IC50)

TargetKd (nM)Biochemical IC50 (nM)
FGFR12.8[1][2][3][4]9.2[1][2][3][4]
FGFR26.9[1][2][3][4]6.2[1][2][3][4]
FGFR35.4[1][2][3][4]11.9[1][2][3][4]
FGFR4120[1][2][3][4]189[1][2][3][4]
Flt132[1][2][3]661[1][2]
Blk65[1][2]381[1][2]

Table 2: this compound Cellular Potency (EC50) in FGFR-Dependent Cell Lines

Cell LineTransformationEC50 (nM)
Ba/F3Tel-FGFR114[1]
Ba/F3Tel-FGFR310[1]

Experimental Protocols

Protocol 1: Western Blot Analysis of FGFR Downstream Signaling

  • Cell Culture and Treatment: Plate cells (e.g., MCF10A-iFGFR1) and allow them to adhere. Serum-starve the cells for 24 hours.

  • Inhibitor Pre-treatment: Pre-treat the cells with the desired concentrations of this compound, FRIN-1, or vehicle (DMSO) for 1-2 hours.

  • Pathway Stimulation: Stimulate the FGFR pathway. For iFGFR1 systems, add AP20187.[1] For wild-type cells, add an appropriate FGF ligand. Incubate for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-FGFR, total FGFR, p-ERK1/2, total ERK1/2, p-Akt, and total Akt. Use a loading control like GAPDH or β-actin.

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence substrate for detection.

Protocol 2: Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Addition: The next day, add a serial dilution of this compound, FRIN-1, or a positive control inhibitor (e.g., PD173074) to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[1]

  • Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the data to the vehicle-treated wells and plot the results to determine the EC50 values.

Protocol 3: In-Cell Covalent Labeling Assay

  • Cell Culture and Treatment: Culture HEK293 cells transiently transfected with full-length FGFR1 (or stable cell lines expressing tagged FGFR1). Treat the cells with this compound-biotin or FRIN-1-biotin (as a negative control) at a suitable concentration (e.g., 5 µM) for 1-2 hours.[1]

  • Cell Lysis: Lyse the cells as described in the Western blot protocol.

  • Immunoprecipitation: Immunoprecipitate the FGFR1 protein from the cell lysates using an anti-FGFR1 or anti-tag antibody.

  • SDS-PAGE and Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer to a PVDF membrane.

  • Detection of Biotinylation: Probe the membrane with streptavidin-HRP to detect the biotinylated this compound adduct on FGFR1.[1]

  • Loading Control: As a control for the amount of immunoprecipitated protein, re-probe the membrane with an anti-FGFR1 antibody.

Visualizations

Fiin1_Signaling_Pathway This compound Mechanism of Action cluster_membrane Cell Membrane cluster_inhibitor Inhibitor Action cluster_downstream Downstream Signaling FGFR FGFR RAS_MAPK RAS/MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Fiin1 This compound Fiin1->FGFR Irreversible Covalent Inhibition FRIN1 FRIN-1 (Negative Control) FRIN1->FGFR Reversible (Weak) Inhibition Cell_Effects Proliferation, Survival RAS_MAPK->Cell_Effects PI3K_AKT->Cell_Effects PLCg->Cell_Effects FGF FGF Ligand FGF->FGFR Binds & Activates

Caption: this compound covalently inhibits FGFR, blocking downstream signaling pathways.

Fiin1_Troubleshooting_Workflow Troubleshooting this compound Experiments Start No/Weak Effect Observed Check_Compound Check this compound Integrity (Storage, Fresh Dilution) Start->Check_Compound Decision1 Compound OK? Check_Compound->Decision1 Check_Cell_Line Confirm FGFR Dependence (Genomic Data, Literature) Decision2 Cell Line Dependent? Check_Cell_Line->Decision2 Check_Assay Optimize Assay Conditions (Incubation Time, Stimulus) Decision3 Assay Optimized? Check_Assay->Decision3 Decision1->Check_Cell_Line Yes Solution_Compound Order New Compound Decision1->Solution_Compound No Decision2->Check_Assay Yes Solution_Cell_Line Select a Validated FGFR-dependent Cell Line Decision2->Solution_Cell_Line No Solution_Assay Run Time-Course & Titrate Stimulus Decision3->Solution_Assay No Success Problem Solved Decision3->Success Yes

Caption: A logical workflow for troubleshooting common issues in this compound experiments.

Fiin1_Experimental_Controls Logical Flow of this compound Controls Experiment Observe Phenotype with this compound Control1 Test FRIN-1 (Reversible Control) Experiment->Control1 Result1 Is Phenotype Absent or Greatly Reduced? Control1->Result1 Control2 Test this compound in FGFR Cys->Ser Mutant Cells Result1->Control2 Yes Conclusion_OffTarget Conclusion: Phenotype may be due to OFF-TARGET effects or non-covalent inhibition Result1->Conclusion_OffTarget No Result2 Is Phenotype Absent or Greatly Reduced? Control2->Result2 Conclusion_OnTarget Conclusion: Phenotype is due to ON-TARGET Covalent Inhibition of FGFR Result2->Conclusion_OnTarget Yes Result2->Conclusion_OffTarget No

Caption: Diagram illustrating the use of controls to confirm on-target this compound activity.

References

Fiin-1 degradation and stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Fiin-1 Technical Support Center

Welcome to the technical support resource for this compound, a potent, selective, and irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to ensure the successful application of this compound in your experiments by addressing common challenges related to its stability and handling.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder and its stock solutions?

A1: Proper storage is critical to maintain the integrity of this compound.

  • Powder: The solid form of this compound should be stored at -20°C for long-term stability.

  • Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO.[4] Aliquot these into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.[1] Stock solutions in DMSO are stable for up to 6 months at -80°C and for 1 month at -20°C.[1][5]

Q2: My this compound solution, once diluted in aqueous buffer, appears cloudy or shows precipitation. What should I do?

A2: this compound has limited solubility in aqueous buffers.[6][7][8][9] Precipitation indicates that the compound has fallen out of solution.

  • Solvent Choice: Ensure your initial stock solution is fully dissolved in high-quality, anhydrous DMSO before diluting into your aqueous experimental buffer.[4]

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay low (typically <1%) to prevent solvent effects on your experiment.

  • Preparation Timing: Always prepare aqueous working solutions fresh, immediately before use. Do not store this compound in aqueous solutions for any extended period, as this can lead to both precipitation and degradation.[6][7][8][9]

Q3: I am not observing the expected inhibitory effect in my cell-based assay. What are the potential causes related to the compound?

A3: Loss of activity can stem from several factors related to compound handling and stability.

  • Degradation: this compound is an irreversible inhibitor containing a reactive acrylamide group, which is susceptible to degradation, especially in aqueous solutions at non-optimal pH or temperature. Prepare fresh dilutions for every experiment from a properly stored -80°C DMSO stock.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and lead to compound degradation. Use single-use aliquots.[1]

  • Interaction with Media Components: Components in cell culture media, such as serum proteins or free thiols (like cysteine), can potentially interact with or sequester this compound, reducing its effective concentration. Consider this when designing your experiment.

Q4: What is the mechanism of action for this compound?

A4: this compound is an irreversible inhibitor that covalently binds to a specific cysteine residue located in the P-loop of the ATP-binding site of FGFRs 1, 2, 3, and 4.[2][3][10] This covalent modification permanently inactivates the kinase, blocking downstream signaling pathways such as the MAPK and PI3K/Akt pathways that are involved in cell proliferation and survival.[2][11][12]

Quantitative Data Summary

For consistent and reproducible results, refer to the following solubility and stability data.

Table 1: this compound Solubility
SolventSolubilityNotes
DMSO≥ 100 mg/mL[4]Recommended for primary stock solutions. Use fresh, anhydrous grade.
EthanolInsolubleNot a recommended solvent.
Water / PBSInsoluble / Sparingly Soluble[4]Aqueous working solutions must be made fresh by diluting from a DMSO stock.
Table 2: this compound Stock Solution Stability
Storage ConditionSolventStability DurationRecommendation
-80°CDMSO1 year[4]Optimal for long-term storage.
-20°CDMSO1 month[1][4][5]Suitable for short-term storage.
4°C / Room TempAqueous Buffer< 1 dayNot recommended. Prepare fresh before use.[6][7][9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the standard procedure for preparing this compound solutions for in vitro and cell-based assays.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-quality DMSO

  • Sterile microcentrifuge tubes

  • Target aqueous buffer (e.g., PBS, cell culture medium)

Procedure:

  • Prepare DMSO Stock (e.g., 10 mM):

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound powder in a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex thoroughly until the solid is completely dissolved.

  • Aliquot and Store:

    • Dispense the stock solution into single-use, light-protected aliquots.

    • Store the aliquots at -80°C for long-term storage.[1][5]

  • Prepare Aqueous Working Solution (e.g., 10 µM):

    • Immediately before the experiment, thaw one aliquot of the 10 mM DMSO stock solution.

    • Perform a serial dilution of the stock solution into your final aqueous buffer (e.g., cell culture medium) to reach the desired final concentration.

    • Crucially, add the DMSO stock dropwise to the aqueous buffer while vortexing to prevent precipitation.

    • Use the final working solution immediately. Do not store.

Visual Guides and Diagrams

Signaling Pathway: this compound Inhibition of FGFR

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Downstream PI3K/Akt & MAPK Pathways FGFR->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Fiin1 This compound Fiin1->FGFR Covalently Inhibits

Caption: Mechanism of this compound action on the FGFR signaling cascade.

Workflow: Preparing this compound Solutions

Solution_Prep_Workflow start Start: this compound Powder weigh 1. Equilibrate vial to RT & weigh powder start->weigh dissolve 2. Dissolve in Anhydrous DMSO (e.g., 10 mM Stock) weigh->dissolve aliquot 3. Aliquot into single-use tubes dissolve->aliquot store 4. Store at -80°C aliquot->store thaw 5. Thaw one aliquot immediately before use store->thaw dilute 6. Serially dilute into aqueous assay buffer thaw->dilute use 7. Use working solution immediately dilute->use end Experiment Ready use->end Troubleshooting_Workflow start Problem: This compound Inactive? storage Check Storage: Was stock stored at -80°C? start->storage handling Check Handling: Were single-use aliquots used? start->handling prep Check Preparation: Was aqueous solution made fresh? start->prep storage_yes Yes storage->storage_yes storage_no No -> Degradation likely. Use new vial. storage->storage_no handling_yes Yes handling->handling_yes handling_no No -> Degradation from freeze-thaw. Use new aliquot. handling->handling_no prep_yes Yes prep->prep_yes prep_no No -> Aqueous instability. Prepare fresh solution. prep->prep_no final_check If all checks pass, consider assay-specific issues (e.g., media interference). handling_yes->final_check

References

Technical Support Center: Cell Line-Specific Sensitivity to Fiin-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fiin-1, a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of cell line-specific sensitivity to aid in experimental design and data interpretation.

Data Presentation: Cell Line Sensitivity to this compound

The sensitivity of cancer cell lines to this compound is highly dependent on their reliance on FGFR signaling for survival and proliferation. The following tables summarize the anti-proliferative activity of this compound across various cancer cell lines, presenting both EC50 and IC50 values.

Table 1: Anti-proliferative Activity (EC50) of this compound in Various Cancer Cell Lines

Cancer TypeCell LineEC50 (µM)
BladderRT40.07
PancreasA2.10.23
BoneRD-ES2.3
OvaryA27800.22
PA-14.6
LungSBC-30.08
H5204.5
KidneyG-4010.14
G-4021.65
StomachKATO III0.014
SNU-160.03
FU970.65

Data sourced from MedChemExpress.[1]

Table 2: Biochemical Inhibitory Activity (IC50) of this compound against FGFRs and Other Kinases

TargetIC50 (nM)
FGFR19.2
FGFR26.2
FGFR311.9
FGFR4189
Blk381
Flt1661

Data sourced from MedChemExpress.[1]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of this compound's mechanism of action and to guide experimental design, the following diagrams illustrate the FGFR signaling pathway, a typical experimental workflow for assessing this compound activity, and the logical relationships governing sensitivity and resistance.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Autophosphorylation & Docking PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC STAT->Nucleus Proliferation Cell Proliferation, Survival, Migration Nucleus->Proliferation Fiin1 This compound Fiin1->FGFR Inhibits

FGFR Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (Select sensitive & resistant lines) treatment 3. Cell Treatment (Dose-response & time-course) cell_culture->treatment fiin1_prep 2. This compound Preparation (Stock solution in DMSO) fiin1_prep->treatment viability_assay 4a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay western_blot 4b. Western Blot (p-FGFR, p-ERK, etc.) treatment->western_blot kinase_assay 4c. In Vitro Kinase Assay (Biochemical validation) treatment->kinase_assay data_analysis 5. Data Analysis (IC50/EC50 calculation, band densitometry) viability_assay->data_analysis western_blot->data_analysis kinase_assay->data_analysis

Experimental Workflow for Assessing this compound Activity.

Sensitivity_Resistance cluster_sensitivity Sensitivity to this compound cluster_resistance Resistance to this compound fgfr_dependent High FGFR Signaling Dependence sensitive_phenotype Sensitive Phenotype (Apoptosis, Growth Arrest) fgfr_dependent->sensitive_phenotype no_resistance Absence of Resistance Mechanisms no_resistance->sensitive_phenotype gatekeeper_mutation FGFR Gatekeeper Mutations resistant_phenotype Resistant Phenotype (Continued Proliferation) gatekeeper_mutation->resistant_phenotype bypass_pathway Activation of Bypass Signaling Pathways (e.g., EGFR, MET) bypass_pathway->resistant_phenotype

Logical Relationships in this compound Sensitivity and Resistance.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the measurement of cell viability in response to this compound treatment using a colorimetric MTT assay.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. It is recommended to perform a wide range of concentrations for the initial dose-response curve (e.g., 0.01 µM to 10 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blotting for FGFR Pathway Analysis

This protocol describes the detection of changes in the phosphorylation status of FGFR and downstream signaling proteins after this compound treatment.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling.

    • Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified time (e.g., 1-6 hours).

    • For pathway activation, stimulate the cells with an appropriate FGF ligand for a short period (e.g., 15-30 minutes) before harvesting.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Assay

This protocol is for the direct assessment of this compound's inhibitory effect on FGFR kinase activity in a cell-free system.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • In a 96-well plate, add recombinant FGFR enzyme, a suitable substrate (e.g., a synthetic peptide), and varying concentrations of this compound or vehicle control.

    • Pre-incubate for 15-30 minutes at room temperature.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding ATP (at a concentration close to the Km for the specific FGFR isoform).

    • Incubate for 30-60 minutes at 30°C.

  • Detection:

    • Stop the reaction and detect the phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-33P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based assay: Measuring the amount of ATP remaining in the reaction using a luciferase-based system (e.g., Kinase-Glo®).

      • Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.

  • Data Analysis:

    • Normalize the signal to the vehicle control.

    • Plot the percentage of kinase activity against the logarithm of this compound concentration and determine the IC50 value.

Troubleshooting Guide and FAQs

FAQs

  • Q1: What is the mechanism of action of this compound?

    • A1: this compound is a potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3.[1] It forms a covalent bond with a specific cysteine residue in the ATP-binding pocket of the FGFR kinase domain, leading to the irreversible inactivation of the enzyme.

  • Q2: How should I prepare and store this compound?

    • A2: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in DMSO (e.g., 10 mM). Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Q3: What are the known off-target effects of this compound?

    • A3: While this compound is highly selective for FGFRs, it can inhibit other kinases at higher concentrations, such as Blk and Flt1.[1] It is crucial to use the lowest effective concentration to minimize off-target effects and to validate findings using complementary approaches.

  • Q4: Why do different cell lines exhibit varying sensitivity to this compound?

    • A4: The sensitivity of a cell line to this compound is primarily determined by its dependence on FGFR signaling for survival and proliferation. Cell lines with FGFR gene amplifications, fusions, or activating mutations are generally more sensitive. Resistance can arise from pre-existing or acquired mechanisms that bypass the need for FGFR signaling.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability in cell viability assays Inconsistent cell seedingEnsure a single-cell suspension and uniform seeding density across all wells.
Edge effects in the 96-well plateAvoid using the outer wells of the plate or fill them with sterile PBS or medium to maintain humidity.
This compound precipitationEnsure that the final DMSO concentration in the culture medium is low (typically <0.5%) and that the this compound stock solution is fully dissolved.
No or weak inhibition of FGFR phosphorylation in Western blot Insufficient this compound concentration or treatment timePerform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
Low basal FGFR activityIf not already doing so, stimulate the cells with an appropriate FGF ligand to induce robust FGFR phosphorylation.
Poor antibody qualityUse validated antibodies specific for the phosphorylated and total forms of the target proteins.
Unexpected cell death in control (DMSO-treated) cells High DMSO concentrationEnsure the final DMSO concentration is non-toxic to your cells (typically <0.5%). Perform a DMSO toxicity curve if necessary.
Acquired resistance to this compound during long-term culture Development of gatekeeper mutations in the FGFR geneSequence the FGFR kinase domain in resistant clones to identify potential mutations. Consider using next-generation FGFR inhibitors that can overcome these mutations.
Activation of bypass signaling pathwaysUse pathway analysis tools (e.g., phospho-kinase arrays, Western blotting for other RTKs) to identify upregulated signaling pathways in resistant cells. Consider combination therapies to target both FGFR and the bypass pathway.

References

Technical Support Center: Overcoming Fiin-1 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Fiin-1 resistance in their cancer cell experiments. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Problem 1: Decreased Sensitivity or Acquired Resistance to this compound

You observe a diminished effect of this compound on cell viability or signaling pathways after an initial response or in a new cell line.

Possible Causes and Solutions:

  • On-Target Secondary Mutations in FGFR:

    • Explanation: The most common mechanism of acquired resistance to this compound is the emergence of secondary mutations in the kinase domain of the FGFR protein, which can prevent the covalent binding of the inhibitor. The "gatekeeper" mutation is a well-documented example.

    • Troubleshooting Steps:

      • Sequence the FGFR Kinase Domain: Perform Sanger sequencing or next-generation sequencing (NGS) of the FGFR gene in your resistant cell line to identify potential mutations. Pay close attention to the gatekeeper residue (e.g., V561M in FGFR1).

      • Switch to a Next-Generation Inhibitor: If a gatekeeper mutation is confirmed, consider using a next-generation covalent FGFR inhibitor, such as FIIN-2 or FIIN-3, which are designed to overcome this type of resistance.[1]

      • Confirm with a Cell-Based Assay: Test the efficacy of this compound and a next-generation inhibitor side-by-side in your resistant cell line using a cell viability assay to confirm the differential sensitivity.

  • Activation of Bypass Signaling Pathways:

    • Explanation: Cancer cells can develop resistance by upregulating alternative signaling pathways to compensate for the inhibition of FGFR. The most common bypass pathways are the PI3K/AKT/mTOR and MAPK pathways.

    • Troubleshooting Steps:

      • Assess Bypass Pathway Activation: Use western blotting to analyze the phosphorylation status of key proteins in the PI3K/AKT/mTOR (e.g., p-AKT, p-mTOR, p-S6) and MAPK (e.g., p-ERK) pathways in your resistant cells compared to the sensitive parental cells, both with and without this compound treatment.

      • Implement Combination Therapy: If a bypass pathway is activated, consider a combination therapy approach. For example, if the PI3K/AKT pathway is upregulated, combine this compound with a PI3K or mTOR inhibitor.

      • Determine Synergistic Effects: Perform cell viability assays with a matrix of concentrations of this compound and the second inhibitor to determine if the combination is synergistic, additive, or antagonistic.

Problem 2: Inconsistent or Non-Reproducible this compound Efficacy

Your experimental results with this compound vary significantly between experiments.

Possible Causes and Solutions:

  • Compound Instability:

    • Explanation: this compound, like many small molecule inhibitors, can be susceptible to degradation if not stored and handled properly.

    • Troubleshooting Steps:

      • Proper Storage: Store this compound as a powder at -20°C for long-term storage. Once dissolved in a solvent like DMSO, aliquot the stock solution and store at -80°C to minimize freeze-thaw cycles.[2]

      • Fresh Working Solutions: Prepare fresh dilutions of this compound in your cell culture medium for each experiment. Do not store diluted this compound for extended periods.

  • Cell Line Integrity and Passage Number:

    • Explanation: Cell lines can change their characteristics over time with increasing passage numbers, which can affect their sensitivity to drugs.

    • Troubleshooting Steps:

      • Use Low-Passage Cells: Whenever possible, use cell lines with a low passage number from a reputable cell bank.

      • Regular Authentication: Periodically authenticate your cell lines using methods like short tandem repeat (STR) profiling to ensure they have not been misidentified or cross-contaminated.

Data Presentation

Table 1: this compound Activity in Sensitive vs. Resistant Cancer Cell Lines

Cell LineFGFR StatusResistance MechanismThis compound IC50/EC50Reference
NCI-H1581FGFR1 AmplifiedSensitive2.5 nM[3]
NCI-H2170No FGFR1 AmplificationIntrinsically Resistant>10 µM[3]
Ba/F3 (FGFR1 WT)EngineeredSensitive14 nM[4]
Ba/F3 (FGFR1 V561M)EngineeredGatekeeper Mutation>50-fold increase vs. WT[1]
KMS-11FGFR3 Y373CSensitive-
KMS-11RFGFR3 Y373C, V555MAcquired Gatekeeper MutationResistant to this compound analog

Table 2: Efficacy of Next-Generation Inhibitors in Resistant Models

Cell Line ModelResistance MutationFIIN-2 EC50FIIN-3 EC50Reference
H2077 (FGFR1 V561M)Gatekeeper<10-fold shift vs. WT<10-fold shift vs. WT[1]
H1581 (FGFR1 V561M)Gatekeeper<10-fold shift vs. WT<10-fold shift vs. WT[1]

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous dose escalation.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (powder and DMSO stock)

  • 96-well and standard culture plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Determine Initial IC50: Culture the parental cells and determine the half-maximal inhibitory concentration (IC50) of this compound using a standard 72-hour cell viability assay.

  • Initiate Resistance Induction: Culture the parental cells in their complete medium containing this compound at a starting concentration of approximately the IC10 to IC20 (the concentration that inhibits 10-20% of cell growth). Culture a parallel batch of cells with DMSO as a vehicle control.

  • Dose Escalation: Maintain the cells in the this compound-containing medium, changing the medium every 3-4 days. Once the cells resume a normal growth rate, increase the concentration of this compound by 1.5- to 2-fold.

  • Repeat Dose Escalation: Continue this process of stepwise dose escalation over several months.

  • Confirmation of Resistance: Periodically, test the sensitivity of the this compound-treated cell population to a range of this compound concentrations and compare the IC50 to the parental cell line. A significant increase in IC50 (typically >10-fold) indicates the development of resistance.

  • Isolation of Monoclonal Resistant Lines (Optional): To obtain a homogenous resistant population, perform single-cell cloning by limiting dilution in 96-well plates.

  • Maintenance of Resistant Phenotype: Maintain the established resistant cell lines in a medium containing a maintenance dose of this compound (e.g., the concentration at which they were selected) to preserve the resistant phenotype.[5]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Parental and/or resistant cell lines

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of this compound (or DMSO for vehicle control).

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells. Calculate the percentage of growth inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.[6]

Protocol 3: Western Blotting for FGFR Pathway Analysis

This protocol is for detecting changes in the expression and phosphorylation of key proteins in the FGFR signaling pathway.

Materials:

  • Parental and resistant cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-FGFR (Tyr653/654), anti-FGFR, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with this compound at the desired concentration and time. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature protein samples and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the changes in protein expression and phosphorylation between different treatment groups. Normalize phosphoprotein levels to total protein levels.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent, selective, and irreversible inhibitor of the Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[4] It works by forming a covalent bond with a specific cysteine residue in the ATP-binding pocket of the FGFR kinase domain, which permanently inactivates the receptor and blocks downstream signaling pathways that promote cancer cell proliferation and survival.

Q2: My cells are not responding to this compound, even though they have an FGFR amplification. What could be the reason?

A2: While FGFR amplification can sensitize cells to this compound, some cell lines with FGFR1 amplification may be intrinsically resistant. This can be due to co-existing mutations in other oncogenes, such as KRAS, which can drive cell survival independently of FGFR signaling.[3] It is recommended to perform a broader genomic analysis of your cell line to identify other potential driver mutations.

Q3: How do I know if my resistant cells have a gatekeeper mutation?

A3: The most direct way to identify a gatekeeper mutation is to sequence the kinase domain of the relevant FGFR gene in your resistant cells. Compare this sequence to that of the parental, sensitive cells. A change in the amino acid at the gatekeeper position (e.g., V561M in FGFR1) is indicative of this resistance mechanism.

Q4: What are FIIN-2 and FIIN-3, and when should I use them?

A4: FIIN-2 and FIIN-3 are next-generation irreversible FGFR inhibitors that were specifically designed to overcome resistance caused by gatekeeper mutations in the FGFR kinase domain.[1] If you have identified a gatekeeper mutation in your this compound-resistant cells, switching to FIIN-2 or FIIN-3 may restore sensitivity.

Q5: Can I combine this compound with other inhibitors?

A5: Yes, combination therapy is a key strategy to overcome resistance, particularly when it is mediated by the activation of bypass signaling pathways. For example, if your resistant cells show increased phosphorylation of AKT, combining this compound with a PI3K or mTOR inhibitor could be an effective strategy.[9] It is important to first confirm the activation of the bypass pathway and then to determine the optimal concentrations for the combination to achieve a synergistic effect.

Visualizations

Fiin_1_Resistance_Mechanisms cluster_sensitive This compound Sensitive Cell cluster_resistant This compound Resistant Cell Fiin1_S This compound FGFR_WT FGFR (Wild-Type) Fiin1_S->FGFR_WT Inhibits Downstream_S Downstream Signaling (e.g., PI3K/AKT, MAPK) FGFR_WT->Downstream_S Activates Apoptosis_S Apoptosis / Reduced Proliferation Fiin1_R This compound FGFR_Mut FGFR (Gatekeeper Mutation) Fiin1_R->FGFR_Mut Ineffective Inhibition Proliferation_R Continued Proliferation / Survival FGFR_Mut->Proliferation_R Constitutive Activation Bypass Bypass Pathway Activation (e.g., PI3K/AKT, MAPK) Bypass->Proliferation_R Drives Survival

Caption: Mechanisms of acquired resistance to this compound in cancer cells.

Caption: Troubleshooting workflow for investigating this compound resistance.

References

Navigating Fiin-1 in Preclinical Research: A Technical Support Guide for Minimizing In Vivo Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the irreversible FGFR inhibitor Fiin-1, this technical support center provides essential guidance on mitigating in vivo toxicity. By offering detailed troubleshooting, frequently asked questions, and standardized protocols, this resource aims to enhance experimental success and ensure animal welfare.

This compound is a potent, irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers. While a valuable tool for preclinical research, its use in vivo requires careful consideration of potential toxicities. This guide provides a framework for understanding, anticipating, and minimizing adverse effects associated with this compound administration in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a covalent inhibitor that selectively and irreversibly binds to a cysteine residue within the ATP-binding pocket of FGFRs 1, 2, and 3, and to a lesser extent, FGFR4. This covalent modification blocks the kinase activity, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival.

Q2: What are the known off-target effects of this compound that could contribute to in vivo toxicity?

Besides its high affinity for FGFRs, this compound also exhibits inhibitory activity against other kinases, notably Vascular Endothelial Growth Factor Receptors (VEGFRs). Inhibition of VEGFRs can lead to a distinct set of toxicities, which should be considered when designing and interpreting in vivo studies.

Q3: What are the most common toxicities observed with FGFR and VEGFR inhibitors in animal models?

Based on the class of inhibitors to which this compound belongs, researchers should be vigilant for the following potential toxicities:

  • Hyperphosphatemia: An on-target effect of FGFR1 inhibition, leading to elevated phosphate levels in the blood.[1][2]

  • Dermatologic Toxicities: Including skin rash, dry skin, and hand-foot syndrome.[1][3]

  • Ocular Toxicities: Such as dry eyes and blurred vision.[1][2]

  • Gastrointestinal Toxicities: Commonly presenting as diarrhea and stomatitis (inflammation of the mouth).[1][2]

  • Cardiovascular Effects: Related to VEGFR inhibition, such as hypertension.[4]

  • General Symptoms: Fatigue and weight loss are also commonly reported.[4][5]

Troubleshooting Guide: Minimizing this compound Toxicity In Vivo

This section provides practical solutions to common challenges encountered during in vivo experiments with this compound.

Problem Potential Cause Recommended Solution
Unexpected animal morbidity or rapid weight loss. Dose may be too high, exceeding the Maximum Tolerated Dose (MTD).Conduct a dose-range finding study to determine the MTD in your specific animal model and strain. Start with a lower dose and escalate gradually while monitoring for clinical signs of toxicity.
Improper formulation leading to poor solubility and precipitation.Use a recommended and well-validated formulation for in vivo administration. Ensure the vehicle is appropriate for the route of administration and is well-tolerated by the animals.
Signs of severe hyperphosphatemia (e.g., lethargy, anorexia). On-target effect of potent FGFR1 inhibition.Monitor serum phosphate levels regularly. Consider dietary phosphate restriction or the use of phosphate binders, though this should be done in consultation with a veterinarian and may require ethical approval. Dose reduction or interruption may be necessary.[2]
Development of skin lesions or hand-foot syndrome. Common toxicity of FGFR and VEGFR inhibitors.Provide supportive care, such as moisturizing creams. For hand-foot syndrome, ensure soft bedding to minimize irritation. Dose reduction may be required for severe cases.[6]
Ocular abnormalities (e.g., squinting, discharge). Known class effect of FGFR inhibitors.Conduct regular ophthalmologic examinations. For mild cases, supportive care may be sufficient. If symptoms are severe or progressive, dose interruption and veterinary consultation are recommended.[2]
Persistent diarrhea. Common gastrointestinal toxicity.Ensure animals have adequate hydration. Anti-diarrheal medications may be considered after veterinary consultation. A lower, more frequent dosing schedule might be better tolerated.[1]

Experimental Protocols

Formulation of this compound for In Vivo Administration

Proper formulation is critical to ensure bioavailability and minimize local and systemic toxicity. While specific formulations may be proprietary, a common starting point for preclinical studies involves a multi-component vehicle system.

Example Formulation:

  • Stock Solution: Prepare a concentrated stock of this compound in 100% DMSO.

  • Working Solution (for intraperitoneal injection):

    • Add the required volume of the this compound DMSO stock to PEG300 and mix thoroughly.

    • Add Tween-80 and mix again.

    • Finally, add saline to the desired final volume. A common final composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Note: Always prepare fresh on the day of dosing and visually inspect for any precipitation. The proportion of DMSO should be kept as low as possible.

In Vivo Dosing and Monitoring Workflow

A systematic approach to dosing and monitoring is essential for minimizing toxicity and generating reproducible data.

in_vivo_workflow cluster_pre_dosing Pre-Dosing cluster_dosing Dosing & Monitoring cluster_post_dosing Endpoint Analysis acclimatization Animal Acclimatization baseline Baseline Measurements (Weight, Clinical Signs) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization dosing This compound Administration (e.g., daily i.p.) randomization->dosing daily_monitoring Daily Monitoring (Weight, Clinical Signs, Food/Water Intake) dosing->daily_monitoring Daily weekly_monitoring Weekly Monitoring (Tumor Volume, Blood Sampling) daily_monitoring->weekly_monitoring Weekly weekly_monitoring->dosing Continue Treatment Cycle endpoint Euthanasia & Tissue Collection weekly_monitoring->endpoint Endpoint Criteria Met analysis Histopathology, Biomarker Analysis endpoint->analysis

In Vivo Dosing and Monitoring Workflow
Signaling Pathway of this compound Action and Potential Toxicities

Understanding the signaling pathways affected by this compound can help in predicting and interpreting toxicities.

fiin1_pathway cluster_fgfr FGFR Pathway (On-Target) cluster_vegfr VEGFR Pathway (Off-Target) cluster_effects Biological & Toxicological Effects fiin1 This compound fgfr FGFRs (1, 2, 3) fiin1->fgfr Inhibits vegfr VEGFRs fiin1->vegfr Inhibits pi3k PI3K/AKT Pathway fgfr->pi3k ras RAS/MAPK Pathway fgfr->ras plc PLCγ Pathway fgfr->plc hyperphosphatemia Hyperphosphatemia fgfr->hyperphosphatemia On-target toxicity skin_toxicity Skin/Ocular Toxicity fgfr->skin_toxicity On-target toxicity tumor_inhibition Tumor Growth Inhibition pi3k->tumor_inhibition ras->tumor_inhibition plc->tumor_inhibition angiogenesis Angiogenesis vegfr->angiogenesis hypertension Hypertension vegfr->hypertension Off-target toxicity angiogenesis->tumor_inhibition

This compound Signaling and Toxicity Pathways

By implementing these guidelines, researchers can more effectively manage the in vivo toxicities of this compound, leading to more reliable and ethically sound preclinical data. Continuous monitoring and a proactive approach to supportive care are paramount to successful experimentation with this potent kinase inhibitor.

References

Fiin-1 Technical Support Center: Troubleshooting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting unexpected results when using Fiin-1, a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, irreversible, and selective inhibitor of the FGFR family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).[1][2][3] It forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain, leading to sustained inhibition of its signaling activity.[1]

Q2: What are the known off-targets of this compound?

While this compound is highly selective for the FGFR family, it has been shown to bind to other kinases, which may lead to off-target effects. The most notable off-targets with binding affinities (Kd) below 1 µM include Blk (B lymphoid kinase), Flt1 (VEGFR1), and VEGFR2.[1][2][4]

Q3: My cells are showing a phenotype that is not consistent with FGFR inhibition. What could be the cause?

Unexpected phenotypes can arise from several factors, including off-target effects of this compound, experimental artifacts, or the development of resistance. For example, inhibition of VEGFR2 could lead to anti-angiogenic effects that might not be the primary focus of your study on FGFR signaling.[4][5] Refer to the troubleshooting guide below for a more detailed breakdown of potential causes and solutions.

Q4: How can I confirm that this compound is engaging its intended FGFR target in my cells?

A Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement.[1][2][6] This assay measures the thermal stability of a protein, which typically increases upon ligand binding. An increase in the melting temperature of an FGFR protein in the presence of this compound provides strong evidence of target engagement.

Q5: What are the best practices for preparing and storing this compound?

This compound is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[7][8][9] It is crucial to use anhydrous DMSO to prevent compound degradation. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7] For cell culture experiments, the final DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[10][11]

Data Presentation

Table 1: this compound Kinase Selectivity Profile

This table summarizes the binding affinities (Kd) and inhibitory concentrations (IC50) of this compound against its primary targets and known off-targets.

Target KinaseBinding Affinity (Kd) (nM)Biochemical (IC50) (nM)
FGFR12.89.2
FGFR26.96.2
FGFR35.411.9
FGFR4120189
Blk65381
Flt1 (VEGFR1)32661
VEGFR2210~100
ERK5160Not Reported
KIT420Not Reported
MET1000Not Reported
PDGFRB480Not Reported

Data compiled from multiple sources.[1][2][3][4]

Troubleshooting Guides

This section addresses specific unexpected results you might encounter during your experiments with this compound.

Issue 1: Weaker than expected inhibition of cell proliferation or downstream signaling.

Possible Cause Recommended Action
Compound Instability/Degradation Ensure proper storage of this compound stock solutions (-20°C or -80°C in anhydrous DMSO).[7] Avoid multiple freeze-thaw cycles by preparing small aliquots. Prepare fresh dilutions in culture media for each experiment.
Suboptimal Compound Concentration Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and assay.
Cell Line Insensitivity Confirm that your cell line is dependent on FGFR signaling for proliferation. This can be done by assessing the baseline expression and phosphorylation levels of FGFRs.
Development of Resistance A common mechanism of acquired resistance to FGFR inhibitors is the emergence of gatekeeper mutations, such as V561M in FGFR1.[12] If you suspect resistance, sequence the FGFR kinase domain in your treated cells.

Issue 2: Observation of unexpected cellular phenotypes (e.g., changes in cell adhesion, migration, or angiogenesis).

Possible Cause Recommended Action
Off-Target Effects This compound can inhibit VEGFR2, which may lead to anti-angiogenic effects.[4][5] It also inhibits Flt1, which can modulate VEGF signaling.[13][14][15] Consider if the observed phenotype could be related to the inhibition of these pathways.
Blk Inhibition This compound inhibits Blk, a kinase involved in B-cell signaling.[1][16] If working with B-lymphoid cells, consider the potential impact of Blk inhibition on your experimental outcomes.
Experimental Artifact Ensure that the observed phenotype is not a result of the experimental conditions themselves. Include appropriate vehicle controls (DMSO) at the same concentration used for this compound treatment.

Issue 3: Inconsistent results between experiments.

Possible Cause Recommended Action
Variability in Cell Culture Conditions Maintain consistent cell passage numbers, seeding densities, and growth conditions between experiments.
Inconsistent Compound Dosing Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure accurate and consistent pipetting.
Assay Variability Standardize all assay parameters, including incubation times, antibody concentrations, and detection methods.

Experimental Protocols

1. Western Blot for FGFR Signaling Pathway

This protocol is designed to assess the phosphorylation status of FGFR and downstream effectors like AKT and ERK.

  • Cell Culture and Treatment:

    • Plate cells at a density that will allow them to reach 70-80% confluency at the time of treatment.

    • Starve cells in a serum-free medium for 4-6 hours prior to treatment to reduce basal signaling.

    • Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-FGFR, total FGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.[12][17][18][19]

2. Cellular Thermal Shift Assay (CETSA)

This protocol verifies the direct binding of this compound to its target protein in a cellular context.

  • Cell Treatment:

    • Treat cultured cells with this compound or vehicle control (DMSO) at the desired concentration for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge to separate the aggregated proteins from the soluble fraction.

    • Collect the supernatant containing the soluble proteins.

  • Protein Analysis:

    • Quantify the amount of soluble target protein (e.g., FGFR1) in each sample using Western blotting.

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1][2][3][6][20]

Mandatory Visualization

Fiin1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Fiin1 This compound Fiin1->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits FGFR signaling, blocking downstream pathways.

Troubleshooting_Workflow UnexpectedResult Unexpected Experimental Result CheckControls Verify Controls (Vehicle, Positive/Negative) UnexpectedResult->CheckControls ReviewProtocol Review Experimental Protocol (Concentrations, Timings) CheckControls->ReviewProtocol CheckReagents Check Reagent Stability (this compound, Antibodies) ReviewProtocol->CheckReagents OntargetEffect Is it an On-Target Effect? CheckReagents->OntargetEffect OfftargetEffect Could it be an Off-Target Effect? OntargetEffect->OfftargetEffect No CETSA Confirm Target Engagement (CETSA) OntargetEffect->CETSA Yes Resistance Consider Acquired Resistance OfftargetEffect->Resistance No KinomeScan Review Kinome Scan Data OfftargetEffect->KinomeScan Yes Sequencing Sequence FGFR Kinase Domain Resistance->Sequencing RefineHypothesis Refine Hypothesis and Experiment CETSA->RefineHypothesis KinomeScan->RefineHypothesis Sequencing->RefineHypothesis

References

Technical Support Center: Confirming Fiin-1 Covalent Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for confirming the covalent modification of Fibroblast Growth Factor Receptors (FGFRs) by the irreversible inhibitor, Fiin-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] Its mechanism of action involves forming a stable covalent bond with a specific, conserved cysteine residue located in the P-loop of the FGFR kinase domain (e.g., Cys486 in FGFR1).[3][4] This covalent modification leads to the irreversible inactivation of the kinase, blocking downstream signaling pathways such as the MAPK (Erk1/2) and PI3K/Akt pathways that are often implicated in cancer cell proliferation and survival.[3][5][6]

Q2: What is the primary evidence required to confirm this compound's covalent inhibition?

A2: To rigorously confirm that this compound acts as a covalent inhibitor, several lines of evidence are required. These typically include:

  • Direct evidence of covalent bond formation: This is most definitively shown by mass spectrometry, which detects the expected mass increase of the FGFR protein corresponding to the addition of one this compound molecule.[7][8]

  • Irreversibility in biochemical and cellular assays: Washout experiments are crucial to demonstrate that the inhibitory effect of this compound on FGFR autophosphorylation and downstream signaling persists after the compound is removed, unlike a reversible inhibitor.[3]

  • Target engagement confirmation: Using a tagged version of the inhibitor, such as this compound-biotin, allows for visualization of direct labeling of the target protein (FGFR) in cell lysates via techniques like Western blotting.[3]

  • Structural confirmation: Mutating the target cysteine residue (e.g., C486S in FGFR1) should result in a significant loss of potency for this compound, making its activity comparable to its reversible analog, FRIN-1.[3]

Q3: My mass spectrometry results are ambiguous. What could be the issue?

A3: Ambiguous mass spectrometry results can arise from several factors. Here are some troubleshooting steps:

  • Incomplete Reaction: Ensure sufficient incubation time and concentration of this compound for the covalent modification to proceed to a detectable level. Covalent bond formation is time-dependent.[9]

  • Sample Purity: The FGFR protein sample must be highly pure. Contaminating proteins can complicate the mass spectrum.

  • Mass Spectrometer Settings: Ensure the mass spectrometer is calibrated correctly and is operating in a mass range appropriate for the intact protein-inhibitor adduct. High-resolution mass spectrometry is recommended for accurate mass measurement.[8]

  • Data Analysis: The software used for deconvolution of the mass spectrum must be capable of identifying the expected mass shift. Manually inspect the spectrum for the theoretical mass of the this compound-FGFR adduct.[8]

Q4: The inhibitory effect of this compound in my cellular assay seems reversible. What's wrong?

A4: If this compound appears to act reversibly, consider the following:

  • Ineffective Washout: The washout procedure may not be stringent enough to remove all unbound this compound. Increase the number of washes and the volume of wash buffer.

  • Compound Instability: Ensure the this compound compound is stable under your experimental conditions (e.g., in cell culture media). Degradation could lead to a loss of the reactive acrylamide group required for covalent modification.

  • Off-Target Effects: At high concentrations, this compound might exhibit off-target effects that are not mediated by covalent binding to FGFR. It is important to perform dose-response experiments.[3]

  • Cell Line Characteristics: The cell line may not be dependent on FGFR signaling for survival, or it may express a mutant form of FGFR that is resistant to this compound. Confirm FGFR expression and dependency.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its interactions with the FGFR family.

Table 1: this compound Binding Affinity and Biochemical Potency

TargetBinding Affinity (Kd, nM)Biochemical Potency (IC50, nM)
FGFR12.89.2
FGFR26.96.2
FGFR35.411.9
FGFR4120189
Data sourced from MedchemExpress and AbMole BioScience.[1][2]

Table 2: this compound Cellular Activity in FGFR-Dependent Cancer Cell Lines

Cell LineCancer TypeTargetCellular Potency (EC50)
KATO IIIGastricFGFR2 Amplification14 nM
SNU-16GastricFGFR2 Amplification30 nM
RT4Bladder-70 nM
Data sourced from various studies.[3][10]

Experimental Protocols & Methodologies

1. Intact Protein Mass Spectrometry to Confirm Covalent Adduct Formation

This protocol aims to detect the mass shift in FGFR protein upon covalent modification by this compound.

  • Methodology:

    • Incubate recombinant FGFR kinase domain (e.g., 2-5 µM) with a molar excess of this compound (e.g., 10-50 µM) in an appropriate kinase buffer. Include a vehicle control (e.g., DMSO).

    • Allow the reaction to proceed at room temperature for a set time course (e.g., 0, 15, 30, 60 minutes).

    • Quench the reaction by adding an equal volume of 0.1% formic acid.

    • Analyze the samples using liquid chromatography-high resolution accurate mass spectrometry (LC-HRAMS).[11] The system should be equipped with a column suitable for intact protein analysis.

    • Deconvolute the resulting mass spectra to determine the molecular weights of the unmodified FGFR and the this compound-FGFR adduct. The expected mass shift should correspond to the molecular weight of this compound.[7]

2. Biotin-Labeling and Western Blot for In-Cell Target Engagement

This protocol uses a biotinylated analog of this compound (this compound-biotin) to demonstrate direct binding to FGFR within a cellular context.

  • Methodology:

    • Culture cells known to express FGFR (e.g., HEK293 cells transiently transfected with an FGFR1 expression vector).[3]

    • Treat the cells with this compound-biotin (e.g., 50 µM) for 2-4 hours. As a negative control, treat a parallel set of cells with a reversible, non-biotinylated analog (FRIN-1-biotin).[3]

    • Lyse the cells and perform immunoprecipitation (IP) for FGFR using an anti-FGFR1 antibody.

    • Separate the immunoprecipitated proteins via SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with streptavidin conjugated to horseradish peroxidase (streptavidin-HRP) to detect biotinylated proteins.

    • A band corresponding to the molecular weight of FGFR should appear only in the lane from cells treated with this compound-biotin, confirming covalent labeling.[3]

3. Cellular Washout Assay to Demonstrate Irreversibility

This protocol differentiates irreversible from reversible inhibition by assessing the recovery of FGFR signaling after inhibitor removal.

  • Methodology:

    • Use a cell line where FGFR signaling can be induced (e.g., MCF10A cells expressing an inducible FGFR1 construct).[3]

    • Treat cells with this compound (e.g., 20 nM), a reversible inhibitor like FRIN-1 (e.g., 20 nM), or vehicle (DMSO) for 1-2 hours.

    • Washout Step: Remove the media, wash the cells extensively with fresh, serum-free media (e.g., 3-4 times) to remove any unbound inhibitor.

    • Add fresh media and stimulate FGFR signaling (e.g., by adding the dimerizing agent AP20187).[3]

    • After stimulation (e.g., 30 minutes), lyse the cells and analyze the phosphorylation status of FGFR (autophosphorylation) and downstream effectors like Erk1/2 by Western blot.

    • Inhibition of phosphorylation should persist in the this compound treated cells after washout, but not in the cells treated with the reversible inhibitor.[3]

Visualizations

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binding & Dimerization GRB2 GRB2/SOS FGFR->GRB2 Activation PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K Fiin1 This compound Fiin1->FGFR Covalent Inhibition RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription

Caption: FGFR signaling pathway and the point of inhibition by this compound.

Covalent_Modification_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays start_biochem Incubate Recombinant FGFR + this compound ms Intact Protein Mass Spectrometry start_biochem->ms activity_assay Kinase Activity Assay (Time-course) start_biochem->activity_assay result_ms Confirm Mass Shift (+ Mol. Wt. of this compound) ms->result_ms result_activity Confirm Time-Dependent Irreversible Inhibition activity_assay->result_activity start_cellular Treat FGFR-expressing Cells with this compound washout Washout Experiment start_cellular->washout biotin_label Target Engagement with This compound-biotin start_cellular->biotin_label wb_washout Western Blot for p-FGFR & p-ERK washout->wb_washout wb_biotin IP + Western Blot with Streptavidin-HRP biotin_label->wb_biotin result_washout Inhibition Persists Post-Washout wb_washout->result_washout result_biotin FGFR is Labeled wb_biotin->result_biotin

Caption: Experimental workflow for confirming this compound covalent modification.

References

Technical Support Center: Validating On-Target Effects of Fiin-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating the on-target effects of Fiin-1, a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and irreversible inhibitor of the FGFR family of receptor tyrosine kinases (FGFR1, 2, 3, and 4).[1][2][3] Its mechanism of action involves the formation of a covalent bond with a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[2] This irreversible binding leads to the inhibition of FGFR autophosphorylation and the subsequent blockade of downstream signaling pathways.[2]

Q2: What are the reported binding affinities and inhibitory concentrations of this compound for its primary targets?

This compound exhibits low nanomolar potency against FGFRs 1, 2, and 3. Its activity against FGFR4 is comparatively lower. The reported binding affinities (Kd) and half-maximal inhibitory concentrations (IC50) are summarized below.

TargetKd (nM)[1][2][3]Biochemical IC50 (nM)[1][2][3]
FGFR12.89.2
FGFR26.96.2
FGFR35.411.9
FGFR4120189

Q3: Is this compound selective for FGFRs? What are the known off-targets?

This compound is considered a selective FGFR inhibitor. However, like most kinase inhibitors, it can interact with other kinases, particularly at higher concentrations. Kinome-wide profiling has identified several potential off-target kinases. It is crucial to use this compound at the lowest effective concentration to minimize off-target effects.

Off-Target KinaseKd (nM)[1][2]Biochemical IC50 (nM)[2]
Flt1 (VEGFR1)32661
Blk65381
Flt4 (VEGFR3)120-
ERK5160-
VEGFR2210-
PDGFRB480-
KIT420-
MET1000-

Q4: How can I be sure that the observed cellular effects are due to FGFR inhibition by this compound?

Validating that the observed phenotype is a direct result of on-target this compound activity is critical. This can be achieved through a combination of experiments outlined in the troubleshooting guides below, such as assessing downstream signaling, performing washout experiments to confirm irreversibility, and using appropriate controls.

Troubleshooting Guides

Problem 1: No or weak inhibition of cell proliferation/viability is observed after this compound treatment.

Possible Causes & Solutions:

  • Cell Line Insensitivity: The cancer cell line used may not be dependent on FGFR signaling for survival.

    • Recommendation: Confirm that your cell line expresses FGFRs and exhibits constitutive FGFR signaling or is known to be sensitive to FGFR inhibition.[2] Consider using a positive control cell line known to be sensitive to this compound, such as Ba/F3 cells engineered to be dependent on FGFR1, 2, or 3.[4]

  • Incorrect this compound Concentration: The concentration of this compound may be too low.

    • Recommendation: Perform a dose-response experiment to determine the EC50 value for your specific cell line. Effective concentrations in sensitive cell lines are often in the low nanomolar range (e.g., 10-100 nM).[1]

  • Suboptimal Treatment Duration: The incubation time may be insufficient to observe an effect on cell viability.

    • Recommendation: Conduct a time-course experiment (e.g., 24, 48, 72 hours) as effects on cell proliferation are often measured after 72 hours of treatment.[2]

  • Compound Instability: this compound may have degraded.

    • Recommendation: Ensure proper storage of this compound powder (-20°C) and stock solutions (in DMSO at -80°C).[5] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.

Problem 2: How to confirm that this compound is engaging its target (FGFR) in my cells?

Solution: Assess the phosphorylation status of FGFR and its downstream effectors. On-target engagement should lead to a decrease in their phosphorylation.

Experimental Protocol: Western Blot for Downstream Signaling

  • Cell Treatment: Plate cells and allow them to adhere. Serum-starve the cells for 16-24 hours to reduce basal signaling. Treat with this compound at various concentrations (e.g., 10, 50, 200 nM) for 2-4 hours. Include a DMSO vehicle control. In some models, stimulation with an FGF ligand may be necessary to induce robust signaling.[6]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-FGFR (p-FGFR), total FGFR, phospho-Erk1/2 (p-Erk1/2), total Erk1/2, phospho-Akt (p-Akt), and total Akt.

    • Use appropriate secondary antibodies and a chemiluminescence detection system.

  • Expected Outcome: A dose-dependent decrease in the phosphorylation of FGFR, Erk1/2, and Akt should be observed in this compound treated cells compared to the DMSO control, while total protein levels should remain unchanged.[2]

Problem 3: How to experimentally verify the irreversible binding of this compound?

Solution: Perform a washout experiment. If this compound is an irreversible inhibitor, its inhibitory effects should persist even after the compound is removed from the cell culture medium.

Experimental Protocol: Washout Experiment

  • Initial Treatment: Treat cells with a sufficient concentration of this compound (e.g., 5-10 times the EC50) and a reversible FGFR inhibitor (e.g., PD173074) as a control for 2-4 hours.[2]

  • Washout:

    • Washout Group: Remove the drug-containing medium, wash the cells 2-3 times with serum-free medium, and then add fresh, drug-free medium.

    • Continuous Treatment Group: Replace the medium with fresh medium containing the respective inhibitors.

    • Control Group: Wash and add fresh, drug-free medium.

  • Incubation and Lysis: Incubate the cells for an extended period (e.g., 12-24 hours) to allow for potential recovery of signaling. Then, lyse the cells.

  • Analysis: Analyze the lysates by Western blot for p-FGFR and p-Erk1/2 as described above.

  • Expected Outcome: In the this compound washout group, FGFR signaling should remain inhibited, similar to the continuous treatment group. In contrast, the cells treated with the reversible inhibitor should show a recovery of signaling after washout.

Visualizations

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p44/42) MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Fiin1 This compound Fiin1->FGFR Inhibits

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_validation On-Target Validation Workflow start Start: Hypothesis of FGFR Dependence cell_culture Culture FGFR-Dependent Cell Line start->cell_culture dose_response Dose-Response Assay (e.g., CellTiter-Glo) cell_culture->dose_response determine_ec50 Determine EC50 dose_response->determine_ec50 western_blot Western Blot for Downstream Signaling (p-FGFR, p-ERK) determine_ec50->western_blot washout_exp Washout Experiment determine_ec50->washout_exp analyze_wb Analyze Western Blot western_blot->analyze_wb analyze_washout Analyze Washout Results washout_exp->analyze_washout conclusion Conclusion: On-Target Effect Validated analyze_wb->conclusion analyze_washout->conclusion

Caption: Experimental workflow for validating the on-target effects of this compound.

References

Fiin-1 Studies Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fiin-1, a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFR). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly selective and potent small molecule inhibitor of the FGFR family of receptor tyrosine kinases (FGFR1, 2, 3, and 4)[1][2][3][4][5]. It functions as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue (Cys486 in FGFR1) located in the P-loop of the ATP-binding site[1][5]. This covalent modification permanently inactivates the kinase activity of the receptor.

Q2: What are the key differences between this compound and its analog, FRIN-1?

This compound and FRIN-1 are structurally similar, but FRIN-1 lacks the electrophilic acrylamide group present in this compound. This makes FRIN-1 a reversible inhibitor of FGFR, as it cannot form a covalent bond with the receptor[1]. FRIN-1 serves as an excellent negative control to distinguish the effects of irreversible covalent inhibition by this compound from those of reversible FGFR inhibition.

Q3: How can I confirm that this compound is acting irreversibly in my cellular experiments?

A washout experiment is the standard method to confirm irreversible inhibition[1]. After treating cells with this compound for a specific duration, the compound is removed from the culture medium by extensive washing. The inhibition of FGFR signaling (e.g., receptor autophosphorylation or downstream pathway activation) should persist for an extended period even after the removal of this compound, in contrast to a reversible inhibitor like PD173074 or FRIN-1, whose effects will diminish after washout[1].

Q4: What are the known off-target effects of this compound?

While this compound is highly selective for FGFRs, kinome-wide screening has identified a few other kinases that can be inhibited, although with lower potency. These include Flt1 (VEGFR1), Blk, and to a lesser extent, Flt4 (VEGFR3) and VEGFR2[1][2][4]. It is crucial to consider these potential off-target effects when interpreting experimental results.

Q5: How do I control for off-target effects in my this compound studies?

Several control experiments are recommended:

  • Use a structurally related, inactive analog: If available, a compound that is structurally similar to this compound but does not inhibit FGFRs can help identify non-specific effects.

  • Employ a rescue experiment: If possible, overexpressing a drug-resistant mutant of FGFR (e.g., C486S) should rescue the phenotype observed with this compound treatment, confirming that the effect is on-target[1].

  • Assess downstream signaling: Confirm that this compound treatment leads to the inhibition of canonical FGFR downstream signaling pathways, such as the MAPK (Erk1/2) and PI3K/Akt pathways[1][7].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or weak inhibition of FGFR signaling Compound inactivity: Improper storage or repeated freeze-thaw cycles of this compound stock solution.Ensure this compound is stored as a powder at -20°C and that DMSO stock solutions are fresh. Aliquot stock solutions to avoid multiple freeze-thaw cycles[2].
Suboptimal concentration: The concentration of this compound used may be too low for the specific cell line or experimental conditions.Perform a dose-response experiment to determine the optimal effective concentration (EC50) for your system.
Incorrect timing of treatment: The duration of this compound treatment may be insufficient to observe an effect.Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
High cell toxicity or unexpected phenotypes Off-target effects: At high concentrations, this compound may inhibit other kinases, leading to off-target toxicity.Use the lowest effective concentration of this compound. Perform control experiments as described in FAQ Q5 to rule out off-target effects.
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to cells.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5%).
Variability between experiments Inconsistent cell culture conditions: Variations in cell passage number, confluency, or serum concentration can affect experimental outcomes.Maintain consistent cell culture practices, including using cells within a defined passage number range and seeding at a consistent density[8].
Inconsistent compound preparation: Errors in the dilution of this compound stock solutions.Prepare fresh dilutions of this compound for each experiment from a validated stock solution.

Data Presentation

Table 1: Biochemical and Cellular Potency of this compound and Control Compounds

Compound Target Biochemical IC50 (nM) [1][2][3]Cellular EC50 (nM) [1]Binding Affinity (Kd, nM) [2][3][4]
This compoundFGFR19.214 (Tel-FGFR1 Ba/F3)2.8
FGFR26.2-6.9
FGFR311.910 (Tel-FGFR3 Ba/F3)5.4
FGFR4189-120
FRIN-1FGFR1-29 (Tel-FGFR1 Ba/F3)-
PD173074FGFR121.5--
FGFR35--

Table 2: Kinase Selectivity Profile of this compound

Kinase Binding Affinity (Kd, nM) [1][2][4]
FGFR1 2.8
FGFR2 6.9
FGFR3 5.4
FGFR4 120
Flt1 (VEGFR1)32
Blk65
Flt4 (VEGFR3)120
VEGFR2210

Experimental Protocols

Protocol 1: Washout Experiment to Confirm Irreversible Inhibition

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with this compound (e.g., at a concentration of 20 nM) or a reversible inhibitor (e.g., PD173074) for a defined period (e.g., 30 minutes)[1]. Include a vehicle control (e.g., DMSO).

  • Washout: Aspirate the media containing the inhibitor. Wash the cells extensively with phosphate-buffered saline (PBS) three to five times.

  • Incubation: Add fresh, serum-free media to the cells and incubate for an extended period (e.g., 6 hours) to allow for the dissociation of any reversible inhibitor[1].

  • Stimulation and Lysis: Stimulate the cells with the appropriate FGF ligand to activate the FGFR pathway. Subsequently, lyse the cells in a suitable lysis buffer.

  • Analysis: Analyze the cell lysates by Western blotting to assess the phosphorylation status of FGFR and downstream signaling proteins like Erk1/2 and Akt.

Protocol 2: Covalent Labeling of FGFR with this compound-Biotin

  • Cell Treatment: Treat cells expressing FGFR with a biotinylated version of this compound (this compound-biotin) for a specified time (e.g., 2 hours)[1]. As a negative control, treat a separate set of cells with FRIN-1-biotin, which lacks the reactive group.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • Immunoprecipitation: Immunoprecipitate FGFR from the cell lysates using an anti-FGFR antibody.

  • Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a membrane.

  • Detection: Probe the membrane with streptavidin conjugated to horseradish peroxidase (HRP) to detect the biotinylated this compound that is covalently bound to FGFR[1].

Visualizations

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription FGF FGF Ligand FGF->FGFR Binds and Activates Fiin1 This compound (Irreversible Inhibitor) Fiin1->FGFR Covalently Binds and Inhibits

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Fiin1_Control_Experiments_Workflow cluster_question Experimental Question cluster_controls Control Experiments cluster_readouts Experimental Readouts cluster_conclusion Conclusion Question Is the observed phenotype due to irreversible FGFR inhibition by this compound? Washout Washout Experiment (vs. Reversible Inhibitor) Question->Washout Mutagenesis Site-Directed Mutagenesis (C486S FGFR Mutant) Question->Mutagenesis Analogs Reversible/Inactive Analogs (e.g., FRIN-1) Question->Analogs Orthogonal Orthogonal FGFR Inhibitors (Different Scaffolds) Question->Orthogonal Signaling Downstream Signaling (p-FGFR, p-ERK, p-AKT) Washout->Signaling Phenotype Cellular Phenotype (Viability, Apoptosis) Washout->Phenotype Mutagenesis->Signaling Mutagenesis->Phenotype Analogs->Signaling Analogs->Phenotype Orthogonal->Signaling Orthogonal->Phenotype Conclusion On-Target Effect Confirmed Signaling->Conclusion Phenotype->Conclusion

Caption: Logical workflow for control experiments in this compound studies.

References

Technical Support Center: The Impact of Serum on Fiin-1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of serum concentration on the activity of Fiin-1, a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and irreversible inhibitor of FGFR family members (FGFR1, 2, 3, and 4).[1] It forms a covalent bond with a specific cysteine residue located in the ATP-binding pocket of the FGFR kinase domain.[2] This irreversible binding permanently inactivates the receptor, blocking downstream signaling pathways involved in cell proliferation, survival, and differentiation.[1][3]

Q2: How does serum concentration affect the in vitro activity of this compound?

Q3: Why would serum reduce this compound's potency?

There are two primary reasons why serum can interfere with this compound activity in cell-based assays:

  • Protein Binding: this compound, like many small molecules, can bind to proteins present in fetal bovine serum (FBS), such as albumin. This binding reduces the concentration of free, unbound this compound available to enter the cells and interact with its target, FGFR.

  • Presence of Growth Factors: Serum is a complex mixture containing numerous growth factors, including members of the FGF family.[4] These endogenous FGFs can competitively activate FGFRs, potentially masking the inhibitory effect of this compound and leading to a requirement for higher inhibitor concentrations to achieve the same level of pathway inhibition.

Troubleshooting Guide

Issue: Higher than expected IC50/EC50 values for this compound in our cell-based assay.

If you are observing lower than expected potency for this compound in your experiments, consider the following troubleshooting steps:

Potential Cause Recommended Solution
High Serum Concentration in Assay Medium Reduce the serum concentration in your assay medium. For many cell lines, a short period of serum starvation (e.g., 4-24 hours) prior to and during this compound treatment is recommended. If serum is required for cell viability, consider reducing the concentration to the lowest tolerable level (e.g., 0.5-2% FBS).
Competition from Endogenous Growth Factors Serum-starve the cells before adding this compound. This will help to reduce the baseline activation of the FGFR signaling pathway, making the inhibitory effects of this compound more apparent.
Incorrect Assay Duration As this compound is an irreversible inhibitor, a sufficient incubation time is required to allow for the covalent bond to form. Ensure your assay duration is appropriate to observe the full effect of the inhibitor. However, for proliferation assays, a longer incubation (e.g., 72 hours) is standard.[1][2]
Cell Line Sensitivity The sensitivity to this compound can vary significantly between different cell lines, depending on their reliance on FGFR signaling ("oncogene addiction").[2] Confirm that your chosen cell line is known to be sensitive to FGFR inhibition.

Quantitative Data

The following table summarizes the reported biochemical and cellular potencies of this compound from assays that are typically performed under low-serum or serum-free conditions.

Parameter Target Value Assay Conditions Reference
Biochemical IC50 FGFR19.2 nMZ'-lyte assay[1][2]
FGFR26.2 nMZ'-lyte assay[1][2]
FGFR311.9 nMZ'-lyte assay[1][2]
FGFR4189 nMZ'-lyte assay[1][2]
Binding Affinity (Kd) FGFR12.8 nMKinomeScan[1][2]
FGFR26.9 nMKinomeScan[1][2]
FGFR35.4 nMKinomeScan[1][2]
FGFR4120 nMKinomeScan[1][2]
Cellular EC50 (Proliferation) KATO III (Stomach)14 nM72-hour incubation[1]
SNU-16 (Stomach)30 nM72-hour incubation[1]
RT4 (Bladder)70 nM72-hour incubation[1]
SBC-3 (Lung)80 nM72-hour incubation[1]

Experimental Protocols

1. Cell Proliferation Assay (General Protocol)

This protocol is a generalized procedure for assessing the effect of this compound on the proliferation of cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the assay period (typically 72 hours). Allow cells to adhere overnight in their standard growth medium.

  • Serum Starvation (Recommended): The following day, replace the growth medium with a low-serum medium (e.g., 0.5-1% FBS) and incubate for 4-24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in the low-serum assay medium. Add the diluted this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: After incubation, assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log concentration of this compound. Determine the EC50 value using a non-linear regression analysis.

2. Western Blot Analysis of FGFR Phosphorylation

This protocol is used to directly assess the inhibitory effect of this compound on FGFR activation.

  • Cell Culture and Serum Starvation: Plate cells and allow them to adhere. Once the cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 16-24 hours.

  • Inhibitor Treatment: Treat the serum-starved cells with various concentrations of this compound for a specified period (e.g., 1-4 hours).

  • Ligand Stimulation: Stimulate the cells with a recombinant FGF ligand (e.g., FGF2) for a short period (e.g., 10-15 minutes) to induce FGFR phosphorylation. Include an unstimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated FGFR (p-FGFR) and a primary antibody for total FGFR as a loading control. Subsequently, probe with appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

FGFR_Signaling_Pathway FGFR Signaling and this compound Inhibition FGF FGF Ligand FGFR FGFR FGF->FGFR Binds and Activates P Phosphorylation FGFR->P Autophosphorylation Fiin1 This compound Fiin1->FGFR Irreversibly Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT Proliferation Cell Proliferation, Survival, Differentiation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Troubleshooting this compound Potency Issues Start High IC50/EC50 Observed CheckSerum Is serum concentration >1%? Start->CheckSerum ReduceSerum Reduce serum or serum-starve cells CheckSerum->ReduceSerum Yes CheckDuration Is assay duration optimal? CheckSerum->CheckDuration No End Re-evaluate Potency ReduceSerum->End AdjustDuration Adjust incubation time CheckDuration->AdjustDuration No CheckCellLine Is cell line known to be FGFR-dependent? CheckDuration->CheckCellLine Yes AdjustDuration->End ValidateCellLine Validate FGFR dependency (e.g., Western Blot) CheckCellLine->ValidateCellLine Unsure CheckCellLine->End Yes ValidateCellLine->End

Caption: A logical workflow for troubleshooting unexpected this compound potency.

References

Validation & Comparative

A Head-to-Head Comparison of Fiin-1 and Fiin-2: Efficacy and Selectivity in FGFR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, Fibroblast Growth Factor Receptor (FGFR) inhibitors have emerged as a promising class of drugs. Among these, Fiin-1 and Fiin-2 stand out as potent, irreversible inhibitors of the FGFR family. This guide provides a detailed comparison of their efficacy, selectivity, and mechanisms of action, supported by experimental data to aid researchers, scientists, and drug development professionals in their work.

Executive Summary

This compound and Fiin-2 are both irreversible inhibitors that covalently target a cysteine residue in the ATP-binding pocket of FGFRs. While both demonstrate potent inhibition of the FGFR family, a key distinction lies in their efficacy against drug-resistant mutations. Fiin-2 was specifically designed to overcome the resistance to first-generation FGFR inhibitors like this compound, which can be conferred by "gatekeeper" mutations in the FGFR kinase domain. Experimental data consistently shows that Fiin-2 retains potent activity against these mutants, whereas this compound's efficacy is significantly diminished.

Data Presentation

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and Fiin-2 against various FGFRs.

InhibitorFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)
This compound 9.2[1]6.2[1]11.9[1]189[1]
Fiin-2 3.1[2]4.3[2]27[2]45[2]

Lower IC50 values indicate greater potency.

Cellular Potency (EC50)

The half-maximal effective concentration (EC50) refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. The table below presents the EC50 values of this compound and Fiin-2 in cellular assays, including their activity against a common gatekeeper mutation.

InhibitorBa/F3-TEL-FGFR1 (WT) (nM)Ba/F3-TEL-FGFR2 (WT) (nM)Ba/F3-FGFR2 V564M (Gatekeeper Mutant) (nM)
This compound 1410>1000
Fiin-2 ~1-93~158[3]

Lower EC50 values indicate greater potency in a cellular context.

Kinase Selectivity

While potent against FGFRs, it is crucial to understand the off-target effects of these inhibitors. The following table details the binding affinity (Kd) and inhibitory concentration (IC50) of this compound and Fiin-2 against other kinases.

InhibitorOther KinasesKd (nM)IC50 (nM)
This compound Blk65[1]381[1]
Flt132[1]661[1]
ERK5160[1]-
KIT420[1]-
MET1000[1]-
PDGFRB480[1]-
VEGFR2210[1]-
Fiin-2 EGFR-204[2]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.

FGFR_Signaling_Pathway FGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Activates FRS2 FRS2 FGFR->FRS2 Activates STAT STAT FGFR->STAT Activates GRB2 GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Regulates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC IP3->PKC FRS2->GRB2 PI3K PI3K FRS2->PI3K AKT AKT PI3K->AKT AKT->Proliferation Promotes STAT->Proliferation Regulates

Caption: Simplified FGFR signaling cascade.

Experimental_Workflow Inhibitor Efficacy Assay Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Plate_Cells Plate Cells (e.g., Ba/F3-FGFR) Add_Inhibitor Add Serial Dilutions of this compound or Fiin-2 Plate_Cells->Add_Inhibitor Incubate Incubate (e.g., 72 hours) Add_Inhibitor->Incubate Add_Reagent Add Cell Viability Reagent (e.g., CellTiter-Glo) Incubate->Add_Reagent Measure_Signal Measure Luminescence Add_Reagent->Measure_Signal Plot_Data Plot Dose-Response Curve Measure_Signal->Plot_Data Calculate_EC50 Calculate EC50 Value Plot_Data->Calculate_EC50

Caption: Workflow for a cell-based efficacy assay.

Experimental Protocols

Z'-LYTE™ Kinase Assay (Biochemical Potency)

This assay is used to determine the in vitro potency of inhibitors against purified FGFR kinase domains.

  • Reaction Setup: A kinase reaction mixture is prepared containing the specific FGFR enzyme, a synthetic peptide substrate (e.g., Tyr 04), and ATP in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT).

  • Inhibitor Addition: Serial dilutions of this compound or Fiin-2 are added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a set period (e.g., 60 minutes) at room temperature to allow for peptide phosphorylation.

  • Development: A development reagent containing a site-specific protease is added. This protease cleaves non-phosphorylated peptides, disrupting a FRET (Förster Resonance Energy Transfer) signal between two fluorophores on the peptide.

  • Signal Detection: The fluorescence is measured, and the ratio of donor to acceptor emission is calculated. A high ratio indicates inhibition of the kinase.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

CellTiter-Glo® Luminescent Cell Viability Assay (Cellular Potency)

This assay measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells. It is commonly used to assess the anti-proliferative effects of inhibitors on cancer cell lines.

  • Cell Plating: Cells engineered to be dependent on FGFR signaling (e.g., Ba/F3 cells expressing an FGFR fusion protein) are seeded in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound or Fiin-2 and incubated for a specific period (e.g., 72 hours).

  • Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.

  • Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and therefore the number of viable cells, is measured using a luminometer.

  • Data Analysis: The EC50 values are calculated by normalizing the data to untreated controls and fitting it to a dose-response curve.

Conclusion

Both this compound and Fiin-2 are potent, irreversible inhibitors of the FGFR family. While this compound is a valuable tool for studying wild-type FGFR signaling, its efficacy is compromised by the emergence of gatekeeper mutations. Fiin-2 represents a significant advancement, demonstrating the ability to potently inhibit these resistant forms of FGFR. This makes Fiin-2 a more robust inhibitor for preclinical and potentially clinical applications where drug resistance is a major concern. The choice between these two inhibitors will ultimately depend on the specific research question and the genetic context of the FGFR being studied.

References

Fiin-1 vs. Reversible FGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor development is continually evolving, with a significant focus on enhancing potency, selectivity, and duration of action. In the realm of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a key area of advancement is the development of irreversible covalent inhibitors, such as Fiin-1. This guide provides an objective comparison of the advantages of this compound over traditional reversible FGFR inhibitors, supported by experimental data and detailed methodologies for key assays.

Superior Potency and Sustained Target Inhibition

This compound is a potent, irreversible, and selective inhibitor of the FGFR family.[1][2][3][4] Unlike reversible inhibitors that bind to their target via non-covalent interactions, this compound forms a stable covalent bond with a specific cysteine residue within the ATP-binding pocket of FGFRs.[3] This irreversible binding mechanism translates to several key advantages, most notably sustained target inhibition even after the inhibitor has been cleared from the circulation.

A direct comparison with the reversible FGFR inhibitor PD173074 in a washout experiment highlights this key difference. In this study, cells were treated with either this compound or PD173074, after which the drugs were washed away. While the inhibitory effect of PD173074 on FGFR phosphorylation was almost completely eliminated after washout, this compound continued to suppress FGFR signaling, demonstrating its prolonged duration of action.[3] This sustained activity is a significant advantage, as it can lead to more profound and durable therapeutic effects.

Overcoming Drug Resistance

A critical challenge in cancer therapy is the emergence of drug resistance, often driven by mutations in the target kinase. Irreversible inhibitors like this compound and its analogs (Fiin-2 and Fiin-3) have demonstrated the ability to overcome resistance mechanisms that render reversible inhibitors ineffective.[5][6][7] Specifically, certain mutations in the "gatekeeper" residue of the FGFR kinase domain can confer resistance to first-generation reversible inhibitors. However, the covalent binding mechanism of this compound and its derivatives can circumvent this resistance, allowing for potent inhibition of these mutant kinases.[5][6]

Reduced Sensitivity to ATP Competition

Reversible ATP-competitive inhibitors must constantly compete with high intracellular concentrations of ATP for binding to the kinase active site.[8] This can significantly reduce their efficacy in a cellular environment. In contrast, once an irreversible inhibitor like this compound forms a covalent bond with its target, it is no longer susceptible to competition from ATP. This leads to a more robust and sustained inhibition of the target kinase in the complex intracellular milieu.

Data Presentation

ParameterThis compound (Irreversible)PD173074 (Reversible)AZD4547 (Reversible)BGJ398 (Reversible)
Binding Affinity (Kd, nM)
FGFR12.8[4]---
FGFR26.9[4]---
FGFR35.4[4]---
FGFR4120[4]---
Biochemical Potency (IC50, nM)
FGFR19.2[4]-0.2[9]0.9
FGFR26.2[4]-2.5[9]1.4
FGFR311.9[4]-1.8[9]1.0
FGFR4189[4]-165[9]60
Cellular Potency (EC50, nM)
Tel-FGFR1 Ba/F3 cells14[3]---
KATO III (gastric cancer)14[2]---
SNU-16 (gastric cancer)30[2]---
Sustained Inhibition after Washout Yes[3]No[3]NoNo
Activity against Gatekeeper Mutants Weak[5][6]WeakWeakWeak
Fiin-2/Fiin-3 Activity against Gatekeeper Mutants Potent[5][6]---

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against FGFR kinases.

Reagents:

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)[1]

  • Recombinant FGFR enzyme

  • Peptide substrate specific for FGFR

  • ATP solution

  • Test compound (e.g., this compound, reversible inhibitor)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the kinase and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at a concentration near the Km for the specific kinase).[1]

  • Incubate the reaction for a predetermined time at room temperature.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) to determine the extent of kinase activity.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Washout Experiment for Assessing Irreversible Inhibition

This experiment is crucial for demonstrating the sustained target engagement of irreversible inhibitors.

Cell Culture and Treatment:

  • Plate cells (e.g., MCF10A cells stably expressing iFGFR1) and allow them to adhere.[3]

  • Serum-starve the cells to reduce basal signaling.

  • Treat the cells with the irreversible inhibitor (e.g., this compound) and a reversible inhibitor (e.g., PD173074) at a specific concentration (e.g., 20 nM) for a defined period (e.g., 30 minutes).[3]

Washout Procedure:

  • Aspirate the media containing the inhibitors.

  • Wash the cells extensively with phosphate-buffered saline (PBS) multiple times (e.g., 3-5 times) to remove any unbound inhibitor.[3]

  • Add fresh serum-free media to the cells and incubate for a desired duration (e.g., 6 hours) to allow for the dissociation of reversible inhibitors.[3]

Analysis:

  • Stimulate FGFR signaling (e.g., using a specific ligand or dimerization agent).

  • Lyse the cells and collect the protein lysates.

  • Perform Western blot analysis to detect the phosphorylation status of FGFR and downstream signaling proteins (e.g., ERK).[3]

  • Compare the levels of phosphorylation between the inhibitor-treated and control groups to assess the sustained inhibitory effect.

Cellular Thermal Shift Assay (CETSA) for Target Engagement (General Protocol)

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context.[2][10][11]

Reagents:

  • Cultured cells expressing the target protein

  • Test compound

  • Vehicle control (e.g., DMSO)

  • Lysis Buffer (e.g., PBS with protease and phosphatase inhibitors)

Procedure:

  • Treat cultured cells with the test compound or vehicle control and incubate at 37°C.[10]

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures in a thermocycler for a short period (e.g., 3 minutes), followed by a cooling step.[10]

  • Lyse the cells (e.g., by freeze-thaw cycles or using a lysis buffer).[10]

  • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[10]

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble target protein in the supernatant using Western blot or other protein detection methods.

  • A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement and stabilization.[11]

Mandatory Visualization

Fiin1_Mechanism cluster_membrane Cell Membrane FGFR FGFR Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) FGFR->Downstream_Signaling Activation Fiin1 This compound (Irreversible Inhibitor) Fiin1->FGFR Covalent Bond (Irreversible) ATP ATP ATP->FGFR Competitive Binding Reversible_Inhibitor Reversible Inhibitor Reversible_Inhibitor->FGFR Reversible Binding Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

Caption: Mechanism of action of this compound compared to reversible inhibitors.

Washout_Experiment cluster_workflow Washout Experiment Workflow cluster_results Expected Results start Cell Treatment with This compound or Reversible Inhibitor wash Washout of Unbound Inhibitor start->wash incubation Incubation in Inhibitor-Free Media wash->incubation stimulation FGFR Stimulation incubation->stimulation analysis Western Blot Analysis of FGFR Phosphorylation stimulation->analysis fiin1_result This compound: Sustained Inhibition analysis->fiin1_result reversible_result Reversible Inhibitor: Loss of Inhibition analysis->reversible_result

Caption: Workflow of a washout experiment to assess irreversible inhibition.

References

A Head-to-Head Showdown: Fiin-1 vs. AZD4547 in FGFR-Amplified Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of targeted cancer therapies, the choice of a suitable inhibitor is paramount. This guide provides an objective, data-driven comparison of two prominent Fibroblast Growth Factor Receptor (FGFR) inhibitors, Fiin-1 and AZD4547, in the context of FGFR-amplified cancer cells.

Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway involved in cell proliferation, differentiation, and survival. Aberrant FGFR signaling, often driven by gene amplification, is a key oncogenic driver in a variety of cancers, making it an attractive therapeutic target. This compound, a potent and irreversible inhibitor, and AZD4547, a selective and reversible inhibitor, represent two distinct strategies to target this pathway. This guide will delve into their mechanisms of action, comparative efficacy, selectivity, and the experimental basis for these findings.

At a Glance: Key Differences

FeatureThis compoundAZD4547
Mechanism of Action Covalent, IrreversibleReversible, ATP-competitive
Primary Targets FGFR1, FGFR2, FGFR3, FGFR4FGFR1, FGFR2, FGFR3
Binding Site Covalently binds to a cysteine residue in the P-loopBinds to the ATP-binding pocket
Reported Advantage Potential for sustained target inhibitionWell-characterized clinical candidate

Mechanism of Action and Signaling Pathway

Both this compound and AZD4547 target the FGFR tyrosine kinase domain, albeit through different mechanisms, to inhibit downstream signaling. Upon activation by FGF ligands, FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation and survival.

This compound is a "suicide" inhibitor that forms a permanent covalent bond with a specific cysteine residue within the ATP-binding pocket of FGFRs. This irreversible binding ensures sustained inactivation of the receptor. In contrast, AZD4547 is an ATP-competitive inhibitor that reversibly binds to the kinase domain, competing with endogenous ATP and thereby preventing receptor phosphorylation and activation.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action FGF FGF Ligand FGFR FGFR FGF->FGFR Binding FGFR_dimer FGFR Dimer (Activated) FGFR->FGFR_dimer Dimerization FRS2 FRS2 FGFR_dimer->FRS2 Phosphorylation PI3K PI3K FGFR_dimer->PI3K PLCg PLCγ FGFR_dimer->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCg->PKC PKC->Transcription Fiin1 This compound Fiin1->FGFR_dimer Irreversible Inhibition AZD4547 AZD4547 AZD4547->FGFR_dimer Reversible Inhibition

FGFR Signaling Pathway and Inhibitor Action

Comparative Efficacy in FGFR-Amplified Cells

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) value, with lower values indicating greater potency. The following tables summarize the reported biochemical and cellular activities of this compound and AZD4547.

Biochemical Activity (Kinase Assays)
TargetThis compound IC50 (nM)AZD4547 IC50 (nM)
FGFR19.2[1]0.2[2]
FGFR26.2[1]2.5[2]
FGFR311.9[1]1.8[2]
FGFR4189[1]165[3]

Note: Data is compiled from different studies and assay conditions may vary.

Cellular Activity (Growth Inhibition in FGFR-Amplified Cell Lines)
Cell LineCancer TypeFGFR AmplificationThis compound GI50/IC50 (nM)AZD4547 GI50/IC50 (nM)
NCI-H1581Non-Small Cell Lung CancerFGFR12.53
DMS114Small Cell Lung CancerFGFR1Not Reported111[4]
SNU-16Gastric CancerFGFR230[1]3[5]
KATOIIIGastric CancerFGFR214[1]5[5]
RT4Bladder CancerFGFR370[1]Not Reported
SW780Bladder CancerFGFR3Not ReportedNot Reported

Note: Data is compiled from different studies and assay conditions may vary. GI50 and IC50 are used as reported in the respective studies.

Kinase Selectivity Profile

An ideal kinase inhibitor should be highly selective for its intended target to minimize off-target effects and associated toxicities.

This compound: Kinome-wide screening has shown this compound to be a selective FGFR inhibitor. Besides FGFRs, it has been reported to bind to a limited number of other kinases with lower affinity, including BLK, Flt1, and VEGFR2.[1]

AZD4547: AZD4547 is also a highly selective inhibitor of FGFR1-3.[6] Its activity against FGFR4 is significantly lower.[3] It has also been shown to inhibit VEGFR2 (KDR) and IGFR1 at higher concentrations.[2][7] A recent study also identified RIPK1 as a potent off-target of AZD4547, suggesting a potential role in necroptosis.[8]

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments (Optional) Cell_Culture 1. Cell Culture (FGFR-amplified cell lines) Treatment 2. Treatment (this compound or AZD4547) Cell_Culture->Treatment Cell_Viability 3. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability Western_Blot 4. Western Blot Analysis (p-FGFR, p-ERK, etc.) Treatment->Western_Blot IC50_Determination 5. IC50/GI50 Determination Cell_Viability->IC50_Determination Xenograft 6. Xenograft Model (Tumor implantation in mice) Inhibitor_Administration 7. Inhibitor Administration Tumor_Measurement 8. Tumor Growth Measurement Efficacy_Analysis 9. Efficacy Analysis

Typical Experimental Workflow for Inhibitor Comparison

Experimental Protocols

Cell Viability Assay (e.g., WST-1 or MTT Assay)

Objective: To determine the concentration of this compound or AZD4547 that inhibits the growth of FGFR-amplified cancer cells by 50% (GI50 or IC50).

Materials:

  • FGFR-amplified cancer cell line (e.g., NCI-H1581, SNU-16)

  • Complete growth medium

  • 96-well plates

  • This compound and AZD4547 stock solutions (in DMSO)

  • WST-1 or MTT reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and AZD4547 in complete growth medium.

  • Replace the medium in the wells with the medium containing the inhibitors or vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add WST-1 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50/GI50 value.

Western Blot Analysis for FGFR Pathway Inhibition

Objective: To assess the effect of this compound and AZD4547 on the phosphorylation status of FGFR and downstream signaling proteins like ERK.

Materials:

  • FGFR-amplified cancer cell line

  • 6-well plates

  • This compound and AZD4547

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-total FGFR, anti-p-ERK, anti-total ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound, AZD4547, or vehicle control for a specified time (e.g., 2 hours).

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities to determine the relative levels of phosphorylated proteins.

Conclusion

Both this compound and AZD4547 are potent inhibitors of the FGFR signaling pathway with demonstrated efficacy in FGFR-amplified cancer cell lines. The key distinction lies in their mechanism of action: this compound's irreversible covalent binding offers the potential for prolonged target engagement, while AZD4547's reversible nature is characteristic of many clinically successful kinase inhibitors.

The choice between these inhibitors for preclinical research will depend on the specific experimental goals. For studies requiring sustained and complete target inhibition, this compound may be advantageous. For investigations that aim to model the effects of a clinically relevant, reversible inhibitor, AZD4547 is a well-validated tool. This guide provides the foundational data and experimental framework to aid researchers in making an informed decision for their specific research needs in the ongoing effort to combat FGFR-driven cancers.

References

A Comparative Analysis of FGFR Inhibitors: Fiin-1 vs. BGJ398

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent Fibroblast Growth Factor Receptor (FGFR) inhibitors: Fiin-1 and BGJ398 (also known as infigratinib). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies.

At a Glance: Key Differences

FeatureThis compoundBGJ398 (Infigratinib)
Mechanism of Action Covalent, IrreversibleATP-competitive, Reversible
Primary Targets FGFR1, FGFR2, FGFR3, FGFR4FGFR1, FGFR2, FGFR3
Clinical Development Preclinical research toolFDA-approved for specific cancers

Introduction

Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway in cellular processes such as proliferation, differentiation, and angiogenesis.[1] Dysregulation of this pathway through mutations, amplifications, or fusions is implicated in various cancers, making FGFRs attractive therapeutic targets.[1][2] this compound and BGJ398 are both potent FGFR inhibitors, yet they possess distinct biochemical properties and mechanisms of action that influence their application in research and clinical settings.

Mechanism of Action

This compound is a first-in-class potent and selective irreversible inhibitor of the FGFR family.[3][4] It forms a covalent bond with a conserved cysteine residue located in the P-loop of the ATP-binding site of FGFRs 1, 2, 3, and 4.[3] This irreversible binding leads to sustained inhibition of receptor activity.

BGJ398 (Infigratinib) is a potent and selective, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[2][5][6] It binds reversibly to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[2][7][8] BGJ398 has received FDA approval for the treatment of previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[9][10]

cluster_Fiin1 This compound (Irreversible) cluster_BGJ398 BGJ398 (Reversible) This compound This compound FGFR (with P-loop Cysteine) FGFR (with P-loop Cysteine) This compound->FGFR (with P-loop Cysteine) Binds Covalent Bond Formation Covalent Bond Formation FGFR (with P-loop Cysteine)->Covalent Bond Formation Sustained Inhibition Sustained Inhibition Covalent Bond Formation->Sustained Inhibition BGJ398 BGJ398 FGFR (ATP Pocket) FGFR (ATP Pocket) BGJ398->FGFR (ATP Pocket) Binds ATP Competition ATP Competition FGFR (ATP Pocket)->ATP Competition Transient Inhibition Transient Inhibition ATP Competition->Transient Inhibition

Figure 1. Comparative Mechanism of Action.

Biochemical Potency and Selectivity

Both this compound and BGJ398 exhibit high potency against FGFRs. However, their selectivity profiles and inhibitory concentrations differ.

Table 1: Biochemical Inhibitory Activity (IC50, nM)
TargetThis compound (IC50, nM)BGJ398 (IC50, nM)
FGFR19.2[3][11][12]0.9[5][13][14]
FGFR26.2[3][11][12]1.4[5][13][14]
FGFR311.9[3][11][12]1.0[5][13][14]
FGFR4189[3][11][12]60[13][14][15]
VEGFR2-180[5]

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Binding Affinity (Kd, nM)
TargetThis compound (Kd, nM)
FGFR12.8[3][11][12]
FGFR26.9[3][11][12]
FGFR35.4[3][11][12]
FGFR4120[3][11][12]
Flt1 (VEGFR1)32[3][11]
Blk65[3]

BGJ398 generally displays lower IC50 values for FGFR1, 2, and 3, suggesting higher potency in biochemical assays.[5][13][14] this compound, while still highly potent, also shows significant activity against FGFR4.[3][11][12] Both inhibitors have been profiled against larger kinase panels, with this compound showing some affinity for Flt1 and Blk.[3] BGJ398 is reported to be over 40-fold more selective for FGFRs versus VEGFR2.[5]

Cellular Activity

In cellular assays, both compounds effectively inhibit FGFR-dependent cell proliferation.

Table 3: Cellular Activity (EC50/IC50)
Cell Line / ModelThis compoundBGJ398
Tel-FGFR1 transformed Ba/F3 cellsEC50 = 14 nM[3]-
FGFR1-dependent Ba/F3 cells-IC50 = 2.9 µM[5]
FGFR2-dependent Ba/F3 cells-IC50 = 2.0 µM[5]
FGFR3-dependent Ba/F3 cells-IC50 = 2.0 µM[5]
FGFR-dependent cancer cell linesPotent inhibition[3]Potent inhibition[15]

This compound potently inhibits the proliferation of Tel-FGFR1 transformed Ba/F3 cells with an EC50 of 14 nM.[3] It has also been shown to inhibit the viability of various cancer cell lines presumed to be dependent on FGFR signaling.[3] BGJ398 inhibits the proliferation of FGFR1, FGFR2, and FGFR3-dependent BaF3 cells.[5] It also demonstrates potent growth inhibition of FGFR2-mutant endometrial cancer cells.[15]

Downstream Signaling Inhibition

Both inhibitors effectively block the phosphorylation of FGFR and downstream signaling components.

FGF Ligand FGF Ligand FGFR FGFR FGF Ligand->FGFR P P FGFR->P FRS2 FRS2 P->FRS2 Recruits & Phosphorylates RAS-MAPK Pathway RAS-MAPK Pathway FRS2->RAS-MAPK Pathway PI3K-AKT Pathway PI3K-AKT Pathway FRS2->PI3K-AKT Pathway Cell Proliferation, Survival Cell Proliferation, Survival RAS-MAPK Pathway->Cell Proliferation, Survival PI3K-AKT Pathway->Cell Proliferation, Survival This compound / BGJ398 This compound / BGJ398 This compound / BGJ398->P Inhibits Autophosphorylation

Figure 2. FGFR Signaling Pathway Inhibition.

This compound at 20 nM has been shown to almost completely inhibit iFGFR1 autophosphorylation and its downstream effector Erk1/2.[3] Similarly, BGJ398 dose-dependently decreases the levels of phosphorylated FRS2 and MAPK.[5]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing findings. Below are summaries of methodologies cited in the literature.

Biochemical Kinase Assays
  • This compound (Z'-lyte assay): The biochemical IC50 values for this compound against FGFRs were determined using the Z'-lyte assay format.[3] This is a fluorescence-based immunoassay that measures kinase activity.

  • BGJ398 (Radiometric kinase assay): The enzymatic activity of FGFR3-K650E in the presence of BGJ398 was assessed by measuring the phosphorylation of a synthetic substrate using radiolabeled [γ-33P]ATP.[5] The reaction mixture typically contains the purified GST-fusion kinase domain, the substrate, ATP, and the inhibitor.[5]

Cell Proliferation Assays
  • This compound (Cell Viability Assay): The effect of this compound on the viability of cancer cell lines was measured after 72 hours of treatment.[3]

  • BGJ398 (Luciferase Bioluminescent Assay): The inhibitory effect of BGJ398 on the proliferation and viability of murine BaF3 cells, rendered IL-3 independent by stable transduction with activated tyrosine kinases, was assessed using a luciferase-based assay after 48 hours of incubation.[5]

Western Blot Analysis
  • This compound: MCF10A cells stably expressing iFGFR1 were serum-starved and then stimulated in the presence or absence of the inhibitor. Western blot analysis was performed on immunoprecipitated iFGFR1 and total cell lysates to assess the phosphorylation status of iFGFR1 and Erk1/2.[3]

  • BGJ398: The levels of phosphorylated FRS2 and MAPK were assessed by Western blotting in cell lysates after treatment with BGJ398.[5]

cluster_workflow General Experimental Workflow Start Start Biochemical Assays Biochemical Assays Start->Biochemical Assays IC50/Kd Determination Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays EC50/Viability Downstream Analysis Downstream Analysis Cell-Based Assays->Downstream Analysis Western Blot End End Downstream Analysis->End

Figure 3. Generalized Workflow for Inhibitor Characterization.

Conclusion

This compound and BGJ398 are both valuable tools for studying FGFR signaling. The choice between them will depend on the specific research question.

  • This compound , as a covalent irreversible inhibitor, is particularly useful for studies requiring prolonged and complete shutdown of FGFR activity, such as in probe-based proteomics or when investigating the consequences of sustained pathway inhibition.[3] Its irreversible nature may also help overcome resistance mechanisms involving increased ATP competition.

  • BGJ398 (Infigratinib) , a reversible inhibitor with clinical approval, is a relevant tool for studies aiming to translate findings to a clinical context.[9][10] Its well-characterized in vivo activity and established safety profile in humans make it a benchmark for preclinical studies of FGFR-targeted therapies.[2][6]

Researchers should carefully consider the differences in mechanism of action, potency, and selectivity outlined in this guide when designing their experiments and interpreting their results.

References

Unraveling the Selectivity of Fiin-1: A Comparative Guide to FGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with targeted therapies offering a beacon of hope for personalized medicine. Among these, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases have emerged as a critical class of drugs for various malignancies driven by aberrant FGFR signaling. Fiin-1, a potent and irreversible FGFR inhibitor, has garnered significant attention. This guide provides an objective comparison of the selectivity and performance of this compound against other well-known FGFR tyrosine kinase inhibitors (TKIs), supported by experimental data, to aid researchers in making informed decisions for their discovery and development programs.

Introduction to FGFR Signaling

The FGFR signaling pathway plays a pivotal role in normal cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of this pathway, through mutations, gene amplifications, or chromosomal translocations, is a known driver in a multitude of cancers.[3][4] FGFRs, upon binding to their fibroblast growth factor (FGF) ligands, dimerize and autophosphorylate their intracellular kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression and cellular function.[2]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCg PLCγ FGFR->PLCg P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Expression (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT P AKT->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Transcription

Figure 1: Simplified FGFR Signaling Pathway

Mechanism of Action: The Irreversible Advantage of this compound

This compound distinguishes itself from many other FGFR TKIs through its irreversible mechanism of action. It is designed to form a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[4] This covalent modification permanently inactivates the enzyme, leading to a sustained inhibition of FGFR signaling. This contrasts with reversible inhibitors, which are in a constant state of association and dissociation with their target. A close analog, Fiin-2, has also been shown to covalently bind to the P-loop cysteine of FGFR proteins.[4]

Comparative Selectivity Profile of FGFR TKIs

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window, as off-target activities can lead to undesirable side effects. The following tables summarize the biochemical potency and selectivity of this compound in comparison to other widely used FGFR TKIs: PD173074, SU5402, and AZD4547. It is important to note that the data for this compound is derived from separate studies, and direct comparison should be made with this consideration.

Table 1: Biochemical Potency (IC50, nM) of FGFR TKIs against FGFR Family Kinases

InhibitorFGFR1FGFR2FGFR3FGFR4Reference(s)
This compound 9.26.211.9189[5]
PD173074 21.5-5-[6][7]
SU5402 >1000>1000>1000>1000[1]
AZD4547 0.22.51.8165[8]

Table 2: Dissociation Constants (Kd, nM) of this compound for FGFRs and Other Kinases

KinaseKd (nM)Reference(s)
FGFR1 2.8[5]
FGFR2 6.9[5]
FGFR3 5.4[5]
FGFR4 120[5]
BLK 65[5]
ERK5 160[5]
KIT 420[5]
MET 1000[5]
PDGFRB 480[5]
VEGFR2 210[5]

Table 3: Comparative Off-Target Activity of Reversible FGFR TKIs (IC50, nM)

KinaseSU5402PD173074AZD4547
FGFR1 >1000221.3
FGFR2 >10001152.6
FGFR3 >100012.5
FGFR4 >1000110142
VEGFR2 (KDR) 5610024
ABL >1000>1000150
FLT3 20>1000>1000
FLT4 110100150
INSR >1000100>1000
JAK3 10>1000>1000
TRKA 20>1000150
Data from a head-to-head comparison study.[1]

Based on the available data, this compound demonstrates high potency against FGFR1, 2, and 3, with lower activity against FGFR4.[5] Its off-target activity against a selection of other kinases appears to be moderate. In a direct comparative study, AZD4547 and PD173074 showed good to moderate selectivity for FGFRs, while SU5402 exhibited significant off-target activity against several other kinases, in some cases with greater potency than for FGFRs.[1][9]

Cellular Activity of FGFR Inhibitors

The ultimate measure of an inhibitor's utility is its activity in a cellular context. The following table summarizes the reported cellular potencies (IC50 or EC50 values) of this compound and other FGFR TKIs in various cancer cell lines harboring FGFR alterations.

Table 4: Cellular Potency of FGFR TKIs in FGFR-Dependent Cancer Cell Lines

InhibitorCell LineCancer TypeFGFR AlterationCellular Potency (nM)Reference(s)
This compound NCI-H520Lung CancerFGFR1 Amplification121[5]
Fiin-2 Ba/F3-FGFR1Pro-B CellTransformed1[10]
Fiin-2 Ba/F3-FGFR2Pro-B CellTransformed93[10]
Fiin-2 Ba/F3-FGFR3Pro-B CellTransformed2[10]
Fiin-2 Ba/F3-FGFR4Pro-B CellTransformed4[10]
PD173074 -----
SU5402 -----
AZD4547 KMS-11Multiple MyelomaFGFR3 Translocation11[8]
AZD4547 RT112/84Bladder CancerFGFR3 Mutation12[8]

This compound and its analog Fiin-2 demonstrate potent inhibition of proliferation in FGFR-dependent cell lines.[5][10] AZD4547 also shows strong cellular activity in cell lines with FGFR translocations and mutations.[8]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of inhibitor performance.

Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory activity of a compound against a purified kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Inhibitor Serial Dilution of Test Inhibitor Incubation Incubate Inhibitor, Kinase/Substrate, and ATP Inhibitor->Incubation Kinase_Substrate Prepare Kinase and Substrate Mixture Kinase_Substrate->Incubation ATP Prepare ATP Solution ATP->Incubation Detection_Reagent Add Detection Reagent Incubation->Detection_Reagent Readout Measure Signal (e.g., Luminescence, Fluorescence) Detection_Reagent->Readout

Figure 2: General Workflow for a Biochemical Kinase Assay

Z'-LYTE™ Kinase Assay (for this compound IC50 Determination): This assay is based on the differential sensitivity of phosphorylated and non-phosphorylated peptide substrates to proteolytic cleavage.

  • Reaction Setup: A reaction mixture is prepared containing the FGFR enzyme, a specific peptide substrate, and ATP in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).

  • Inhibitor Addition: Serially diluted this compound or other test compounds are added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for phosphorylation of the substrate.

  • Development: A development reagent containing a site-specific protease is added. This protease specifically cleaves the non-phosphorylated peptide substrate.

  • Detection: The cleavage of the peptide substrate disrupts a FRET (Fluorescence Resonance Energy Transfer) pair, leading to a change in the fluorescence emission ratio. This ratio is measured using a fluorescence plate reader.

  • Data Analysis: The extent of inhibition is calculated based on the change in the fluorescence ratio, and IC50 values are determined by fitting the data to a dose-response curve.

ADP-Glo™ Kinase Assay (for other TKIs): This is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

  • Kinase Reaction: The FGFR enzyme, substrate, and ATP are incubated with the test inhibitor.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert the ADP generated into ATP and, subsequently, into a luminescent signal via a luciferase reaction.

  • Detection: The luminescence is measured using a luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: IC50 values are calculated from the dose-response curves of luminescence versus inhibitor concentration.

Kinome-Wide Selectivity Profiling (KINOMEscan™)

This competition binding assay is used to determine the selectivity of an inhibitor across a large panel of kinases.

  • Assay Principle: The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.

  • Competition: The amount of kinase bound to the immobilized ligand is measured in the presence and absence of the test compound. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

  • Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand at a specific concentration of the inhibitor. A lower percentage indicates a stronger interaction between the inhibitor and the kinase. Dissociation constants (Kd) can be determined from dose-response curves.

Conclusion

This compound is a potent, irreversible inhibitor of FGFR1, 2, and 3 with demonstrated cellular activity. Its irreversible mechanism of action offers a potential advantage for sustained target inhibition. When compared to other FGFR TKIs, the available data suggests that this compound possesses a favorable selectivity profile. However, for a truly objective and direct comparison, a head-to-head kinome-wide selectivity study of this compound against a broad panel of other FGFR inhibitors under identical experimental conditions would be invaluable. This guide provides a comprehensive overview based on the current literature to assist researchers in navigating the complex landscape of FGFR inhibitors and selecting the most appropriate tools for their research endeavors.

References

A Head-to-Head Comparison of Covalent FGFR Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of covalent Fibroblast Growth Factor Receptor (FGFR) inhibitors. By summarizing key performance data and detailing experimental methodologies, this document aims to facilitate informed decisions in the rapidly evolving landscape of FGFR-targeted therapies.

Aberrant FGFR signaling is a key oncogenic driver in a variety of solid tumors, making it a compelling target for therapeutic intervention. While first-generation reversible FGFR inhibitors have shown clinical activity, the emergence of resistance, often through mutations in the FGFR kinase domain, has limited their long-term efficacy. Covalent inhibitors, which form an irreversible bond with their target, offer a promising strategy to overcome this resistance and achieve more durable responses. This guide focuses on a head-to-head comparison of prominent covalent FGFR inhibitors, with a particular emphasis on their biochemical potency, cellular activity, selectivity, and efficacy against clinically relevant resistance mutations.

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of key covalent FGFR inhibitors against wild-type FGFR isoforms and common resistance mutations.

InhibitorFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
Futibatinib (TAS-120) 1.8[1][2][3]1.4[1][2][3]1.6[1][2][3]3.7[1][2][3]
PRN1371 0.7[4]1.3[4]4.1[4]19.3[4]
FIIN-2 3.1[5][6][7]4.3[5][6][7]27[5][6][7]45[5][6][7]
FIIN-3 13213135

Table 1: Biochemical Potency of Covalent FGFR Inhibitors. IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the respective recombinant FGFR kinase by 50%.

InhibitorCell LineFGFR AlterationGI₅₀/EC₅₀ (nM)
Futibatinib SNU-16FGFR2 Amplification~1-50[1][2]
AN3 CAFGFR2 Mutation~1-50[1][2]
RT112/UM-UC-14FGFR3 Fusion~1-50[1][2]
PRN1371 Ba/F3-FGFR1FGFR1 Expression0.7[4]
Ba/F3-FGFR2FGFR2 Expression0.7[4]
Ba/F3-FGFR3FGFR3 Expression2.5[4]
Ba/F3-FGFR4FGFR4 Expression49.8[4]
RT4FGFR3 Mutation4.0[4]
SNU-16FGFR2 Amplification2.6[4]
FIIN-2 Ba/F3-FGFR1FGFR1 Expression1-93[6]
Ba/F3-FGFR2FGFR2 Expression1-93[6]
Ba/F3-FGFR3FGFR3 Expression1-93[6]
Ba/F3-FGFR4FGFR4 Expression1-93[6]
FIIN-3 Ba/F3-FGFR1FGFR1 Expression1-93
Ba/F3-FGFR2FGFR2 Expression1-93
Ba/F3-FGFR3FGFR3 Expression1-93
Ba/F3-FGFR4FGFR4 Expression1-93

Table 2: Cellular Activity of Covalent FGFR Inhibitors in Cancer Cell Lines. GI₅₀/EC₅₀ values represent the concentration of the inhibitor required to inhibit cell growth or proliferation by 50%.

InhibitorFGFR1 V561M IC₅₀ (nM)FGFR2 V564F IC₅₀ (nM)FGFR3 V555M IC₅₀ (nM)FGFR4 V550L IC₅₀ (nM)
Futibatinib (TAS-120) 84-224[8]52[8]97-583[8]90[8]
PRN1371 84-224[8]>1000[8]97-583[8]>1000[8]
FIIN-2 84-224[8]276[8]97-583[8]255[8]
FIIN-2 (Cell-based) -58 (V564M)[5][6]--

Table 3: Potency of Covalent FGFR Inhibitors Against Gatekeeper Mutations. IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the mutant recombinant FGFR kinase by 50%.

Experimental Protocols

A summary of the key experimental methodologies used to generate the data presented in this guide is provided below.

Biochemical Kinase Inhibition Assay

The in vitro potency of the covalent FGFR inhibitors was determined using kinase activity assays. Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains were incubated with a peptide substrate and ATP. The inhibitors were added at varying concentrations to determine their effect on the phosphorylation of the substrate. The amount of ADP produced, which is directly proportional to kinase activity, was quantified using a luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay). The IC₅₀ values were then calculated by fitting the dose-response data to a four-parameter logistic equation.[9][10][11]

Cell Proliferation Assay

The antiproliferative activity of the inhibitors was assessed using various cancer cell lines with known FGFR alterations or Ba/F3 murine pro-B cells engineered to be dependent on FGFR signaling for survival and proliferation. Cells were seeded in 96-well plates and treated with a range of inhibitor concentrations for 72 hours. Cell viability was measured using a luminescent cell viability assay (e.g., CellTiter-Glo®), which quantifies ATP as an indicator of metabolically active cells. The GI₅₀ or EC₅₀ values were determined by plotting the percentage of cell growth inhibition against the inhibitor concentration.[12][13][14][15][16]

In Vivo Tumor Xenograft Model

The in vivo efficacy of the covalent FGFR inhibitors was evaluated in tumor xenograft models. Human cancer cell lines with specific FGFR alterations were subcutaneously implanted into immunocompromised mice. Once the tumors reached a palpable size, the mice were randomized into treatment and vehicle control groups. The inhibitors were administered orally at specified doses and schedules. Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised, weighed, and further analyzed by immunohistochemistry to assess target engagement and downstream signaling inhibition.[17][18][19][20][21]

Visualizing the FGFR Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR IgG-like D1 IgG-like D2 IgG-like D3 TM Kinase Domain FGF->FGFR:ig2 Binds HSPG HSPG HSPG->FGFR:ig2 FRS2 FRS2 FGFR:kd->FRS2 Phosphorylates PLCg PLCγ FGFR:kd->PLCg Activates STAT STAT FGFR:kd->STAT Activates GRB2 GRB2 FRS2->GRB2 Recruits PI3K PI3K FRS2->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC AKT AKT PI3K->AKT STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Gene Expression

Figure 1: Simplified FGFR signaling pathway.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor Serial Dilution of Covalent Inhibitor Incubation Incubate Components in 384-well plate Inhibitor->Incubation Enzyme Recombinant FGFR Kinase Enzyme->Incubation Substrate Peptide Substrate + ATP Substrate->Incubation ADP_Glo Add ADP-Glo™ Reagent (Depletes unused ATP) Incubation->ADP_Glo Kinase_Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) ADP_Glo->Kinase_Detection Luminescence Measure Luminescence Kinase_Detection->Luminescence IC50_Calc Calculate IC₅₀ Luminescence->IC50_Calc

Figure 2: Workflow for Biochemical Kinase Inhibition Assay.

Cell_Proliferation_Workflow cluster_setup Cell Culture and Treatment cluster_readout Viability Measurement cluster_data_analysis Data Analysis Seed_Cells Seed FGFR-dependent cells in 96-well plates Add_Inhibitor Add serially diluted covalent inhibitor Seed_Cells->Add_Inhibitor Incubate_Cells Incubate for 72 hours Add_Inhibitor->Incubate_Cells Add_Reagent Add CellTiter-Glo® Reagent Incubate_Cells->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Calculate_EC50 Calculate EC₅₀/GI₅₀ Measure_Luminescence->Calculate_EC50

References

Validating Fiin-1 Results: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological inhibitor Fiin-1 with genetic approaches for validating Fibroblast Growth Factor Receptor (FGFR) signaling in research. This compound is a potent and irreversible pan-FGFR inhibitor that covalently binds to a conserved cysteine residue within the ATP-binding pocket of FGFRs 1, 2, 3, and 4.[1] Its primary mechanism of action involves the suppression of downstream signaling pathways, including the RAS-MAPK-ERK and PI3K-AKT cascades, which are crucial for cell proliferation and survival.[1] Genetic methods, such as CRISPR/Cas9-mediated gene knockout and RNA interference (RNAi), offer a complementary approach to validate the on-target effects of small molecule inhibitors like this compound by directly perturbing the expression of FGFR genes.

Comparing Pharmacological and Genetic Inhibition of FGFR

The following table summarizes the quantitative effects of this compound and genetic knockdown of FGFRs on the viability of cancer cell lines dependent on FGFR signaling. While direct head-to-head comparisons in the same experimental setup are not extensively available in the public domain, this table compiles data from various studies to offer a comparative overview.

Method Target(s) Cell Line Metric Result Reference
This compound FGFR1, FGFR2, FGFR3, FGFR4KATO III (gastric)IC5014 nM[2]
SNU-16 (gastric)IC5030 nM[2]
RT4 (bladder)EC5070 nM[2]
Ba/F3 (TEL-FGFR1)EC5014 nM[1]
siRNA Knockdown FGFR1CaSki (cervical)Cell ProliferationSignificant Inhibition[3]
FGFR2CaSki (cervical)Cell ProliferationSignificant Inhibition[3]
shRNA Knockdown FGFR1JMSU1 (bladder)Cell SurvivalDependent[4][5]
FGFR1UMUC3 (bladder)Anchorage-Independent GrowthDependent[4][5]
FGFR2MA-10 (Leydig tumor)Cell ProliferationInhibition[6]
CRISPR/Cas9 Knockout FGFR2ESCC cellsCell GrowthSignificant Suppression[7]

Signaling Pathway Targeted by this compound

This compound abrogates the signaling cascade initiated by the binding of fibroblast growth factors (FGFs) to their receptors. This diagram illustrates the canonical FGFR signaling pathway that is inhibited by this compound.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR (1, 2, 3, 4) FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates Fiin1 This compound Fiin1->FGFR Irreversibly Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

FGFR signaling pathway inhibited by this compound.

Experimental Workflow for Target Validation

Genetic approaches serve as a crucial methodology for validating the on-target effects of a pharmacological inhibitor like this compound. The following diagram outlines a typical experimental workflow for comparing the cellular effects of this compound with genetic knockdown or knockout of its target, FGFR.

Validation_Workflow cluster_pharmacological Pharmacological Arm cluster_genetic Genetic Arm start_pharm Cancer Cell Line (FGFR-dependent) treat_fiin1 Treat with this compound (Dose-Response) start_pharm->treat_fiin1 analysis Comparative Analysis treat_fiin1->analysis start_genetic Cancer Cell Line (FGFR-dependent) transfect Transfect with CRISPR/Cas9 or shRNA (Targeting FGFR1/2/3/4) start_genetic->transfect transfect->analysis phenotype Phenotypic Assays (Viability, Proliferation, Apoptosis) analysis->phenotype molecular Molecular Assays (Western Blot for p-ERK, p-AKT) analysis->molecular

Workflow for validating this compound with genetic methods.

Experimental Protocols

Cell Viability Assay (Using this compound)
  • Cell Seeding: Plate FGFR-dependent cancer cell lines (e.g., KATO III, SNU-16) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 1 nM to 10 µM.

  • Treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound dose.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Plot the cell viability data against the logarithm of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

FGFR Knockdown using siRNA
  • siRNA Preparation: Resuspend lyophilized siRNAs targeting the desired FGFR isoform (e.g., FGFR1, FGFR2) and a non-targeting control siRNA in nuclease-free water to a stock concentration of 20 µM.

  • Transfection:

    • Seed the target cells (e.g., CaSki) in 6-well plates to achieve 30-50% confluency on the day of transfection.

    • For each well, dilute 5 µL of the 20 µM siRNA stock into 245 µL of Opti-MEM® I Reduced Serum Medium (Thermo Fisher Scientific).

    • In a separate tube, dilute 5 µL of Lipofectamine® RNAiMAX Transfection Reagent (Thermo Fisher Scientific) into 245 µL of Opti-MEM®.

    • Combine the diluted siRNA and Lipofectamine® RNAiMAX and incubate for 5 minutes at room temperature to allow for complex formation.

    • Add the 500 µL of the siRNA-lipid complex to the cells.

  • Incubation: Incubate the cells for 48-72 hours post-transfection.

  • Validation of Knockdown: Harvest a subset of cells to confirm FGFR knockdown by Western blot or qRT-PCR analysis.

  • Phenotypic Analysis: Utilize the remaining cells for downstream functional assays, such as proliferation or apoptosis assays, comparing the effects in FGFR-knockdown cells to the non-targeting control.[3]

Western Blot Analysis for Downstream Signaling
  • Cell Lysis: After treatment with this compound or genetic perturbation of FGFR, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay (Thermo Fisher Scientific).

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris protein gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify band intensities using densitometry software.[1]

Conclusion

Both pharmacological inhibition with this compound and genetic approaches provide valuable and complementary insights into the role of the FGFR signaling pathway. This compound offers a potent, rapid, and reversible (in terms of washout of unbound inhibitor, though the binding itself is covalent) means to probe FGFR function, while genetic methods provide a highly specific and often more long-term way to validate the on-target effects observed with small molecule inhibitors. The data presented in this guide, compiled from multiple studies, demonstrates a consistent anti-proliferative effect upon disruption of the FGFR axis, whether through pharmacological or genetic means. For robust target validation, it is recommended to employ a combination of these approaches to build a comprehensive understanding of the biological consequences of inhibiting the FGFR pathway.

References

Fiin-1 Kinase Inhibitor: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fiin-1 is a potent, irreversible inhibitor primarily targeting the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Its covalent mode of action offers high potency, but a thorough understanding of its cross-reactivity with other kinases is crucial for interpreting experimental results and anticipating potential off-target effects in therapeutic development. This guide provides a comparative analysis of this compound's activity across the kinome, supported by available experimental data and detailed methodologies.

Kinase Selectivity Profile of this compound

This compound demonstrates high affinity for the FGFR family, particularly FGFR1, 2, and 3. However, kinome-wide screening has revealed interactions with other kinases, indicating a degree of cross-reactivity. The following tables summarize the binding affinities (Kd) and inhibitory concentrations (IC50) of this compound against its primary targets and notable off-targets.

Primary Targets: FGFR Family
KinaseBinding Affinity (Kd) [nM]Biochemical IC50 [nM]
FGFR12.8[1]9.2[1][2]
FGFR26.9[1]6.2[1][2]
FGFR35.4[1]11.9[1][2]
FGFR4120[1]189[1][2]
Off-Target Kinase Interactions

This compound has been shown to bind to and inhibit several other kinases, albeit generally with lower potency compared to its primary FGFR targets.

Off-Target KinaseBinding Affinity (Kd) [nM]Biochemical IC50 [nM]
Flt1 (VEGFR1)32[1]661[2]
BLK65[2]381[2]
Flt4 (VEGFR3)120[1]Not Reported
ERK5160[1]Not Reported
VEGFR2210[1]Not Reported
KIT420[1]Not Reported
PDGFRB480[1]Not Reported
MET1000[1]Not Reported

Experimental Methodologies

The data presented in this guide were primarily generated using two common kinase profiling platforms: competitive binding assays (e.g., KinomeScan) and enzymatic activity assays (e.g., Z'-LYTE™).

Kinase Binding Affinity Profiling (Ambit KinomeScan)

A widely used method to assess the selectivity of kinase inhibitors is the Ambit KinomeScan™ platform. This competition binding assay provides a quantitative measure of the interaction between a test compound and a large panel of kinases.

Experimental Workflow:

G cluster_0 Assay Principle cluster_1 Workflow Immobilized Kinase Immobilized Kinase Ligand Ligand Immobilized Kinase->Ligand Binds This compound This compound Immobilized Kinase->this compound Competes Kinase Panel Panel of 402 Kinases Incubation Incubate with this compound (10 µM) Kinase Panel->Incubation Quantification Quantify remaining ligand-bound kinase via qPCR Incubation->Quantification Data Analysis Express as % of DMSO control Quantification->Data Analysis

KinomeScan Experimental Workflow

Protocol Details:

  • Platform: Ambit KinomeScan™ technology.

  • Principle: In vitro ATP-site competition binding assay. Test compounds that displace an immobilized bait compound are detected by quantitative PCR.[3]

  • Kinase Panel: Profiling is performed against a panel of over 400 different kinases.[2]

  • Compound Concentration: this compound is typically screened at a concentration of 10 µM.[2]

  • Output: The results are expressed as the percentage of the kinase that remains bound to the solid matrix after competition with the inhibitor, relative to a DMSO control. A lower score indicates a tighter binding of the inhibitor to the kinase.[2]

Biochemical Kinase Inhibition Assay (Z'-LYTE™)

The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format used to determine the IC50 values of kinase inhibitors. It measures the extent of phosphorylation of a synthetic peptide substrate by the kinase.

Experimental Workflow:

G cluster_0 Kinase Reaction cluster_1 Development Reaction cluster_2 Detection Kinase Kinase FRET_Peptide FRET-labeled Peptide Kinase->FRET_Peptide Phosphorylates Cleaved_Peptide Cleaved Peptide (FRET disrupted) FRET_Peptide->Cleaved_Peptide ATP ATP ATP->Kinase Protease Development Reagent (Protease) Protease->FRET_Peptide Cleaves non-phosphorylated Protease->Phosphorylated_Peptide Cleavage suppressed Fluor_Reader Fluorescence Reader Emission_Ratio Calculate Emission Ratio (445nm/520nm) Fluor_Reader->Emission_Ratio IC50_Curve Generate IC50 Curve Emission_Ratio->IC50_Curve

Z'-LYTE Assay Workflow

Protocol Details:

  • Platform: Z'-LYTE™ Enzymatic Kinase Assay (Invitrogen).

  • Principle: A FRET-based method that measures the phosphorylation of a peptide substrate. Phosphorylation protects the peptide from cleavage by a development reagent, thus maintaining the FRET signal.[4][5][6]

  • Reagents (Example for FGFR1):

    • Enzyme: Recombinant FGFR1 kinase domain (8 ng).[2]

    • Substrate: 2 µM peptide substrate.[2]

    • ATP: 40 µM.[2]

  • Reaction Time: 1 hour.[2]

  • Detection: The ratio of donor to acceptor emission is calculated to determine the extent of the reaction.

Signaling Pathways of Primary and Off-Target Kinases

Understanding the signaling pathways in which this compound's targets are involved is critical for predicting its cellular effects.

FGFR Signaling Pathway

The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs), leading to receptor dimerization and autophosphorylation. This activates downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.

G FGF FGF FGFR FGFR FGF->FGFR Binds RAS_MAPK RAS/MAPK Pathway FGFR->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT Activates Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival G cluster_0 VEGFR Signaling cluster_1 BLK Signaling cluster_2 c-Kit Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis BCR BCR BLK BLK BCR->BLK B_Cell_Activation B-Cell Activation BLK->B_Cell_Activation SCF SCF c-Kit c-Kit SCF->c-Kit Cell_Survival Cell Survival c-Kit->Cell_Survival

References

Fiin-1: A Covalent Advantage in Pan-FGFR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the Fibroblast Growth Factor Receptor (FGFR) family has emerged as a critical target. Aberrant FGFR signaling is a key driver in various malignancies, prompting the development of numerous inhibitors. Among these, Fiin-1 distinguishes itself as a potent, irreversible, and selective pan-FGFR inhibitor. This guide provides a comprehensive comparison of this compound with other notable pan-FGFR inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals on its unique advantages.

Mechanism of Action: The Covalent Edge

Unlike many of its counterparts that bind reversibly to the ATP-binding pocket of the FGFR kinase domain, this compound is a covalent inhibitor.[1] It forms an irreversible bond with a specific cysteine residue within the ATP-binding site of FGFRs.[1] This covalent modification leads to a sustained and prolonged inhibition of receptor activity, a feature that can offer a significant therapeutic advantage by potentially overcoming the challenges of high intracellular ATP concentrations that can compete with reversible inhibitors.[2]

The development of covalent inhibitors like this compound, and its successors Fiin-2 and Fiin-3, was a structure-guided effort to enhance potency and overcome potential resistance mechanisms.[3][4] this compound itself was designed based on the structure of the reversible inhibitor PD173074.[1]

Comparative Efficacy and Selectivity

Experimental data demonstrates this compound's potent inhibitory activity against multiple FGFR family members. Its efficacy is often compared to other well-characterized pan-FGFR inhibitors such as the reversible inhibitors PD173074, BGJ398 (Infigratinib), and AZD4547.

Biochemical Potency

The inhibitory activity of this compound and other pan-FGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values. Lower values indicate higher potency.

InhibitorTargetIC50 (nM)Kd (nM)Inhibition Type
This compound FGFR19.2[1][5]2.8[1][5]Covalent
FGFR26.2[1][5]6.9[1][5]Covalent
FGFR311.9[1][5]5.4[1][5]Covalent
FGFR4189[1][5]120[1][5]Covalent
PD173074 FGFR1~25[6]-Reversible
FGFR3--Reversible
BGJ398 (Infigratinib) FGFR10.9[7]-Reversible
FGFR21.4[7]-Reversible
FGFR31.0[7]-Reversible
AZD4547 FGFR10.2[7]-Reversible
FGFR22.5[7]-Reversible
FGFR31.8[7]-Reversible
Fiin-2 FGFR13.1[3]-Covalent
FGFR24.3[3]-Covalent
FGFR327[3]-Covalent
FGFR445[3]-Covalent
Fiin-3 FGFR113[3]-Covalent
FGFR221[3]-Covalent
FGFR331[3]-Covalent
FGFR435[3]-Covalent

Table 1: Comparison of in vitro inhibitory activities of this compound and other pan-FGFR inhibitors.

Cellular Activity

The efficacy of these inhibitors is further evaluated in cellular assays, measuring their ability to inhibit the proliferation of cancer cell lines dependent on FGFR signaling.

InhibitorCell LineEC50 (nM)
This compound Tel-FGFR1 transformed Ba/F314[1]
Bladder RT470[5]
Stomach KATO III14[5]
PD173074 (Generally higher than this compound)-
Fiin-2 FGFR2 V564M mutant Ba/F358[3]
Fiin-3 FGFR2 V564M mutant Ba/F364[3]
BGJ398 FGFR2 V564M mutant Ba/F3>1000[3]

Table 2: Comparison of cellular potencies of this compound and other pan-FGFR inhibitors in FGFR-dependent cell lines.

Notably, this compound generally demonstrates greater potency in inhibiting the proliferation of FGFR-dependent cancer cell lines compared to its reversible counterpart, PD173074.[1] Furthermore, next-generation covalent inhibitors like Fiin-2 and Fiin-3 have shown efficacy against gatekeeper mutations (e.g., V564M in FGFR2) that confer resistance to first-generation reversible inhibitors like BGJ398.[3]

Selectivity and Off-Target Effects

A crucial aspect of any targeted inhibitor is its selectivity, as off-target activity can lead to undesirable side effects. This compound has been profiled against large panels of kinases and has demonstrated a high degree of selectivity for the FGFR family.[1]

InhibitorNotable Off-Targets (Kd < 1 µM)
This compound Blk (65 nM), Flt1 (32 nM), VEGFR2 (210 nM), KIT (420 nM), PDGFRB (480 nM), MET (1000 nM)[1][5]
Fiin-3 EGFR (43 nM IC50)[3]

Table 3: Selectivity profile of this compound and Fiin-3 against other kinases.

While this compound is highly selective, it does exhibit some activity against other kinases, such as Blk and Flt1, at nanomolar concentrations.[1] Interestingly, the related covalent inhibitor Fiin-3 displays potent dual inhibition of both FGFR and EGFR.[3] This highlights the nuanced selectivity profiles that can be achieved through structural modifications of the core inhibitor scaffold.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental protocols for key assays are provided below.

In Vitro Kinase Assay (Z'-LYTE™ Assay)

This assay biochemically measures the inhibitory activity of a compound against a purified kinase.

  • Reagents: Recombinant FGFR kinase domain, peptide substrate, ATP, and Z'-LYTE™ Kinase Assay Kit.

  • Procedure:

    • Prepare a serial dilution of the inhibitor (e.g., this compound) in a 384-well plate.

    • Add the FGFR enzyme and the peptide substrate/ATP mixture to the wells.

    • Incubate at room temperature for 1 hour.

    • Add the development reagent and incubate for another hour.

    • Read the plate on a fluorescence plate reader.

    • Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.[1]

Cell Viability Assay (MTT/MTS Assay)

This assay determines the effect of an inhibitor on the proliferation and viability of cultured cells.

  • Reagents: FGFR-dependent cancer cell line, complete cell culture medium, inhibitor stock solution, and MTT or MTS reagent.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the inhibitor for 72 hours.

    • Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Normalize the data to vehicle-treated control cells and calculate the percentage of growth inhibition.

    • Determine the EC50 value by fitting the data to a dose-response curve.[1][8]

Western Blot Analysis of FGFR Signaling

This technique is used to assess the inhibition of FGFR phosphorylation and downstream signaling pathways.

  • Reagents: Cell lysis buffer, protein assay kit, primary antibodies (e.g., anti-p-FGFR, anti-total-FGFR, anti-p-ERK, anti-total-ERK), HRP-conjugated secondary antibodies, and ECL substrate.

  • Procedure:

    • Culture cells and treat with the inhibitor at various concentrations and time points.

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities to determine the level of protein phosphorylation.[9][10]

Visualizing the Molecular Landscape

To better understand the context of this compound's action, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 Autophosphorylation FRS2 FRS2 P1->FRS2 Recruits PLCG PLCγ P1->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Migration ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->CellResponse Fiin1 This compound Fiin1->FGFR Covalently Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow CellCulture 1. Cell Culture (FGFR-dependent cells) Treatment 2. Treatment (this compound vs. other inhibitors) CellCulture->Treatment BiochemAssay 3a. Biochemical Assay (In Vitro Kinase Assay) Treatment->BiochemAssay CellAssay 3b. Cellular Assay (Viability, Apoptosis) Treatment->CellAssay WB_Assay 3c. Signaling Analysis (Western Blot) Treatment->WB_Assay DataAnalysis 4. Data Analysis (IC50/EC50 Determination) BiochemAssay->DataAnalysis CellAssay->DataAnalysis WB_Assay->DataAnalysis Comparison 5. Comparative Evaluation DataAnalysis->Comparison

Caption: General experimental workflow for comparing FGFR inhibitors.

Conclusion

This compound represents a significant advancement in the development of pan-FGFR inhibitors. Its covalent mechanism of action provides sustained target inhibition, which translates to high potency in both biochemical and cellular assays. When compared to reversible inhibitors, this compound and its next-generation analogs demonstrate a clear advantage, particularly in the context of potential drug resistance. The high selectivity of this compound minimizes off-target effects, making it a valuable tool for researchers studying FGFR signaling and a promising lead for the development of novel cancer therapeutics. The provided experimental data and protocols offer a solid foundation for further investigation and comparative analysis in the pursuit of more effective treatments for FGFR-driven cancers.

References

A Comparative Guide to Fiin-1 and Clinical FGFR Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel irreversible FGFR inhibitor, Fiin-1, against clinically approved inhibitors such as erdafitinib, pemigatinib, and infigratinib. The following sections detail their mechanisms of action, biochemical potency, and cellular activity, supported by experimental data and methodologies.

Mechanism of Action: A Tale of Two Binding Modes

Fibroblast growth factor receptor (FGFR) inhibitors are a critical class of targeted therapies in oncology.[1] Most clinically approved FGFR inhibitors, including erdafitinib, pemigatinib, and infigratinib, are ATP-competitive, reversible inhibitors.[2][3][4][5] They function by binding to the ATP-binding pocket of the FGFR kinase domain, preventing phosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival.[3][4][5]

In contrast, this compound is distinguished as a potent and selective irreversible inhibitor of the FGFR family.[6][7][8] It was developed through a structure-guided approach and forms a covalent bond with a conserved cysteine residue within the P-loop of the FGFR ATP-binding site.[6] This irreversible binding offers a different modality of target engagement that can potentially overcome certain resistance mechanisms.

Biochemical Potency: A Head-to-Head Comparison

The biochemical potency of these inhibitors against the four FGFR isoforms (FGFR1, FGFR2, FGFR3, and FGFR4) is a key determinant of their therapeutic window and potential off-target effects. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values provide a quantitative measure of this potency.

InhibitorTypeFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
This compound Irreversible9.2[7][8]6.2[7][8]11.9[7][8]189[7][8]
Erdafitinib Reversible1.2[9]2.5[9]3.0[9]5.7[9]
Pemigatinib Reversible0.4[9]0.5[9]1.0[9]30[9]
Infigratinib Reversible0.9[9]1.4[9]1.0[9]60[9]
InhibitorFGFR1 Kd (nM)FGFR2 Kd (nM)FGFR3 Kd (nM)FGFR4 Kd (nM)
This compound 2.8[6][7]6.9[6][7]5.4[6][7]120[6][7]

As the data indicates, the reversible clinical inhibitors generally exhibit lower IC50 values for FGFR1-3 compared to this compound. However, this compound's irreversible nature may lead to prolonged target inhibition in a cellular context.

Cellular Activity and Proliferation

The ultimate measure of an inhibitor's effectiveness is its ability to suppress cancer cell growth driven by aberrant FGFR signaling. This compound has demonstrated potent anti-proliferative activity in various cancer cell lines dependent on FGFR signaling.[6] For instance, in Ba/F3 cells transformed with Tel-FGFR1 and Tel-FGFR3, this compound showed EC50 values of 14 nM and 10 nM, respectively.[6] Studies have also shown that this compound can inhibit the proliferation of cancer cell lines at lower concentrations than the reversible inhibitor PD173074.[6]

Clinical FGFR inhibitors have also shown significant anti-tumor activity in preclinical models and clinical trials, leading to their FDA approval for various cancers with specific FGFR alterations.[2][10][11]

Resistance to Therapy

A significant challenge in targeted cancer therapy is the development of acquired resistance.[12] For reversible FGFR inhibitors, a common mechanism of resistance is the emergence of mutations in the FGFR kinase domain, such as "gatekeeper" mutations, which can interfere with drug binding.[3][13] The development of next-generation inhibitors, including irreversible ones like this compound, is a key strategy to overcome such resistance.[14]

Signaling Pathways and Experimental Workflow

To visualize the biological context and experimental evaluation of these inhibitors, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Inhibition PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Gene Expression, Proliferation, Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC STAT->Nucleus

Caption: Simplified FGFR Signaling Pathway.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models kinase_assay Kinase Inhibition Assay (e.g., Z'-lyte) cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) kinase_assay->cell_viability binding_assay Binding Affinity Assay (e.g., KinomeScan) binding_assay->cell_viability western_blot Western Blot (Phospho-FGFR, Phospho-ERK) cell_viability->western_blot xenograft Tumor Xenograft Models western_blot->xenograft data_analysis Data Analysis & Comparison xenograft->data_analysis start Compound Synthesis (this compound, Clinical Inhibitors) start->kinase_assay start->binding_assay

Caption: Workflow for Evaluating FGFR Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines of key experimental protocols used in the evaluation of FGFR inhibitors.

Kinase Inhibition Assay (e.g., Z'-lyte™ Assay)

Objective: To determine the in vitro potency of an inhibitor against a specific FGFR kinase.

  • Reagents: Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme; appropriate peptide substrate; ATP; Z'-lyte™ Kinase Assay Kit; test inhibitor (e.g., this compound) at various concentrations.

  • Procedure:

    • The FGFR enzyme, peptide substrate, and inhibitor are pre-incubated in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at room temperature.

    • A development reagent is added to stop the reaction and generate a fluorescent signal.

    • The fluorescence is measured using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)

Objective: To assess the effect of an inhibitor on the proliferation and viability of cancer cell lines.

  • Cell Culture: FGFR-dependent cancer cell lines are cultured in appropriate media and seeded into 96-well plates.

  • Treatment: Cells are treated with a range of concentrations of the test inhibitor for a specified period (e.g., 72 hours).

  • Assay:

    • MTT Assay: MTT reagent is added to each well and incubated. The resulting formazan crystals are dissolved, and the absorbance is measured.

    • CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells, and luminescence is measured.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. EC50 values are calculated from the dose-response curves.

Western Blotting

Objective: To determine the effect of an inhibitor on the phosphorylation status of FGFR and downstream signaling proteins.

  • Cell Lysis: Cancer cells are treated with the inhibitor for a specified time, then lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of FGFR, ERK, AKT, etc.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: The band intensities are quantified to assess the level of protein phosphorylation relative to the total protein.

References

Differential Effects of Fiin-1 on FGFR Isoforms: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between inhibitors and their targets is paramount. This guide provides an objective comparison of the differential effects of Fiin-1, a potent and irreversible inhibitor, on the four isoforms of the Fibroblast Growth Factor Receptor (FGFR). The information presented is supported by experimental data to aid in the design and interpretation of preclinical studies.

This compound is a selective, irreversible inhibitor of the FGFR family of receptor tyrosine kinases.[1][2] Its mechanism of action involves the formation of a covalent bond with a conserved cysteine residue within the P-loop of the ATP-binding site of FGFRs.[1] This irreversible binding leads to a sustained inhibition of receptor activity. While this compound targets all four FGFR isoforms, it exhibits notable differences in its potency and efficacy against each, which has significant implications for its use as a research tool and as a foundation for the development of more selective therapeutic agents.

Comparative Inhibitory Activity of this compound

The inhibitory potential of this compound against each FGFR isoform has been quantified through biochemical assays determining both the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). These values, summarized in the table below, reveal a clear differential in potency.

ParameterFGFR1FGFR2FGFR3FGFR4
Biochemical IC50 (nM) 9.2[2]6.2[2]11.9[2]189[2]
Dissociation Constant (Kd) (nM) 2.8[2]6.9[2]5.4[2]120[2]

Table 1: Biochemical potency and binding affinity of this compound for FGFR isoforms. Data sourced from MedchemExpress and supporting literature.[2]

The data clearly indicates that this compound is most potent against FGFR2, followed closely by FGFR1 and FGFR3. Its inhibitory activity against FGFR4 is significantly lower, with an IC50 value approximately 20-30 times higher than for the other isoforms.[2] This differential activity is a critical consideration when designing experiments to probe the function of specific FGFR isoforms.

Comparison with Other FGFR Inhibitors

To provide a broader context, the inhibitory profile of this compound is compared with other commonly used FGFR inhibitors.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
This compound 9.2[2]6.2[2]11.9[2]189[2]
PD173074 ~25---
FIIN-2 3.094.32745.3
AZD4547 0.22.51.8165
BGJ398 (Infigratinib) 0.91.41.060

Table 2: Comparison of IC50 values of this compound with other selected FGFR inhibitors. Note that data for all isoforms is not always available in a single source.

Effects on Downstream Signaling Pathways

FGFR activation triggers a cascade of downstream signaling events, primarily through the MAPK/ERK, PI3K/AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and migration.[3] this compound has been shown to effectively block these pathways, though the extent of inhibition can vary depending on the specific FGFR isoform driving the signaling.

Experimental evidence demonstrates that this compound potently inhibits the autophosphorylation of FGFR1 and the subsequent phosphorylation of its downstream effector, Erk1/2.[1][2] Studies in cell lines with amplified FGFR2, such as KATO-III and SNU-16, have also shown that this compound can inhibit downstream pro-survival signaling.[4] While specific, comparative data on the inhibition of PI3K/AKT and PLCγ pathways for each of the four isoforms by this compound is not extensively available in a head-to-head comparison, the potent inhibition of receptor autophosphorylation suggests that all major downstream pathways would be attenuated.

FGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR FGFR Isoform (FGFR1/2/3/4) FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Autophosphorylation & Recruitment PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Transcription Fiin1 This compound Fiin1->FGFR Irreversible Inhibition

Figure 1: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Differential Effects on Cell Proliferation

The differential biochemical potency of this compound against FGFR isoforms translates to varied effects on the proliferation of cancer cell lines that are dependent on specific FGFRs for their growth and survival.

Cell LineCancer TypePrimary FGFR DependencyThis compound EC50 (nM)
KATO-IIIGastric CancerFGFR2 Amplification14[2]
SNU-16Gastric CancerFGFR2 Amplification30[2]
RT-112Bladder CancerFGFR3-TACC3 Fusion-
H1581Lung CancerFGFR1 Amplification-
HEP3BHepatocellular CarcinomaFGF19-FGFR4 Signaling-

Table 3: Proliferation inhibition by this compound in cancer cell lines with known FGFR alterations. EC50 values are provided where available in the searched literature. A dash indicates that specific data for this compound was not found in the context of this guide's search.

Experimental Protocols

Determination of IC50 Values using a Kinase Assay (e.g., Z'-LYTE™)

This protocol provides a general framework for determining the IC50 of an inhibitor against a specific kinase.

Materials:

  • Purified recombinant FGFR1, FGFR2, FGFR3, or FGFR4 kinase

  • Z'-LYTE™ Kinase Assay Kit (or similar FRET-based assay)

  • ATP

  • This compound (or other inhibitor) dissolved in DMSO

  • Assay plates (e.g., 384-well)

  • Plate reader capable of measuring fluorescence resonance energy transfer (FRET)

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in DMSO. Further dilute the inhibitor and ATP to the desired concentrations in the kinase reaction buffer.

  • Kinase Reaction:

    • Add the kinase to the wells of the assay plate.

    • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding the ATP/peptide substrate mixture to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Development: Add the development reagent to stop the kinase reaction and digest the non-phosphorylated peptide.

  • Detection: Read the plate on a fluorescence plate reader, measuring the emission of both the donor and acceptor fluorophores.

  • Data Analysis: Calculate the emission ratio and convert it to percent phosphorylation. Plot the percent phosphorylation against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Inhibitor, ATP, Peptide) B Dispense Kinase and Inhibitor into Assay Plate A->B C Initiate Reaction with ATP/Peptide Mix B->C D Incubate at Room Temperature C->D E Stop Reaction & Add Development Reagent D->E F Read Plate (FRET Signal) E->F G Calculate IC50 F->G

Figure 2: A typical workflow for a kinase inhibition assay.

Western Blot Analysis of Downstream Signaling

This protocol outlines the steps to assess the effect of an inhibitor on the phosphorylation status of downstream signaling proteins.

Materials:

  • FGFR-dependent cell line

  • This compound (or other inhibitor)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound or DMSO for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total protein levels.

Conclusion

This compound is a valuable tool for studying FGFR signaling, exhibiting potent and irreversible inhibition with a clear selectivity profile across the four FGFR isoforms. Its high potency against FGFR1, FGFR2, and FGFR3, coupled with its significantly weaker activity against FGFR4, allows for the differential investigation of these receptors. When compared to other FGFR inhibitors, this compound's irreversible mechanism of action offers a distinct advantage for achieving sustained target inhibition. The provided experimental protocols offer a starting point for researchers to further explore the differential effects of this compound and other inhibitors on FGFR-driven cellular processes. A thorough understanding of these isoform-specific effects is crucial for the continued development of targeted therapies for cancers with aberrant FGFR signaling.

References

Confirming Fiin-1 Specificity: A Comparative Guide to Using Inactive Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fiin-1 is a potent, irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers. Its high selectivity and covalent mechanism of action make it a valuable tool for studying FGFR signaling. However, to ensure that the observed biological effects are truly due to the inhibition of its intended target, it is crucial to use appropriate controls. This guide provides a comprehensive comparison of this compound with its inactive analog, FRIN-1, and details the experimental protocols to validate its on-target activity.

Distinguishing Covalent from Non-covalent Inhibition

The key difference between this compound and its inactive analog lies in their mechanism of action. This compound possesses a reactive acrylamide group that forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of FGFRs. This irreversible binding leads to sustained inhibition. In contrast, FRIN-1 is designed with a less reactive propionamide group, rendering it a reversible, non-covalent inhibitor. By comparing the cellular and biochemical effects of these two compounds, researchers can confidently attribute the enhanced potency or sustained effects of this compound to its covalent inhibitory mechanism.

Quantitative Comparison of this compound and FRIN-1

The following tables summarize the quantitative differences in the activity of this compound and its inactive analog, FRIN-1, across various experimental assays.

Cell Line Assay Type This compound (EC50) FRIN-1 (EC50) Fold Difference
Ba/F3 (Tel-FGFR1)Cell Viability14 nM340 nM~24-fold
Ba/F3 (Tel-FGFR3)Cell Viability10 nM1040 nM~104-fold
iFGFR1 MCF10ACell Proliferation2.7 nM29 nM~10-fold
iFGFR1 MCF10A (C486S mutant)Cell Proliferation20 nM23 nM~1-fold

Table 1: Cellular Potency of this compound vs. FRIN-1. This table showcases the half-maximal effective concentration (EC50) of this compound and FRIN-1 in different cell lines. The significantly lower EC50 values for this compound in cells with wild-type FGFR demonstrate the contribution of its covalent binding to its cellular activity. The lack of a significant difference in potency in the C486S mutant, which prevents covalent bond formation, confirms this mechanism.[1]

Assay This compound FRIN-1 Key Observation
In vitro FGFR1 Kinase AssayMore PotentLess PotentThis compound is approximately 2.3 times more potent than FRIN-1 in a biochemical assay, highlighting the contribution of the covalent modification to its inhibitory activity.[1]
iFGFR1 Autophosphorylation (24h pre-treatment)~5-fold more potentLess potentLonger pre-incubation times allow for more complete covalent labeling by this compound, leading to a greater difference in potency compared to the reversible inhibitor FRIN-1.[1]

Table 2: Biochemical and Cellular Target Engagement. This table compares the direct inhibitory effects of this compound and FRIN-1 on FGFR1 kinase activity and autophosphorylation.

Experimental Protocols

In Vitro Kinase Assay

This assay biochemically quantifies the inhibitory activity of this compound and FRIN-1 against purified FGFR kinases.

Materials:

  • Recombinant human FGFR1 kinase domain

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Substrate peptide (e.g., Poly(E4Y))

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • This compound and FRIN-1 dissolved in DMSO

Procedure:

  • Prepare serial dilutions of this compound and FRIN-1 in kinase buffer.

  • In a 384-well plate, add the kinase, substrate, and inhibitor dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cell Viability/Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound and FRIN-1 on the viability and proliferation of FGFR-dependent cancer cell lines.

Materials:

  • FGFR-dependent cell line (e.g., Ba/F3-Tel-FGFR1)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound and FRIN-1 dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound and FRIN-1. Include a vehicle-only (DMSO) control.

  • Incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the EC50 values by plotting the percentage of cell viability against the inhibitor concentration.[2][3][4]

Western Blotting for FGFR Phosphorylation

This method is used to determine the effect of this compound and FRIN-1 on the phosphorylation status of FGFR and its downstream signaling proteins.

Materials:

  • FGFR-expressing cell line

  • Serum-free medium

  • This compound and FRIN-1 dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Plate cells and serum-starve them overnight.

  • Pre-treat the cells with various concentrations of this compound or FRIN-1 for a specified time (e.g., 24 hours).

  • Stimulate the cells with an appropriate FGF ligand if necessary.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[5][6]

Visualizing the Concepts

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binding & Dimerization P1 P FGFR:f2->P1 Autophosphorylation P2 P FGFR:f2->P2 RAS RAS P1->RAS P2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Fiin1 This compound (Covalent) Fiin1->FGFR:f2 Irreversible Inhibition FRIN1 FRIN-1 (Non-covalent) FRIN1->FGFR:f2 Reversible Inhibition

Caption: FGFR signaling pathway and points of inhibition.

Western_Blot_Workflow A Cell Culture & Treatment (this compound vs. FRIN-1) B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., p-FGFR, total-FGFR) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis & Quantification H->I

Caption: Western blot experimental workflow.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with this compound or FRIN-1 A->B C Incubate (e.g., 72 hours) B->C D Add MTT Reagent C->D E Incubate (2-4 hours) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate EC50 Values G->H

Caption: MTT cell viability assay workflow.

By employing the inactive analog FRIN-1 alongside this compound in these well-defined experimental protocols, researchers can robustly validate the on-target effects of this compound and ensure the reliability of their findings in the study of FGFR-driven cancers.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Fiin-1

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, Fiin-1 and any materials contaminated with it should be treated as hazardous chemical waste. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach to its disposal. This guide is based on established general laboratory safety protocols for hazardous chemical waste and information on similar small molecule inhibitors. Researchers, scientists, and drug development professionals must adhere to these strict disposal procedures to ensure personal safety and environmental compliance. Your institution's Environmental Health and Safety (EHS) office should always be consulted for final guidance and to ensure compliance with local regulations.

This compound is a potent and irreversible FGFR inhibitor intended for research use only.[1][2] Due to its biological activity and chemical structure, which includes halogenated components, it should be managed as a halogenated organic waste. This category of waste is often toxic and requires specific disposal routes.

Summary of Key this compound Information

The following table summarizes essential data for this compound, gathered from various chemical suppliers. This information is critical for understanding the compound's properties for safe handling and disposal.

PropertyValueSource(s)
CAS Number 1256152-35-8[1][3]
Molecular Formula C₃₂H₃₉Cl₂N₇O₄[3]
Molecular Weight 693.06 g/mol [3]
Solubility Soluble to 100 mM in DMSO and ethanol
Storage (Solid) Store at -20°C[3]
Biological Activity Potent, irreversible FGFR inhibitor[1][2][3]

Disposal Workflow Diagram

The diagram below outlines the decision-making process and procedural flow for the proper disposal of this compound waste, from the point of generation to its final collection by the EHS office.

cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal A Unused/Expired Solid this compound E Solid Hazardous Waste Container A->E B This compound Solutions (e.g., in DMSO) F Liquid Hazardous Waste Container (Halogenated) B->F C Contaminated Labware (Gloves, Tips, etc.) C->E D Empty this compound Containers H Rinsed Container Disposal D->H I Label Container: 'HAZARDOUS WASTE' 'this compound (Halogenated Organic)' List all constituents & % E->I F->I G Sharps Container G->I H->I J Store in designated Satellite Accumulation Area (SAA) - Secondary Containment - Segregate Incompatibles I->J K Contact EHS for Waste Pickup J->K

Caption: Disposal workflow for this compound from generation to EHS pickup.

Step-by-Step Disposal Protocols

Based on general guidelines for hazardous chemical waste, the following procedures are recommended for the disposal of this compound.

Personal Protective Equipment (PPE)

Before handling any this compound waste, ensure you are wearing appropriate PPE.[4]

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If handling the powder outside of a fume hood or if aerosolization is possible, use an appropriate respirator.

Unused or Expired Solid this compound

Solid this compound waste must be disposed of as hazardous chemical waste.

  • Procedure: Do not dispose of solid this compound in the regular trash.[4] The original container with the unused or expired compound must be treated as hazardous chemical waste. Ensure the container is tightly sealed and the label is intact and legible.[4]

This compound Solutions

Solutions containing this compound must be collected as hazardous liquid waste.

  • Procedure: Collect all this compound solutions in a designated, leak-proof container with a screw-on cap.[5] The container must be clearly labeled "HAZARDOUS WASTE" and specify all constituents by percentage (e.g., "this compound in DMSO," "Methanol rinsate"). It is crucial to identify the waste as "Halogenated Organic Waste." Keep the container tightly capped and store it in secondary containment within a designated Satellite Accumulation Area (SAA) to prevent spills.[5] Do not dispose of this compound solutions down the drain.[6][7]

Contaminated Labware and Materials

Any materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.[4]

  • Solid Waste: Items such as gloves, weighing paper, and pipette tips contaminated with this compound should be collected in a designated hazardous waste bag or container labeled "HAZARDOUS WASTE" and specifying the contaminant.[8]

  • Sharps: Needles and syringes used to handle this compound solutions must be disposed of in an approved sharps container.[4]

  • Glassware: Contaminated glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) three times.[9] The rinsate must be collected as hazardous liquid waste.[9] If decontamination is not feasible, the glassware should be disposed of as hazardous solid waste.

Empty this compound Containers

Empty containers that held this compound must also be disposed of as hazardous waste due to residual contamination.[10]

  • Procedure: Rinse the empty container with a suitable solvent (such as ethanol or acetone) three times.[9] Collect the rinsate as hazardous liquid waste.[9] After rinsing, deface or remove the original label.[10] The rinsed, air-dried container should be disposed of according to your institution's policy for hazardous waste containers. Some institutions may require the container itself to be placed in the solid hazardous waste stream.

Spill Management

In the event of a this compound spill, cordon off the area and proceed with cleanup only if you are trained to do so.

  • Procedure: Wear appropriate PPE. Absorb the spill with an inert, dry material (e.g., vermiculite, sand, or a commercial sorbent).[11] Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous solid waste. Decontaminate the spill area and report the incident to your supervisor and EHS office.

Disclaimer: This information is provided as a general guide. The disposal of chemical waste is strictly regulated. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all applicable regulations.[11]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.